Sebacic dihydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
decanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)NN)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883606 | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
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Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-83-7 | |
| Record name | Decanedioic acid 1,10-dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decanedioic acid, 1,10-dihydrazide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sebacic dihydrazide | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
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| Record name | Decanedioic acid, 1,10-dihydrazide | |
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| Record name | Sebacohydrazide | |
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Foundational & Exploratory
Sebacic dihydrazide chemical structure and properties
Sebacic dihydrazide (SDH), also known as decanedihydrazide, is a versatile organic compound with significant applications across various scientific and industrial fields.[1] Characterized by two terminal hydrazide functional groups linked by a ten-carbon aliphatic chain, its unique structure makes it a valuable intermediate and additive in polymer chemistry, material science, and potentially in the development of advanced biomaterials.[1][2] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications, with a focus on experimental methodologies for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a symmetrical molecule derived from sebacic acid, a dicarboxylic acid that can be sourced from renewable resources like castor oil.[1] The core structure consists of a flexible ten-carbon backbone, with highly reactive hydrazide (-CONHNH₂) groups at both ends.[1][3] This bifunctionality allows it to act as a bridge, linking polymer chains or participating in condensation reactions.[4][5]
Physical and Chemical Properties
The key quantitative properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [1][6][7][] |
| Molecular Weight | 230.31 g/mol | [1][6][7][9] |
| Appearance | White to off-white crystalline powder or solid | [1][4][10] |
| Melting Point | 185.0 to 191.0 °C | [10] |
| Solubility | Soluble in alcohols; slightly soluble in water | [1][4] |
| Density | 1.082 g/cm³ | [] |
| CAS Number | 925-83-7 | [4][6][10] |
| InChI Key | ZWLIYXJBOIDXLL-UHFFFAOYSA-N | [6][] |
Synthesis of this compound
Several methods exist for the synthesis of this compound. A prevalent laboratory-scale protocol involves a two-step reaction starting from sebacic acid. An alternative, high-yield method utilizes hydrazine (B178648) clathrate to minimize by-products.
Experimental Protocol 1: Synthesis via Thionyl Chloride and Hydrazine Hydrate (B1144303)
This common laboratory method involves the conversion of sebacic acid to its more reactive acid chloride derivative, which is then reacted with hydrazine hydrate.[1]
Materials:
-
Sebacic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dilute ammonium (B1175870) hydroxide (B78521) solution
-
Aqueous ethanol (B145695) for crystallization
Methodology:
-
A mixture of sebacic acid and an excess of thionyl chloride is refluxed until the reaction is complete, forming sebacoyl chloride.
-
The reaction mixture is cooled, and the excess thionyl chloride is removed, typically by distillation under reduced pressure.
-
The resulting sebacoyl chloride is slowly added to a cooled solution of hydrazine hydrate, leading to the formation of this compound as a precipitate.
-
The mixture is then basified with a dilute ammonium hydroxide solution to neutralize any remaining acid.
-
The crude this compound product is isolated by filtration.
-
Purification is achieved by recrystallization from aqueous ethanol to yield a white crystalline solid.[1]
A logical workflow for this synthesis process is illustrated in the diagram below.
Experimental Protocol 2: Synthesis via Hydrazine Clathrate
This alternative method reacts a hydrazine clathrate (a cage-like compound containing hydrazine) with a dibasic acid diester, such as dimethyl sebacate (B1225510), often without a solvent. This approach can produce high-quality dihydrazides with fewer by-products.[1][11]
Materials:
-
Hydrazine clathrate
-
Dimethyl sebacate (or other dibasic acid diesters)
-
Methanol or ethanol for washing
Methodology:
-
Hydrazine clathrate and dimethyl sebacate are mixed, typically in a solvent-free environment.
-
The mixture is heated under a nitrogen atmosphere. Reaction temperatures commonly range from 50 to 140°C.[11]
-
The reaction proceeds for several hours. Stirring is not always necessary to achieve a good yield.[11]
-
After the reaction is complete, the mixture is cooled.
-
Methanol or ethanol is added to the reaction mixture. This compound is insoluble in the alcohol, while unreacted starting materials and the host compound from the clathrate dissolve.
-
The solid product is isolated by filtration, washed with alcohol, and dried to yield pure this compound.[11]
Core Applications in Research and Development
This compound's bifunctional nature makes it a highly effective agent in polymer modification and synthesis.
Crosslinking Agent and Latent Hardener
In the polymer industry, SDH is widely used as a crosslinking agent, particularly for water-based acrylic emulsions containing ketone groups.[12][13] It also functions as a latent hardener for epoxy resins.[5][12] The hydrazide groups react with epoxy or other functional groups in polymer chains at elevated temperatures, forming strong, stable covalent bonds.[4] This crosslinking action significantly enhances the mechanical properties, thermal stability, and corrosion resistance of the final material, making it ideal for coatings, adhesives, and sealants.[4][5][12]
The general mechanism for its role as a crosslinking agent is depicted below.
Polymer Nucleating Agent
This compound serves as an effective nucleating agent, particularly for biodegradable polymers like poly(L-lactic acid) (PLLA).[1][3][5] By introducing sites for crystal growth, it enhances the crystallization kinetics of the polymer.[1]
Experimental Protocol: Use of SDH as a Nucleating Agent for Polypropylene (B1209903)
This protocol describes how to study the effect of SDH as an α-nucleating agent for isotactic polypropylene (iPP).
Materials:
-
Isotactic polypropylene (iPP) powder
-
This compound (SDH) powder
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Sample Preparation: Prepare blends of iPP and SDH at various mass fractions (e.g., 0.02%, 0.04%, 0.06%, etc.) by melt-blending or solution mixing to ensure homogeneous dispersion. A control sample of pure iPP should also be prepared.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase any prior thermal history.
-
Hold the sample at 200°C for 5 minutes.
-
Cool the sample to 50°C at a controlled rate (e.g., 10°C/min). The crystallization temperature (Tc) is recorded during this cooling scan.
-
Reheat the sample to 200°C at 10°C/min to record the melting temperature (Tm).
-
-
Data Analysis: Compare the crystallization temperature (Tc) of the iPP-SDH blends to that of pure iPP. An increase in Tc indicates that SDH is acting as a nucleating agent, allowing crystallization to occur at a higher temperature. Studies have shown that even small amounts, such as an optimal mass fraction of 0.06%, can significantly increase the crystallization temperature of polypropylene.
Intermediate in Drug Development and Biomaterials
While not a drug itself, this compound is a valuable building block in biomedical research. Its ability to crosslink biocompatible polymers is leveraged in creating hydrogels for tissue engineering scaffolds and controlled drug delivery systems.[3] The hydrazide groups can react with aldehyde or ketone functionalities on polymers like oxidized hyaluronic acid, forming stable hydrazone linkages under mild conditions.[3][14] This allows for the fabrication of biocompatible and biodegradable materials that can encapsulate drugs or provide a structural framework for cell growth.[3]
References
- 1. This compound | 925-83-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 925-83-7 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Sebacic acid dihydrazide | CymitQuimica [cymitquimica.com]
- 7. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound | 925-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]
- 12. specialchem.com [specialchem.com]
- 13. atamankimya.com [atamankimya.com]
- 14. ADIPIC ACID DIHYDRAZIDE - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to Sebacic Dihydrazide (CAS 925-83-7) for Researchers and Drug Development Professionals
Sebacic dihydrazide (SDH), with the CAS number 925-83-7, is a versatile symmetrical molecule characterized by a ten-carbon aliphatic chain flanked by two hydrazide functional groups. This unique structure makes it a valuable building block and cross-linking agent in a variety of chemical and pharmaceutical applications. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its relevance to drug development.
Core Properties and Characterization
This compound is a white crystalline solid with a melting point in the range of 185-191 °C.[1] Its molecular formula is C10H22N4O2, and it has a molecular weight of approximately 230.31 g/mol .[2] The presence of two reactive hydrazide groups allows it to readily react with aldehydes, ketones, and carboxylic acids, making it an excellent cross-linking agent and chemical intermediate.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.
| Property | Value |
| CAS Number | 925-83-7 |
| Molecular Formula | C10H22N4O2 |
| Molecular Weight | 230.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185-191 °C |
| Solubility | Slightly soluble in water; soluble in some organic solvents |
| Purity | Typically >96% |
| Spectroscopic Data | Characteristic Peaks/Signals |
| FT-IR (cm-1) | Characteristic peaks for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II). |
| 1H NMR | Signals corresponding to the methylene (B1212753) protons of the aliphatic chain and the amine protons of the hydrazide groups. |
| 13C NMR | Resonances for the carbonyl carbons and the methylene carbons of the sebacate (B1225510) backbone. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process starting from sebacic acid. An alternative route involves the direct reaction of a sebacic acid ester with hydrazine (B178648) hydrate (B1144303).
Experimental Protocol 1: Synthesis from Sebacic Acid
This method involves the conversion of sebacic acid to its more reactive diacyl chloride derivative, sebacoyl chloride, which is then reacted with hydrazine hydrate.
Step 1: Synthesis of Sebacoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine sebacic acid with an excess of thionyl chloride (e.g., a 2-3 molar excess). The reaction should be conducted in a well-ventilated fume hood.[3]
-
Reaction Conditions: Gently heat the mixture to approximately 60-70 °C.[3][4] The sebacic acid will slowly dissolve as it reacts with thionyl chloride, evolving sulfur dioxide and hydrogen chloride gas, which should be neutralized in the gas trap.
-
Work-up: Once the reaction is complete (i.e., gas evolution ceases), remove the excess thionyl chloride by distillation under reduced pressure.[2][5] The product, sebacoyl chloride, is a colorless to pale yellow oily liquid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized sebacoyl chloride in a suitable organic solvent (e.g., hexane (B92381) or methylene chloride) in a beaker.[4][6] In a separate beaker, prepare a solution of hydrazine hydrate in water or an alcohol.
-
Reaction Conditions: Slowly add the sebacoyl chloride solution to the hydrazine hydrate solution with vigorous stirring. An immediate reaction occurs, forming this compound as a white precipitate.
-
Purification: Collect the precipitated this compound by filtration. Wash the product with water and a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to remove unreacted starting materials and byproducts.[7] The final product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.
Experimental Protocol 2: Synthesis from Diethyl Sebacate
This method provides a more direct route to this compound, avoiding the use of thionyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl sebacate in a suitable solvent like ethanol.
-
Reaction Conditions: Add an excess of hydrazine hydrate to the solution and heat the mixture to reflux for several hours (e.g., 6 hours).[8]
-
Work-up: Upon cooling, the this compound will precipitate out of the solution. Collect the product by filtration and wash with cold ethanol. The product can be purified by recrystallization.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in various applications, particularly in polymer chemistry and the biomedical field.
Cross-linking Agent
This compound is widely used as a cross-linking agent for various polymers, including epoxy resins and acrylic emulsions.[9] The hydrazide groups react with functional groups on the polymer chains, such as epoxides or carbonyls, to form stable covalent bonds. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting materials.
Mechanism of Epoxy Resin Curing
In epoxy resins, the primary amine groups of the hydrazide act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide rings. This ring-opening reaction leads to the formation of a three-dimensional polymer network.
Role in Drug Delivery Systems
The biocompatibility of sebacic acid-based polymers has led to their investigation for use in drug delivery systems.[10] While much of the research has focused on poly(sebacic anhydride) (PSA), this compound itself can be used as a cross-linker to form hydrogels for the controlled release of therapeutic agents. For instance, it can be used to cross-link oxidized polysaccharides like dextran (B179266) or hyaluronic acid, which are often used as drug carriers. The hydrazide groups react with the aldehyde groups on the oxidized polysaccharides to form hydrazone linkages, resulting in a hydrogel network.
Experimental Protocol: Hydrogel Formation with Oxidized Dextran
-
Oxidation of Dextran: Dissolve dextran in water and add a solution of an oxidizing agent, such as sodium periodate. The reaction cleaves the vicinal diols on the glucose units of dextran, forming aldehyde groups.
-
Hydrogel Formation: Prepare separate aqueous solutions of the oxidized dextran and this compound. Mix the two solutions to initiate the cross-linking reaction. The mixture will form a hydrogel as the hydrazone bonds form between the two components.
-
Drug Loading: A therapeutic agent can be incorporated into the hydrogel by dissolving it in either the oxidized dextran or this compound solution before mixing.
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, degradation profile, and drug release kinetics.
Potential as a Linker in Bioconjugation
The reactive ends of this compound make it a potential candidate for use as a homobifunctional linker in bioconjugation, for example, in the development of antibody-drug conjugates (ADCs). In principle, one hydrazide group could be reacted with an oxidized carbohydrate moiety on an antibody, while the other could be used to attach a payload molecule. However, the use of this compound specifically for this application is not yet widely documented in the literature, which more commonly features heterobifunctional linkers for greater control over the conjugation process.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the direct biological activity of this compound and its interaction with cellular signaling pathways. However, studies on its parent molecule, sebacic acid, have shown some biological effects. For instance, sebacic acid has been found to decrease the expression of the pro-inflammatory cytokine IL-6 in macrophage-like cells by inhibiting the IRF3/IFN-β/STAT signaling axis.[9][11] Additionally, oral administration of sebacic acid has been shown to reduce postprandial glycemia in subjects with type 2 diabetes, an effect associated with increased glucose uptake in muscle cells and elevated GLUT4 expression.[12] It is plausible that derivatives of sebacic acid, such as this compound, may also possess interesting biological properties, but further investigation is required.
Safety and Handling
This compound is considered to be relatively safe for use in industrial and research settings.[9] However, as with all chemicals, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses.
Conclusion
This compound is a valuable and versatile chemical compound with a range of applications stemming from its symmetrical, bifunctional structure. Its primary utility lies in its role as a cross-linking agent in polymer chemistry, where it enhances the properties of materials like epoxy resins and acrylic emulsions. For drug development professionals, its potential as a biocompatible cross-linker for forming hydrogels for controlled drug release is of particular interest. While its direct biological activity and application as a linker in complex bioconjugates like ADCs are not yet well-explored, the known biological effects of its parent compound, sebacic acid, suggest that this compound and its derivatives may be a fruitful area for future research.
References
- 1. A conductive dual-network hydrogel composed of oxidized dextran and hyaluronic-hydrazide as BDNF delivery systems for potential spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103965072B - A kind of synthetic method of sebacoyl glutamic acid - Google Patents [patents.google.com]
- 4. people.brandeis.edu [people.brandeis.edu]
- 5. homework.study.com [homework.study.com]
- 6. Sebacoyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of oral sebacic Acid on postprandial glycemia, insulinemia, and glucose rate of appearance in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of Sebacic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of sebacic dihydrazide, a versatile chemical intermediate. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the overall process workflow.
Introduction
This compound (C₁₀H₂₂N₄O₂) is a white crystalline powder with a molecular weight of 230.31 g/mol .[1] It is widely utilized as a crosslinking agent in the polymer industry and as a latent hardener for epoxy resins.[2] Its bifunctional nature, arising from the two hydrazide groups, allows it to form stable chemical bonds, thereby enhancing the mechanical and thermal properties of various materials. This guide details a common and effective method for its laboratory-scale synthesis and subsequent purification.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reaction of a sebacic acid diester, such as diethyl sebacate (B1225510), with a hydrazine (B178648) source. The following protocol is adapted from established methodologies.
Experimental Protocol: Synthesis from Diethyl Sebacate
This protocol describes the synthesis of this compound via the reaction of diethyl sebacate with a hydrazine inclusion complex.
Materials:
-
Diethyl sebacate
-
p-Methoxyphenol/hydrazine inclusion complex
-
Nitrogen gas supply
-
Reaction vessel equipped with a heating and stirring mechanism
Procedure:
-
In a reaction vessel, combine 25.8 g (0.1 mol) of diethyl sebacate and 64.1 g of a p-methoxyphenol/hydrazine inclusion complex (containing 0.22 mol of hydrazine).
-
Heat the mixture to a temperature of 117-120°C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 5 hours. Stirring is not essential for the reaction to proceed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol or ethanol to the reaction mixture. The this compound will precipitate as a solid, while byproducts and unreacted starting materials will dissolve in the alcohol.
-
Isolate the solid product by filtration.
-
Wash the collected crystals with fresh methanol or ethanol to remove any remaining impurities.
-
Dry the purified this compound.
Purification of this compound
Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The following protocol is a general procedure that can be optimized for specific purity requirements.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Deionized water (or another suitable solvent)
-
Heating plate with magnetic stirring
-
Erlenmeyer flasks
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a common solvent for recrystallization) and heat the mixture while stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the saturated solution to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: To maximize the yield, place the flask in an ice bath for at least 30 minutes to induce further precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified this compound crystals in a drying oven at a temperature well below its melting point or in a vacuum desiccator.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and properties of this compound.
Table 1: Synthesis of this compound - Reactants and Conditions
| Parameter | Value |
| Starting Material | Diethyl Sebacate |
| Reagent | p-Methoxyphenol/Hydrazine Inclusion Complex |
| Molar Ratio (Hydrazine:Diester) | 2.2 : 1 |
| Reaction Temperature | 117-120 °C |
| Reaction Time | 5 hours |
Table 2: Synthesis of this compound - Yield and Purity
| Parameter | Value | Reference |
| Theoretical Yield | 23.03 g | Calculated |
| Actual Yield | 8.2 g | [3] |
| Percent Yield | 35.6% | [3] |
| Purity (Post-Purification) | 98.7% | [3] |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [1] |
| Molecular Weight | 230.31 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 186 °C | [4] |
| Boiling Point | 515.3 °C at 760 mmHg | [4] |
| Density | 1.082 g/cm³ | [4] |
Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
A Technical Overview of Sebacic Dihydrazide: Molecular Characteristics
Sebacic dihydrazide (SDH) is a chemical compound utilized in various industrial applications, including as a crosslinking agent and a corrosion inhibitor.[1] For professionals in research, drug development, and materials science, a precise understanding of its fundamental molecular properties is essential for its application and for the development of new materials and formulations.
Core Molecular and Physical Properties
The fundamental chemical identity of a compound is defined by its molecular formula and weight. This compound's molecular formula is C10H22N4O2.[1][2][3][4][5] This composition results in a molecular weight of approximately 230.31 g/mol .[1][2][4][5][6] These and other key physicochemical properties are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C10H22N4O2[1][2][3][4][5] |
| Molecular Weight | 230.31 g/mol [1][2][4][5][6] |
| Monoisotopic Mass | 230.17427596 Da[1][6] |
| CAS Registry Number | 925-83-7[1][4] |
| Appearance | White to yellowish-white crystalline powder[1] |
| Melting Point | 185 - 186 °C[4][7] |
| Boiling Point | 515.3 °C at 760 mmHg[4][7] |
| Density | 1.082 g/cm³[4][7] |
| Topological Polar Surface Area | 110 Ų[1][6] |
| Hydrogen Bond Donor Count | 4[1][4] |
| Hydrogen Bond Acceptor Count | 4[1][4] |
Structural and Logical Representation
To visualize the basic identity and classification of this compound, a simple logical diagram can be constructed. This illustrates the connection between its common name, its definitive CAS number, and its fundamental molecular properties.
This guide provides the essential molecular and physical data for this compound, serving as a foundational reference for its use in scientific research and development. The compound is also known by other names such as Decanedihydrazide.[8]
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sebacic acid dihydrazide | CymitQuimica [cymitquimica.com]
- 4. This compound|925-83-7|lookchem [lookchem.com]
- 5. This compound | 925-83-7 [chemicalbook.com]
- 6. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
Physical and chemical properties of sebacic dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic dihydrazide (SDH), systematically named decanedihydrazide, is a linear aliphatic dihydrazide derived from sebacic acid, a naturally occurring dicarboxylic acid. Its unique chemical structure, featuring two reactive hydrazide functional groups at the termini of a ten-carbon chain, imparts a range of desirable properties, making it a valuable molecule in diverse scientific and industrial applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in biological signaling pathways, offering a critical resource for professionals in research and drug development.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in polymer chemistry, as a crosslinking agent, and in the synthesis of novel compounds.
Physical Properties
This compound is a white to off-white crystalline powder. A compilation of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [1] |
| Molecular Weight | 230.31 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 185 - 191 °C | [2] |
| Boiling Point | 515.3 °C at 760 mmHg (estimated) | [2] |
| Density | 1.082 g/cm³ | [2] |
| Vapor Pressure | 9.97 x 10⁻¹¹ mmHg at 25°C | [2] |
| Solubility | ||
| In Water | Slightly soluble | [2] |
| In Methanol (B129727) | Soluble | [2] |
| In N,N-Dimethylformamide | Very soluble | [2] |
| In Glacial Acetic Acid | Sparingly soluble | [2] |
| In Chloroform | Very slightly soluble | [2] |
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal hydrazide groups. Key chemical properties and reactivity data are summarized in Table 2.
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Reference(s) |
| Functional Groups | Two primary hydrazide (-CONHNH₂) groups | [2] |
| Reactivity | The hydrazide groups are highly reactive towards electrophiles, particularly carbonyl compounds. | [2] |
| Crosslinking Reactions | Acts as a crosslinking agent with polymers containing functional groups such as epoxides, isocyanates, and ketones. | [3] |
| Hydrazone Formation | Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use in dynamic covalent chemistry and the synthesis of various derivatives. | [2] |
| Thermal Stability | Exhibits good thermal stability, which is enhanced when used as a crosslinker in polymer matrices. | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This compound is typically synthesized from sebacic acid. A common laboratory-scale synthesis protocol is outlined below.
Objective: To synthesize this compound from sebacic acid and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Sebacic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sebacic acid (1 mole equivalent).
-
Add ethanol to dissolve the sebacic acid with gentle heating and stirring.
-
Slowly add an excess of hydrazine hydrate (typically 2.2 mole equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a hot ethanol-water mixture to obtain pure this compound crystals.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Characterization Protocols
Objective: To determine the melting point of the synthesized this compound.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP30, Electrothermal IA9100)
-
Capillary tubes (sealed at one end)
Procedure:
-
Finely powder a small amount of the dry, purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C/min for a rapid initial determination.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.
-
For a more accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C/min starting from a temperature approximately 20 °C below the previously observed melting point.
-
Record the precise melting range.
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Solvents: Deionized water, Methanol, Ethanol, N,N-Dimethylformamide (DMF), Chloroform, Glacial Acetic Acid.
Procedure:
-
Add approximately 10 mg of this compound to a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate each tube vigorously using a vortex mixer for 30 seconds.
-
Allow the tubes to stand for 1-2 minutes and observe for dissolution.
-
Record the solubility as:
-
Very soluble: Dissolves completely.
-
Soluble: Dissolves almost completely.
-
Sparingly soluble: Partially dissolves.
-
Slightly soluble: Very little dissolves.
-
Insoluble: No apparent dissolution.
-
Objective: To identify the functional groups present in this compound.
Instrument:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the dry this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, C=O, and C-N functional groups of the hydrazide moiety.
Objective: To elucidate the chemical structure of this compound.
Instrument:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign the chemical shifts to the different protons in the molecule.
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.
-
Process the spectrum and assign the chemical shifts to the different carbon atoms.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrument:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Acidify the solution slightly with formic acid to promote protonation for positive ion mode analysis.
Procedure:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode.
-
Identify the protonated molecular ion [M+H]⁺ to confirm the molecular weight.
-
If using tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural confirmation.
Proposed Biological Signaling Pathway Involvement
While this compound is primarily recognized for its applications in materials science, its precursor, sebacic acid, has demonstrated biological activity. Research has shown that sebacic acid can exert anti-inflammatory effects by modulating specific signaling pathways in immune cells.[4][5] Specifically, sebacic acid has been found to selectively decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA in macrophages.[4][5] This effect is mediated through the inhibition of the Interferon Regulatory Factor 3 (IRF3)/Interferon-β (IFN-β)/Signal Transducer and Activator of Transcription (STAT) signaling axis.[4][5]
Given that this compound is a derivative of sebacic acid, it is plausible that it may exhibit similar or related biological activities. The following diagram illustrates the proposed signaling pathway through which this compound could potentially exert anti-inflammatory effects, based on the known mechanism of sebacic acid.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
This proposed mechanism suggests that this compound may interfere with the activation of IRF3, a key transcription factor in the inflammatory response triggered by LPS. By inhibiting IRF3, this compound could potentially downregulate the subsequent production of IFN-β and the activation of STAT proteins, leading to a reduction in the expression of the pro-inflammatory cytokine IL-6. This hypothesis provides a foundation for future research into the pharmacological applications of this compound.
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties that make it suitable for a variety of applications, particularly in polymer science. The experimental protocols provided in this guide offer a framework for its synthesis and comprehensive characterization. Furthermore, the exploration of its potential biological activities, based on the known anti-inflammatory properties of its precursor, sebacic acid, opens new avenues for research in drug development and medicinal chemistry. This technical guide serves as a valuable resource for scientists and researchers seeking to understand and utilize the full potential of this compound.
References
- 1. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 925-83-7 [smolecule.com]
- 3. specialchem.com [specialchem.com]
- 4. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sebacic Dihydrazide: A Technical Guide to Its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Sebacic dihydrazide (SDH), a molecule with a symmetrical structure featuring a ten-carbon aliphatic chain flanked by two hydrazide groups, holds significant interest in various scientific fields, including polymer chemistry and as a cross-linking agent. A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in water and common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the existing qualitative information and presents a general experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility of this compound
The solubility of this compound is influenced by the interplay between its long, nonpolar decane (B31447) backbone and the polar, hydrogen-bonding capable dihydrazide functional groups. The available data on its solubility is varied and, in the case of water, presents some contradictions. The following table summarizes the qualitative solubility of this compound based on available chemical literature and supplier technical data sheets.
| Solvent | Chemical Formula | Qualitative Solubility | Reference(s) |
| Water | H₂O | Practically Insoluble / Slightly Soluble | [1][2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Very Soluble | [1] |
| Methanol | CH₃OH | Soluble | [1][2] |
| Glacial Acetic Acid | C₂H₄O₂ | Sparingly Soluble | [1] |
| Chloroform | CHCl₃ | Very Slightly Soluble | [1] |
| Alcohol (General) | R-OH | Soluble | [2] |
Note: The solubility in water is inconsistently reported. Some sources state "soluble in water," while others indicate it is "slightly soluble" or "practically insoluble." This discrepancy highlights the need for precise experimental determination.
Experimental Protocol for Solubility Determination
The following provides a generalized and robust methodology for the experimental determination of the solubility of this compound in various solvents. This protocol can be adapted based on the specific solvent and available analytical instrumentation.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment).
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a clean vial.
-
-
Analysis:
-
HPLC Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Gravimetric Method (Alternative):
-
Accurately weigh a clean, dry container.
-
Transfer a precise volume of the filtered saturated solution to the container.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The mass of the residue corresponds to the amount of this compound dissolved in the initial volume of the solvent.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility.
References
Sebacic Dihydrazide: A Technical Guide to its Crosslinking Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic Dihydrazide (SDH), also known as decanedihydrazide, is a difunctional organic compound with the chemical formula C₁₀H₂₂N₄O₂.[1][2] It presents as a white crystalline powder and is characterized by two terminal hydrazide groups (-CONHNH₂).[1] These reactive groups make SDH a highly effective and versatile crosslinking agent, curative, and hardener used across various industries, from advanced polymer systems to cosmetics.[1][3] In the fields of materials science and drug development, SDH is particularly valued for its ability to form stable covalent bonds, enhancing the mechanical properties, thermal stability, and durability of polymers.[1] Its role is critical in the formulation of hydrogels, coatings, adhesives, and matrices for controlled drug release. This guide provides an in-depth exploration of the core mechanisms through which this compound functions as a crosslinker in different chemical systems.
Core Mechanism of Action: The Hydrazone Bond
The primary mechanism of action for this compound as a crosslinker is its condensation reaction with carbonyl groups, specifically aldehydes and ketones.[2][4] Each of the two hydrazide groups at the ends of the sebacic acid backbone can react with a carbonyl group on a polymer chain. This reaction forms a stable hydrazone bond (C=N-NH-C=O), effectively creating a covalent bridge between two polymer chains and establishing a three-dimensional network.[2][5]
This reaction is highly efficient and can proceed under various conditions, including at ambient temperatures in aqueous systems, making it suitable for sensitive applications.[6] The stability of the resulting hydrazone linkage is significantly greater than that of a Schiff base formed with a simple amine, although it can be further stabilized by reduction with agents like sodium cyanoborohydride if required.[5]
Crosslinking in Key Polymer Systems
This compound's versatility allows it to be used in several distinct crosslinking strategies depending on the polymer system.
Acrylic Emulsions: Keto-Hydrazide Chemistry
In water-based acrylic emulsions, a common ambient temperature crosslinking technology involves the reaction between adipic acid dihydrazide (ADH), a shorter-chain analogue of SDH, and pendant ketone moieties on the acrylic polymer backbone.[6] This "keto-hydrazide" chemistry is directly applicable to SDH. The ketone functionality is introduced by using monomers like diacetone acrylamide (B121943) (DAAM) or acetoacetoxyethyl methacrylate (B99206) (AAEM) during polymerization.[6]
The crosslinking process is elegantly simple: SDH is added to the aqueous acrylic emulsion. During film formation, as water evaporates, the hydrazide groups of the SDH and the ketone groups on the polymer chains are brought into close proximity and react to form hydrazone crosslinks.[6] This post-coalescence crosslinking creates a durable three-dimensional network, significantly enhancing properties like abrasion, scrub, and chemical resistance.[6]
Epoxy Resins
This compound functions as a latent hardener or curing agent for epoxy resins.[7][8] The mechanism relies on the reaction between the active hydrogen atoms on the two primary amine groups of the hydrazide (-NH₂) and the epoxide rings of the resin. Each SDH molecule possesses four active hydrogens, giving it a functionality of four per epoxy group.[7] This reaction, known as an addition reaction, opens the epoxy ring and forms a stable covalent bond, leading to a highly crosslinked, thermoset polymer.
The cure temperature for epoxy systems with dihydrazides is related to the melting point of the dihydrazide itself.[7] This allows for the formulation of one-part epoxy systems that are stable at room temperature and cure only upon heating, a property known as "B-stageability".[7] Epoxies cured with dihydrazides exhibit excellent toughness, adhesion, and thermal stability.[7]
Polysaccharide Hydrogels
In biomedical applications, particularly for drug delivery and tissue engineering, SDH is used to crosslink natural polysaccharides like chitosan, alginate, and cellulose (B213188) derivatives.[9][10][11] The primary mechanism involves a two-step process:
-
Oxidation: The polysaccharide is first treated with an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄). This selectively cleaves the vicinal diol groups on the sugar rings to form reactive aldehyde groups.[5][11]
-
Crosslinking: An aqueous solution of SDH is then added to the oxidized polysaccharide solution. The hydrazide groups on the SDH react with the newly formed aldehyde groups on the polysaccharide chains, forming hydrazone bonds and causing the solution to gel into a stable, crosslinked hydrogel.[11]
This method is advantageous because it uses water as a solvent and avoids harsh chemicals, which is crucial for biomedical applications.[12] The resulting hydrogels are often biocompatible and biodegradable.[12]
Quantitative Data Summary
The selection of a crosslinking agent often depends on its physical properties and performance relative to other options.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 925-83-7 | [1][13] |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [1] |
| Molecular Weight | 230.31 g/mol | [1] |
| Appearance | White to yellowish-white crystalline powder | [1] |
| Melting Point | ~180–186 °C | [3][13] |
| Solubility | Soluble in alcohol; slightly soluble in water |[1] |
Table 2: Comparison of Common Dihydrazide Crosslinkers
| Dihydrazide | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Adipic Acid Dihydrazide (ADH) | C₆H₁₄N₄O₂ | 174.19 | ~180 | Higher water solubility | [6] |
| This compound (SDH) | C₁₀H₂₂N₄O₂ | 230.31 | ~185 | Longer, more flexible aliphatic chain | [6][7] |
| Isophthalic Dihydrazide (IDH) | C₈H₁₀N₄O₂ | 194.19 | >220 | Rigid aromatic core, higher thermal stability |[6][7] |
Table 3: Effect of SDH Crosslinking on Polymer Properties
| Polymer System | Property Improved | Description | Reference(s) |
|---|---|---|---|
| General Polymers | Mechanical Properties, Thermal Stability | Forms strong chemical bonds between polymer chains. | [1] |
| Epoxy Resins | Toughness, Adhesion, B-stage Properties | Acts as a fully reactive curing agent with a lower onset cure temperature than DICY. | [7] |
| Acrylic Coatings | Wet-rub Resistance, Mandrel-bend Resistance | Provides a high measure of crosslink density. | [7] |
| Polyurethanes | Tensile Strength, Thermal Stability | Acts as a chain extender, can reduce yellowing. |[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis from sebacic acid.[2][3]
-
Preparation of Sebacoyl Chloride: React sebacic acid with a slight excess of thionyl chloride (SOCl₂). The reaction is typically refluxed for 2-3 hours. After the reaction, excess thionyl chloride is removed by distillation under reduced pressure.
-
Reaction with Hydrazine (B178648) Hydrate (B1144303): The resulting sebacoyl chloride is slowly added to a cooled solution of hydrazine hydrate in a suitable solvent (e.g., ethanol) under an inert atmosphere (e.g., nitrogen). The reaction is highly exothermic and the temperature should be controlled.
-
Purification: The precipitated white solid, this compound, is collected by filtration. It is then washed with cold water and purified by recrystallization from an aqueous ethanol (B145695) solution to yield a pure product.[3]
Protocol 2: Crosslinking of Polysaccharide (Alginate) Hydrogel
This protocol outlines the formation of a hydrogel using the oxidation method.
-
Dissolution: Prepare a 2% (w/v) sodium alginate solution in deionized water by stirring overnight.
-
Oxidation: In the dark, add a calculated amount of sodium periodate (e.g., 0.5 molar equivalent with respect to alginate repeating units) to the solution. Let the reaction proceed for 24 hours at room temperature with continuous stirring.
-
Quenching: Stop the oxidation reaction by adding a small amount of ethylene (B1197577) glycol and stirring for 1 hour.
-
Purification: Dialyze the oxidized alginate solution against deionized water for 3 days (changing the water frequently) to remove byproducts, and then lyophilize to obtain purified oxidized alginate powder.
-
Hydrogel Formation: Prepare a 2% (w/v) solution of the oxidized alginate. Prepare a 2% (w/v) solution of this compound. Mix the two solutions at a desired ratio (e.g., 1:1 by volume). Gelation should occur as the hydrazone crosslinks form.
Applications in Drug Development and Biocompatibility
The parent molecule of SDH, sebacic acid, is a naturally occurring dicarboxylic acid that is widely used to create biocompatible and biodegradable polymers, particularly polyanhydrides.[14][15] Polyanhydride-based systems, such as those made from copolymers of sebacic acid, have been successfully used in FDA-approved drug delivery applications, most notably in drug-eluting wafers for treating brain tumors.[14][15] These polymers are valued for their surface-eroding properties, which allow for a controlled and sustained release of therapeutic agents.[14]
SDH extends these benefits by serving as a crosslinker for hydrogel systems used in drug delivery and tissue engineering.[9][12] Hydrogels crosslinked with SDH can encapsulate a wide variety of drugs and provide a scaffold that supports cell growth.[9]
Biocompatibility: Sebacic acid and its degradation products are considered non-toxic, non-mutagenic, and are metabolized by the body.[16][17] The polymers and hydrogels derived from them are generally biocompatible.[16][18][19] Studies have shown minimal inflammatory response to implants of PEG/Sebacic acid-based hydrogels.[19] However, some research indicates that at very high concentrations (e.g., >2 mg/mL), poly(sebacic anhydride) microparticles can exhibit some cytotoxicity, which is an important consideration in formulation development.[16]
Conclusion
This compound is a potent and adaptable crosslinking agent whose mechanism of action is primarily centered on the formation of stable hydrazone bonds with carbonyl-functionalized polymers. Its ability to react under various conditions makes it suitable for curing high-performance epoxy resins, crosslinking ambient-cure acrylic emulsions, and forming biocompatible polysaccharide hydrogels. The long, flexible ten-carbon backbone of SDH imparts unique properties of toughness and flexibility to the resulting polymer networks. For researchers and drug development professionals, SDH represents a key tool for designing advanced materials with tailored mechanical properties, controlled degradation, and high stability, paving the way for innovations in coatings, adhesives, and biomedical applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 925-83-7 [smolecule.com]
- 3. This compound | 925-83-7 | Benchchem [benchchem.com]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. gantrade.com [gantrade.com]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. specialchem.com [specialchem.com]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 10. A novel dual crosslinked polysaccharide hydrogel with self-healing and stretchable properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A dynamic and self-crosslinked polysaccharide hydrogel with autonomous self-healing ability - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. This compound|925-83-7|lookchem [lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Modern applications of sebacic acid_Chemicalbook [chemicalbook.com]
- 16. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkema.com [arkema.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydrazide Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core characteristics, synthesis, and applications of dihydrazide functional groups. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes relevant to research and development.
Core Chemical Characteristics
Dihydrazides are a class of organic compounds characterized by the presence of two hydrazide (-CONHNH₂) functional groups.[1] The general structure can be represented as H₂N-NH-CO-R-CO-NH-NH₂, where 'R' is an organic linker, typically an aliphatic or aromatic group. The most common and commercially significant example is Adipic Acid Dihydrazide (ADH), where 'R' is a (CH₂)₄ chain.[2]
Key Chemical Properties:
-
Nucleophilicity : The terminal primary amine (-NH₂) of the hydrazide group is highly nucleophilic, making it reactive towards electrophilic centers, most notably carbonyl carbons.[2][3]
-
Reactivity with Carbonyls (Keto-Hydrazide Chemistry) : The hallmark reaction of dihydrazides is their condensation with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-CO-).[3] This reaction, often referred to as "hydrazone ligation" or "keto-hydrazide crosslinking," is highly efficient and forms the basis for many of its applications in polymer chemistry and bioconjugation.[4][5] The reaction proceeds at ambient temperatures and releases water as a byproduct.[5]
-
Reactivity with Other Functional Groups : Dihydrazides also react with other functional groups. In epoxy resin systems, the active hydrogens on the hydrazide moiety react to open oxirane rings, acting as a latent curing agent that is activated by heat.[5][6] They can also serve as chain extenders in polyurethanes by reacting with isocyanate groups.[2][7]
-
Formation of Covalent Adaptable Networks : The hydrazone bond formed through keto-hydrazide chemistry is dynamic and can be reversible under acidic conditions.[8][9] This property allows for the creation of covalent adaptable networks (CANs) and recyclable thermoset polymers.[8][9]
Synthesis of Dihydrazide Compounds
The most common method for synthesizing dihydrazides involves the hydrazinolysis of a dicarboxylic acid ester. This process consists of reacting a suitable diester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent.[6][10]
Applications in Research and Drug Development
The unique reactivity of the dihydrazide functional group makes it a versatile tool in various scientific fields.
3.1 Polymer Chemistry: Crosslinking Agents
Dihydrazides, particularly ADH, are widely used as crosslinking agents for aqueous acrylic emulsions.[2] This technology relies on the incorporation of monomers containing a ketone moiety, such as diacetone acrylamide (B121943) (DAAM), into the polymer backbone. During the film-forming process, as water evaporates, the hydrazide groups of ADH react with the ketone groups, forming a highly crosslinked, three-dimensional network that significantly enhances the mechanical strength, durability, and resistance of the resulting coating.[2][4]
3.2 Bioconjugation and Drug Delivery
Hydrazone ligation is a powerful chemoselective method for the site-specific modification of biomolecules like peptides and proteins.[11][12] This bioorthogonal reaction allows for the coupling of a hydrazide-modified molecule (e.g., a drug or a fluorescent probe) to a biomolecule containing an aldehyde or ketone group. The reaction is rapid, high-yielding, and can be performed under mild, physiological conditions (neutral pH, room temperature), often accelerated by catalysts like aniline (B41778).[11][13] This makes it an invaluable tool for protein labeling, drug targeting, and the development of antibody-drug conjugates (ADCs).
3.3 Medicinal Chemistry
The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) is a prominent pharmacophore in medicinal chemistry.[14][15] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[15][16][17] The structural versatility of hydrazides allows them to be used as synthons for a variety of heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are also classes of compounds with significant therapeutic potential.[18]
Quantitative Data Summary
The following tables summarize key quantitative data for common dihydrazides and their reactions.
Table 1: Physical and Chemical Properties of Common Dihydrazides
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Adipic Acid Dihydrazide | ADH | C₆H₁₄N₄O₂ | 174.20[19] | 178 - 185[20] |
| Sebacic Acid Dihydrazide | SDH | C₁₀H₂₂N₄O₂ | 230.31 | 185 - 192 |
| Isophthalic Dihydrazide | IDH | C₈H₁₀N₄O₂ | 194.19 | 220 - 227 |
| Carbodihydrazide | CDH | CH₆N₄O | 90.08 | 152 - 156 |
Data for SDH, IDH, and CDH are typical values from chemical suppliers.
Table 2: Kinetic Data for Hydrazone Ligation
| Reactants | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 6-hydrazinopyridyl-peptide + Benzaldehyde (B42025) | None | 4.5 | ~0.2 - 0.5 | [11] |
| 6-hydrazinopyridyl-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | > 100 | [11] |
| Protein Hydrazide + α-oxo aldehyde peptide | 400 mM Arginine | 7.0 | ~0.3 (18.2 M⁻¹min⁻¹) | [21] |
Table 3: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Imidazo[1,2-a]pyrazine derivatives (3a-n) | Proteus vulgaris | 50 | [22] |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [23] |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus epidermidis ATCC 12228 | 0.98 | [23] |
| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide (28a) | Staphylococcus aureus | Equal to ceftriaxone | [16] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Adipic Acid Dihydrazide (ADH)
This protocol is based on the general method of reacting a diester with hydrazine hydrate.[10]
-
Reaction Setup : In a 500 mL beaker or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimethyl adipate (B1204190) (1 mole equivalent).
-
Reagent Addition : Add an appropriate alcohol solvent, such as methanol (B129727) or ethanol (B145695). Subsequently, add hydrazine hydrate (approximately 2.2 mole equivalents) to the solution.
-
Reaction Conditions : Heat the reaction mixture to reflux (typically 40-60°C) with continuous stirring. The reaction time can vary from 1 to 3 hours.
-
Product Isolation : After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then further in an ice bath to induce crystallization of the product.
-
Purification : Collect the white crystalline precipitate by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and impurities.
-
Drying : Dry the purified adipic dihydrazide product under vacuum to obtain a white powder. Characterize the final product by melting point determination and spectroscopic methods (FT-IR, NMR).
Protocol 2: Hydrazone Ligation for Peptide Labeling
This protocol is adapted from methodologies for aniline-catalyzed biomolecular labeling.[11]
-
Stock Solution Preparation : Prepare fresh stock solutions:
-
A 2 mM solution of the hydrazide-functionalized peptide (e.g., HYNIC-peptide) in the desired buffer.
-
A 2 mM solution of the aromatic aldehyde (e.g., benzaldehyde) in the same buffer.
-
A 200 mM stock solution of aniline catalyst in the same buffer.
-
Buffer examples: 0.1 M Ammonium Acetate (pH 4.5) or 0.3 M Sodium Phosphate (pH 7.0).
-
-
Reaction Mixture : In a microcentrifuge tube, combine the stock solutions to achieve the desired final concentrations (e.g., 100 µM peptide, 100 µM aldehyde, 10-100 mM aniline).
-
Incubation : Allow the reaction to proceed at room temperature. Protect the solution from light if using photosensitive reagents.
-
Monitoring : Follow the progress of the reaction by analytical techniques. For concentrations around 100 µM, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) monitoring at 220 nm and 350 nm is suitable. For lower concentrations (e.g., 10 µM), UV-Vis spectroscopy can be used to monitor the formation of the hydrazone product at 350 nm.
-
Analysis : Confirm the identity of the final labeled peptide conjugate using mass spectrometry (e.g., ESI-MS).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antimicrobial activity of synthesized hydrazide derivatives.[22][23]
-
Preparation of Test Compounds : Dissolve the synthesized hydrazide compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1000 µg/mL.
-
Microplate Setup : In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of test concentrations (e.g., from 250 µg/mL to 0.12 µg/mL).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation : Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Reading Results : Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. EP2088140B1 - Dihydrazide compounds, preparation and uses thereof - Google Patents [patents.google.com]
- 2. gantrade.com [gantrade.com]
- 3. nbinno.com [nbinno.com]
- 4. gantrade.com [gantrade.com]
- 5. chemcomplex.com [chemcomplex.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. ac-catalysts.com [ac-catalysts.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 14. hygeiajournal.com [hygeiajournal.com]
- 15. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adipic Dihydrazide | C6H14N4O2 | CID 66117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. dovechem.co.id [dovechem.co.id]
- 21. chemrxiv.org [chemrxiv.org]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
A Deep Dive into Hydrazide Chemistry for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of hydrazide functional groups into polymer architectures has unlocked a versatile platform for the design of sophisticated materials with tailorable properties. This guide delves into the core principles of hydrazide chemistry and its application in polymer synthesis, with a particular focus on the development of materials for biomedical applications, including drug delivery. The unique reactivity of the hydrazide moiety, particularly its ability to form dynamic covalent bonds, offers unparalleled control over polymer structure and function.
Fundamentals of Hydrazide Chemistry in Polymer Science
Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-CONHNH2). Their utility in polymer chemistry is primarily centered around the reaction of the terminal -NH2 group with aldehydes and ketones to form hydrazone linkages.
The Hydrazone Bond: A Dynamic Covalent Linkage
The reaction between a hydrazide and a carbonyl group (aldehyde or ketone) results in the formation of a hydrazone bond (C=N-NH-C=O), with the elimination of a water molecule. This reaction is a cornerstone of dynamic covalent chemistry, as the resulting hydrazone bond is reversible.[1][2]
The stability of the hydrazone linkage is highly dependent on the surrounding pH. It is generally stable at neutral or physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6).[3][4] This pH-dependent lability is a key feature exploited in the design of "smart" polymers that can respond to specific environmental triggers. For instance, in drug delivery systems, a drug can be attached to a polymer via a hydrazone linker. This conjugate remains stable in the bloodstream but releases the drug in the acidic microenvironment of tumor tissues or within the endosomes and lysosomes of cells.[5]
The formation of hydrazones is a versatile conjugation strategy employed in various fields, including polymer chemistry, biomaterials, and chemical biology.[1][6] The reaction is often efficient and can be performed under mild conditions, making it suitable for conjugating sensitive biomolecules.[7]
Synthesis of Hydrazide-Functionalized Polymers
There are several synthetic strategies to incorporate hydrazide functionalities into polymers, each offering distinct advantages in terms of control over polymer architecture and properties.
Polymerization of Hydrazide-Containing Monomers
A direct approach involves the polymerization of monomers that already contain a hydrazide group. A prominent example is the synthesis of poly(acryloyl hydrazide). To prevent side reactions involving the reactive hydrazide group during polymerization, it is often protected, for instance, with a tert-Butoxycarbonyl (Boc) group. The protected monomer, N'-(tert-butoxycarbonyl)acryloyl hydrazide, can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[8][9] This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[10][11] Following polymerization, the Boc protecting group can be removed under acidic conditions to yield the final poly(acryloyl hydrazide).[8][9]
Post-Polymerization Modification
An alternative strategy involves the modification of a pre-existing polymer to introduce hydrazide groups. This approach is advantageous as it allows for the use of a wide range of commercially available polymers. For instance, polymers containing carboxylic acid groups can be reacted with hydrazine (B178648) hydrate (B1144303) or a dihydrazide compound using carbodiimide (B86325) coupling chemistry to form the desired hydrazide-functionalized polymer.[11]
Polycondensation Reactions
Hydrazide-containing polymers can also be synthesized through step-growth polymerization. For example, poly(amide-hydrazide)s can be prepared by the low-temperature solution polycondensation of a diamine containing a hydrazide linkage with aromatic diacid chlorides.[12] Similarly, α,β-polyasparthydrazide can be synthesized from polysuccinimide and hydrazine.[3][13]
Key Reactions and Experimental Protocols
Synthesis of Poly(acryloyl hydrazide) via RAFT Polymerization of a Boc-Protected Monomer
This protocol is based on the synthesis of Boc-protected poly(acryloyl hydrazide) as a versatile scaffold for further functionalization.[8][9]
Experimental Protocol:
-
Monomer Synthesis: N'-(tert-butoxycarbonyl)acryloyl hydrazide is synthesized from commercially available starting materials.
-
RAFT Polymerization:
-
In a typical experiment, the Boc-protected acryloyl hydrazide monomer, a RAFT agent (e.g., 2-((ethylthio)carbonothioyl)thio-2-methylpropanoic acid), and a radical initiator (e.g., 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride, VA-044) are dissolved in a suitable solvent like DMSO.[8]
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
The polymerization is carried out at a specific temperature (e.g., 70 °C) for a defined period. The temperature can be modulated to optimize the polymerization kinetics.[8][10][11]
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
-
-
Deprotection:
-
The Boc-protected polymer is dissolved in a suitable solvent.
-
An acid, such as trifluoroacetic acid (TFA), is added to cleave the Boc protecting group.
-
The deprotected poly(acryloyl hydrazide) is isolated, for example, by dialysis against water, and then lyophilized.
-
Hydrazone Formation for Polymer-Drug Conjugation
This protocol describes the general procedure for conjugating a drug containing a ketone or aldehyde group to a hydrazide-functionalized polymer.[14][15]
Experimental Protocol:
-
Dissolution: The hydrazide-containing polymer and the carbonyl-containing drug are dissolved in a suitable solvent system. For hydrophobic drugs and hydrophilic polymers, a mixed solvent system (e.g., methanol/methylene chloride) might be necessary.[14]
-
Catalysis: An acid catalyst, such as acetic acid, is often added to facilitate the dehydration and formation of the hydrazone bond.[14]
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight.
-
Purification: The resulting polymer-drug conjugate is purified to remove the unreacted drug and catalyst. Purification methods can include dialysis, size exclusion chromatography, or precipitation.
-
Characterization: The successful conjugation is confirmed by techniques such as ¹H NMR spectroscopy and UV-Vis spectroscopy.
Quantitative Data in Hydrazide Polymer Synthesis
The ability to control the synthesis of hydrazide-containing polymers is crucial for their application. The following tables summarize key quantitative data from representative studies.
| Polymer System | Monomer/Precursor | Polymerization Technique | Mn ( g/mol ) | Đ (PDI) | Reference |
| Poly(Boc-acryloyl hydrazide) | N'-(tert-butoxycarbonyl)acryloyl hydrazide | RAFT | 9,600 - 27,800 | 1.38 - 1.51 | |
| Poly(amide-hydrazide) | Bis-(4-aminobenzyl) hydrazide and aromatic diacid chlorides | Solution Polycondensation | - | - | [12] |
| Polyasparthydrazide | Polysuccinimide and hydrazine | - | - | - | [3] |
Table 1: Molecular Weight and Dispersity of Hydrazide-Containing Polymers. Mn = Number-average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index).
| Polymer-Drug Conjugate | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Release Conditions | Reference |
| pHPMA-Hydrazone-Doxorubicin | Doxorubicin | ~60 (for APM crosslinker) | - | pH 5.0 | [14] |
| Peptide Amphiphile-Hydrazone-Nabumetone | Nabumetone | - | - | Physiological pH | [15] |
Table 2: Drug Loading and Release Characteristics of Hydrazone-Linked Polymer Conjugates. Drug Loading Efficiency refers to the percentage of the initial drug that is successfully conjugated to the polymer. Drug Loading Capacity refers to the weight percentage of the drug in the final conjugate.
Visualizing Hydrazide Chemistry Workflows
Visual representations of the chemical pathways and experimental workflows can aid in understanding the core concepts of hydrazide chemistry in polymer synthesis.
Caption: Synthetic pathways to hydrazide-functionalized polymers.
Caption: pH-responsive drug delivery using hydrazone linkages.
Conclusion and Future Outlook
Hydrazide chemistry provides a powerful and versatile toolbox for the synthesis of advanced polymers with a wide range of applications, particularly in the biomedical field. The ability to form dynamic and environmentally sensitive hydrazone linkages allows for the creation of "smart" materials that can respond to specific stimuli. The synthetic methods described, from the polymerization of hydrazide-containing monomers to post-polymerization modification, offer a high degree of control over the final polymer properties. As our understanding of the kinetics and thermodynamics of hydrazone formation and cleavage continues to grow, we can expect the development of even more sophisticated and highly functional polymer systems for targeted drug delivery, tissue engineering, and other advanced applications. The ongoing research in this area promises to further expand the horizons of polymer chemistry and its impact on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of water-swellableα,β-polyasparthydrazide derivatives | Semantic Scholar [semanticscholar.org]
- 4. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 7. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00535K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling, and Storage of Sebacic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Sebacic dihydrazide, a versatile molecule with applications ranging from a crosslinking agent in polymer chemistry to a latent hardener for epoxy resins, is a compound of increasing interest in various research and development settings.[1][2] As its use becomes more widespread, a thorough understanding of its safety profile, proper handling techniques, and appropriate storage conditions is paramount to ensure a safe and compliant laboratory environment. This technical guide provides an in-depth overview of the essential safety protocols for working with this compound.
Compound Profile and Key Safety Data
This compound is a white to yellowish-white crystalline powder.[1] While it is considered relatively safe for use, adherence to standard laboratory safety precautions is essential.[1] The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22N4O2 | [1][3][4][5][6] |
| Molecular Weight | 230.31 g/mol | [3][4][5][6][7] |
| CAS Number | 925-83-7 | [1][3][4][5][6][8] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 185 - 186 °C | [4][7] |
| Boiling Point | 515.3 °C at 760 mmHg | [7] |
| Flash Point | 265.4 °C | [7] |
| Density | 1.082 g/cm³ | [7] |
| Water Solubility | Soluble | [1] |
| Solubility in other solvents | Soluble in alcohol, animal oil, and vegetable oil; slightly soluble in water. | [1] |
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Code | Classification | Source |
| Harmful if swallowed | H302 | Acute toxicity, Oral (Category 4) | [7][9] |
| Harmful in contact with skin | H312 | Acute toxicity, Dermal (Category 4) | [9] |
| Causes skin irritation | H315 | Skin irritation (Category 2) | [9] |
| Causes serious eye irritation | H319 | Eye irritation (Category 2A) | [9] |
| Harmful if inhaled | H332 | Acute toxicity, Inhalation (Category 4) | [9] |
| May cause respiratory irritation | H335 | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [9] |
| Harmful to aquatic life with long lasting effects | H412 | Hazardous to the aquatic environment, long-term hazard (Category 3) | [7] |
Note: GHS classification may vary between suppliers and depends on impurities, additives, and other factors.[1]
Experimental Protocols: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk and ensure the integrity of the compound. The following protocols are based on established laboratory safety guidelines and information from safety data sheets.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat. In situations with a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.
Handling Procedures
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[7]
-
Avoiding Exposure: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Do not breathe dust.
-
Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[7]
Storage Conditions
-
Environment: Store in a cool, dry, and well-ventilated place.[1][7]
-
Incompatibilities: Store away from incompatible materials such as bases, oxidizing agents, and reducing agents.[11]
-
General Precautions: Store apart from foodstuff containers.[7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]
Spill and Leak Procedures
-
Containment: Prevent further leakage or spillage if safe to do so.[10]
-
Cleanup: Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it into a suitable disposal container.
-
Environmental Precautions: Do not let the product enter drains.[10] Avoid release to the environment.[7]
Table 3: Fire Safety Information for this compound
| Parameter | Information | Source |
| Flammability | High dust levels may create an explosion hazard when exposed to sources of ignition. | [11] |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [9] |
| Unsuitable Extinguishing Media | Do not use a water jet. | [11] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx). | [11] |
Visualizing Laboratory Workflows
To further clarify the procedural flow for handling and emergency response, the following diagrams have been created.
Conclusion
While this compound does not present an unusually high hazard, its safe use is contingent upon a foundation of knowledge and adherence to established safety protocols. By understanding its properties, employing proper handling and storage techniques, and being prepared for potential emergencies, researchers can confidently and safely incorporate this valuable compound into their work. This guide serves as a comprehensive resource to support those efforts, fostering a culture of safety and responsibility in the laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. specialchem.com [specialchem.com]
- 3. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. Sebacic acid dihydrazide [oakwoodchemical.com]
- 7. echemi.com [echemi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. harwick.com [harwick.com]
Methodological & Application
Application Notes and Protocols: Sebacic Dihydrazide as a Hydrogel Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sebacic dihydrazide (SDH) as a crosslinking agent for the formation of hydrogels. SDH is a long-chain, flexible crosslinker that reacts with aldehyde or ketone groups on polymer backbones to form stable hydrazone bonds. This crosslinking chemistry is particularly valuable in the biomedical field due to its biocompatibility and the ability to form hydrogels in situ under physiological conditions.[1][2]
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for applications such as tissue engineering, drug delivery, and wound healing.[3][4] The choice of crosslinking agent is crucial in determining the final properties of the hydrogel, including its mechanical strength, swelling behavior, degradation rate, and biocompatibility.
This compound, with its ten-carbon aliphatic chain, offers a unique combination of flexibility and hydrophobicity compared to shorter-chain dihydrazides like adipic acid dihydrazide (ADH).[5] This longer chain length can influence the hydrogel's properties, potentially leading to materials with enhanced elasticity and slower degradation profiles. The formation of hydrazone bonds between the dihydrazide and an oxidized polymer is a biocompatible reaction that can proceed at neutral pH, making it suitable for encapsulating sensitive therapeutic agents and cells.
Key Applications
-
Tissue Engineering: SDH-crosslinked hydrogels can serve as scaffolds to support cell growth and tissue regeneration. Their tunable mechanical properties and biocompatibility make them suitable for a variety of tissue types.[1]
-
Controlled Drug Delivery: The crosslinked network of the hydrogel can encapsulate therapeutic molecules and control their release over time. The degradation of the hydrazone bonds can be tailored to achieve a desired release profile.
-
Injectable Hydrogels: The in situ forming nature of SDH-crosslinked hydrogels allows for minimally invasive delivery via injection. The polymer and crosslinker solutions can be mixed immediately before or during injection, forming the hydrogel at the target site.[2]
Chemical Crosslinking Mechanism
The fundamental principle behind using this compound as a crosslinker is the reaction between the hydrazide functional groups (-CONHNH2) of SDH and the aldehyde (-CHO) or ketone (-CO-) groups on a modified polymer backbone. This reaction forms a stable hydrazone bond (-C=N-NH-CO-).
Typically, natural polymers like hyaluronic acid, dextran, or gelatin are first oxidized to introduce aldehyde groups. A common oxidizing agent for this purpose is sodium periodate (B1199274) (NaIO4), which cleaves the vicinal diols in the polysaccharide backbone to create dialdehydes.
References
- 1. US8197849B2 - Cross-linked oxidated hyaluronic acid for use as a vitreous substitute - Google Patents [patents.google.com]
- 2. WO2011100469A1 - Cross-linked oxidated hyaluronic acid for use as a vitreous substitute - Google Patents [patents.google.com]
- 3. Design strategies for adhesive hydrogels with natural antibacterial agents as wound dressings: Status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Acrylic Emulsions with Sebacic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crosslinking of acrylic emulsions is a critical step in the formulation of high-performance coatings, adhesives, and binders, imparting enhanced mechanical properties, chemical resistance, and durability. A widely adopted method for achieving this at ambient temperatures is through keto-hydrazide chemistry. This process involves the reaction between a ketone-functional monomer, such as diacetone acrylamide (B121943) (DAAM), copolymerized into the acrylic backbone, and a dihydrazide crosslinking agent.
While adipic dihydrazide (ADH) is the most commonly utilized crosslinker in this system, sebacic dihydrazide (SDH) presents a valuable alternative.[1][2][3][4] The longer aliphatic chain of sebacic acid can impart increased flexibility and hydrophobicity to the final film. These application notes provide a detailed protocol for the crosslinking of acrylic emulsions using this compound, based on the established principles of keto-hydrazide chemistry.
Crosslinking Mechanism
The crosslinking reaction is based on the formation of a stable ketimine bond between the carbonyl group of the DAAM, incorporated into the acrylic polymer, and the hydrazide moieties of the this compound.[5] This reaction is typically catalyzed by a decrease in pH and proceeds efficiently as water evaporates during the film-forming process.[5]
A key advantage of this system is its "in-can" stability.[5] In the wet emulsion state, which is typically alkaline (pH > 8), the reaction between the ketone and hydrazide is inhibited.[5] The this compound resides predominantly in the aqueous phase, separate from the DAAM within the polymer particles.[5] As the film dries, water and ammonia (B1221849) (used to adjust the pH) evaporate, causing the pH to drop and become acidic.[5] This acidic environment catalyzes the rapid reaction between DAAM and SDH, leading to the formation of a crosslinked, three-dimensional polymer network after film coalescence.[5]
Experimental Protocol
This protocol details the steps for the preparation of a self-crosslinking acrylic emulsion using this compound.
Materials
-
Acrylic monomers (e.g., methyl methacrylate, butyl acrylate)
-
Functional monomer: Diacetone acrylamide (DAAM)
-
Initiator (e.g., ammonium (B1175870) persulfate)
-
Emulsifier
-
This compound (SDH)
-
Ammonia solution (for pH adjustment)
-
Deionized water
Procedure
Part 1: Synthesis of Ketone-Functionalized Acrylic Emulsion
-
Monomer Pre-emulsion Preparation: In a beaker, prepare a pre-emulsion by mixing the acrylic monomers, DAAM (typically 1-5 wt% of the total monomer mixture), emulsifier, and a portion of the deionized water.[1][5] Stir vigorously to form a stable pre-emulsion.
-
Reactor Setup: Charge a reactor vessel equipped with a stirrer, thermometer, condenser, and nitrogen inlet with deionized water and a portion of the emulsifier.
-
Initiation: Heat the reactor to the desired reaction temperature (typically 75-85°C) under a nitrogen blanket. Add a portion of the initiator solution.
-
Emulsion Polymerization: Gradually feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours. Maintain the reaction temperature throughout the addition.
-
Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling: Cool the reactor to room temperature.
Part 2: Addition of this compound Crosslinker
-
pH Adjustment: Adjust the pH of the synthesized acrylic emulsion to ≥ 8 with an ammonia solution.[5] This is crucial for ensuring the stability of the emulsion before application.[5]
-
Crosslinker Addition: Prepare an aqueous solution of this compound. The molar ratio of hydrazide groups (from SDH) to ketone groups (from DAAM) is a critical parameter that can be varied to control the crosslink density. A common starting point is a stoichiometric ratio or a slight excess of hydrazide.
-
Incorporation: Slowly add the this compound solution to the pH-adjusted acrylic emulsion with gentle stirring.
-
Homogenization: Continue stirring for approximately 30 minutes to ensure uniform distribution of the crosslinker.
-
Filtration: Filter the final emulsion to remove any coagulum.
Part 3: Film Formation and Curing
-
Application: Apply the formulated emulsion onto the desired substrate using a suitable method (e.g., drawdown bar, spray).
-
Drying and Curing: Allow the film to dry at ambient temperature. The crosslinking reaction will proceed as water and ammonia evaporate.[5] For accelerated or more complete curing, the film can be heated (e.g., at 70°C).[6]
Data Presentation
The following table summarizes the expected impact of this compound crosslinking on the properties of acrylic emulsion films.
| Property | Uncrosslinked Acrylic Film | Acrylic Film Crosslinked with SDH |
| Water Absorption | High | Significantly Reduced[6][7] |
| Solvent Resistance | Poor (dissolves in strong solvents) | Significantly Improved[6] |
| Adhesion | Moderate | Improved[7] |
| Thermal Stability | Moderate | Improved[7] |
| Glass Transition Temperature (Tg) | Lower | Higher[7] |
| Mechanical Strength | Lower | Higher |
Mandatory Visualizations
Signaling Pathway of Keto-Hydrazide Crosslinking
Caption: Keto-hydrazide crosslinking mechanism.
Experimental Workflow
References
Sebacic Dihydrazide: A Latent Hardener for High-Performance Epoxy Resins
Application Notes and Protocols for Researchers and Formulation Scientists
Introduction
Sebacic dihydrazide (SDH) is a high-performance latent curing agent for one-component epoxy resin systems.[1][2][3] Its latency allows for extended pot life at ambient temperatures, with activation and rapid curing initiated by heat.[4][5] This characteristic makes SDH an ideal hardener for applications where a long working time is required, followed by a controlled and predictable curing schedule, such as in adhesives, sealants, coatings, and composites.[2][3] Dihydrazides, including SDH, are known for imparting excellent toughness, adhesion, and thermal stability to cured epoxy networks.[6][7]
These application notes provide detailed protocols and technical data for utilizing this compound as a latent hardener in epoxy resin formulations.
Key Properties of this compound
This compound is a white crystalline powder with the following typical properties:[8][9][10]
| Property | Value |
| CAS Number | 925-83-7 |
| Molecular Formula | C10H22N4O2 |
| Molecular Weight | 230.31 g/mol |
| Melting Point | ~186 °C |
| Appearance | White to off-white crystalline powder |
Curing Mechanism
The curing of epoxy resins with this compound involves the reaction of the primary amine groups (-NH2) of the dihydrazide with the epoxide rings of the epoxy resin.[11][12] Each this compound molecule contains four reactive hydrogens, enabling it to act as a tetra-functional crosslinker, leading to a densely cross-linked polymer network.[13] The reaction is thermally initiated; at elevated temperatures, the SDH melts and becomes soluble in the epoxy resin, allowing the nucleophilic addition of the amine groups to the epoxy groups to proceed.[11]
Caption: Curing mechanism of epoxy resin with this compound.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) type.
-
Hardener: this compound (SDH), finely ground powder.
-
Optional Additives: Accelerators (e.g., ureas, imidazoles), fillers, toughening agents, as required by the specific application.[14][15][16]
-
Equipment:
-
High-shear mixer or planetary centrifugal mixer
-
Vacuum oven for degassing
-
Convection oven for curing
-
Differential Scanning Calorimeter (DSC) for thermal analysis[11][17]
-
Thermogravimetric Analyzer (TGA) for thermal stability assessment[11]
-
Universal testing machine for mechanical property testing
-
Dynamic Mechanical Analyzer (DMA) for determining glass transition temperature (Tg)
-
Formulation and Mixing
The following workflow outlines the general procedure for preparing a one-component epoxy system with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Thermally-Latent Curing Agents for Epoxy Resins: A Review [jips.ippi.ac.ir]
- 5. Curability, Workability and Stability Investigation on a Novel Pure Liquid One Component Thermal Curable Epoxy Adhesive, Advances in Materials, Science Publishing Group [sciencepublishinggroup.com]
- 6. ac-catalysts.com [ac-catalysts.com]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. Sebacic acid dihydrazide | CymitQuimica [cymitquimica.com]
- 9. This compound|925-83-7|lookchem [lookchem.com]
- 10. scbt.com [scbt.com]
- 11. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays [mdpi.com]
- 12. gantrade.com [gantrade.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. hanepoxy.net [hanepoxy.net]
- 16. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Keto-Hydrazide Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoselective ligation reactions are essential tools in modern chemical biology and drug development, enabling the precise covalent linkage of molecules in complex biological milieu. Among these, the keto-hydrazide reaction, which forms a stable hydrazone bond, has emerged as a robust method for bioconjugation. This reaction's specificity, biocompatibility, and tunable stability make it ideal for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), site-specific protein modification, and the development of pH-sensitive drug delivery systems.
The fundamental principle of this chemistry lies in the condensation reaction between a ketone or aldehyde and a hydrazide to form a hydrazone linkage. This reaction is highly chemoselective and proceeds efficiently under mild aqueous conditions, minimizing damage to sensitive biomolecules. A key feature of the hydrazone bond is its pH-dependent stability; it is relatively stable at physiological pH (~7.4) but can be engineered to hydrolyze under the mildly acidic conditions found within endosomes and lysosomes (pH 4.5-6.5). This property is particularly advantageous for the targeted release of therapeutic payloads inside cells.
These application notes provide a detailed guide to the principles and practice of keto-hydrazide crosslinking, including step-by-step experimental protocols, quantitative data on linker stability, and visual representations of the underlying chemistry and workflows.
Chemical Principle
The keto-hydrazide crosslinking reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde. This is followed by the elimination of a water molecule to form the hydrazone bond (a carbon-nitrogen double bond). The reaction is catalyzed by acid, with the optimal pH typically falling between 5 and 7. Aniline (B41778) can also be used as a catalyst to significantly increase the reaction rate, even at neutral pH.
Data Presentation: Stability of Hydrazone Linkers
The stability of the hydrazone bond is a critical parameter, particularly in drug delivery applications. Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can reduce efficacy. The stability is influenced by the electronic and steric properties of the ketone/aldehyde and hydrazide precursors. Aromatic hydrazones are generally more stable than aliphatic hydrazones due to resonance stabilization.
| Linker Type | Precursors | pH | Half-life (t½) | Reference |
| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid & acyl hydrazide | 7.4 | > 24 hours (6% hydrolysis) | [1] |
| 5.0 | ~10 hours | [1] | ||
| Aromatic Hydrazone | Aromatic aldehyde & acyl hydrazide | 7.4 | > 72 hours | [2] |
| 5.5 | > 48 hours | [2] | ||
| Aliphatic Hydrazone | Aliphatic aldehyde & acyl hydrazide | 7.4 | ~20 hours | [2] |
| 5.5 | < 2 minutes | [2] | ||
| BMCA-derived Hydrazone | 1-(N-3-butanone)-4-(N-maleimidomethyl) cyclohexane (B81311) carboxamide & hydrazide | 7.4 | Significant hydrolysis after 5 hours | [3] |
| 5.0 | Much greater hydrolysis at early time points | [3] | ||
| APM-derived Hydrazone | N-4-acetylphenyl maleimide (B117702) & hydrazide | 7.4 | Stable over 24 hours | [3] |
| 5.0 | Increased hydrolysis and release over 24 hours | [3] |
Note: The stability data presented are from different studies and may not be directly comparable due to variations in experimental conditions. The stability of a specific conjugate should be determined empirically.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein with a Genetically Encoded Ketone Handle
This protocol describes the labeling of a protein containing a genetically incorporated unnatural amino acid with a ketone side chain, such as p-acetyl-L-phenylalanine. This approach allows for precise, site-specific modification.
Materials:
-
Protein with a ketone handle (e.g., containing p-acetyl-L-phenylalanine)
-
Hydrazide-functionalized probe (e.g., biotin-hydrazide, fluorescent dye-hydrazide)
-
Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Aniline stock solution: 1 M in DMSO
-
Desalting column (e.g., PD-10)
-
DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the ketone-containing protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Probe Preparation: Dissolve the hydrazide-functionalized probe in DMSO or DMF to a concentration of 10-50 mM.
-
Ligation Reaction: a. To the protein solution, add the hydrazide probe solution to achieve a 10-50 fold molar excess of the probe over the protein. b. Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM. Aniline acts as a catalyst and significantly accelerates the reaction. c. Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the labeling efficiency using appropriate techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
Protocol 2: Labeling of Glycoproteins via Periodate (B1199274) Oxidation and Hydrazide Chemistry
This protocol enables the labeling of glycoproteins by oxidizing their carbohydrate moieties to generate aldehyde groups, which then react with a hydrazide probe. This method is particularly useful for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.5
-
Hydrazide-functionalized probe
-
Desalting column
-
Glycerol (B35011) (optional, as a quenching agent)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a concentration of 1-10 mg/mL.
-
Periodate Oxidation: a. Immediately before use, prepare a 20-100 mM solution of NaIO₄ in the Oxidation Buffer. b. Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use a lower concentration (1 mM) and incubate on ice for 30 minutes in the dark. For more general sugar oxidation, use a higher concentration (10 mM). c. Incubate the reaction for 30-60 minutes at 0-4°C in the dark. d. (Optional) Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubating for 5-10 minutes.
-
Purification of Oxidized Glycoprotein: Immediately remove the excess periodate and byproducts by buffer exchange into the Ligation Buffer using a desalting column.
-
Hydrazide Ligation: a. Prepare a 10-50 mM solution of the hydrazide probe in a suitable solvent (e.g., DMSO). b. Add the hydrazide probe to the purified oxidized glycoprotein solution to achieve a final concentration of 1-5 mM (typically a 20-50 fold molar excess). c. Incubate the reaction for 2 hours to overnight at room temperature.
-
Final Purification: Remove the excess unreacted probe using a desalting column or dialysis.
-
Characterization: Analyze the labeled glycoprotein using methods such as SDS-PAGE, UV-Vis spectroscopy, and functional assays to confirm conjugation and retention of biological activity.
Visualizations
Experimental Workflow for Glycoprotein Labeling
The following diagram illustrates a typical workflow for the labeling of a glycoprotein using periodate oxidation and keto-hydrazide crosslinking.
Application in Studying Signaling Pathways
Keto-hydrazide crosslinking can be a powerful tool to study protein-protein interactions within signaling pathways. For instance, a protein of interest in a pathway can be expressed with a ketone-containing unnatural amino acid. This modified protein can then be used as "bait" in cell lysates. Upon crosslinking with a hydrazide-functionalized crosslinker, interacting proteins can be covalently trapped, isolated, and identified by mass spectrometry. This approach can help map the protein interaction network of a signaling pathway.
The diagram below represents a generic kinase signaling cascade that could be investigated using this method. For example, to study the interaction between Kinase 2 and its Substrate, Kinase 2 could be expressed with a ketone handle.
Conclusion
Keto-hydrazide crosslinking offers a versatile and powerful strategy for the covalent modification of biomolecules. Its high chemoselectivity, mild reaction conditions, and the tunable stability of the resulting hydrazone bond make it an invaluable tool for researchers in basic science and drug development. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of this important bioconjugation technique. As with any chemical modification of biological molecules, careful optimization and characterization are crucial to ensure the desired outcome and the retention of biological function.
References
Application Notes and Protocols for Sebacic Dihydrazide in the Preparation of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sebacic dihydrazide in the synthesis of biodegradable polymers for biomedical applications, particularly in the field of drug delivery. While the direct polymerization of this compound into the main backbone of biodegradable polymers is not extensively documented in current literature, its role as a potent crosslinking agent for natural polymers to form hydrogels is a promising area of research. This document outlines both the conceptual framework for polyhydrazide synthesis and detailed protocols for the more established application of this compound as a crosslinker.
Application Note I: Conceptual Synthesis of Aliphatic Polyhydrazides from this compound
Polyhydrazides are a class of polymers characterized by the presence of hydrazide linkages (-CO-NH-NH-CO-) in their backbone. These polymers can be synthesized through the polycondensation of a dihydrazide, such as this compound, with a dicarboxylic acid derivative, typically a diacyl chloride. The resulting aliphatic polyhydrazides are of interest for biomedical applications due to their potential biodegradability and the presence of functional groups that can be modified.
General Reaction Scheme
The synthesis involves the reaction of this compound with a diacyl chloride, such as sebacoyl chloride, in a suitable solvent. The reaction proceeds via nucleophilic acyl substitution, forming a hydrazide bond and eliminating hydrochloric acid, which is typically neutralized by an acid scavenger like triethylamine (B128534).
Conceptual Experimental Protocol: Synthesis of a Polyhydrazide
This protocol is a general guideline based on the synthesis of similar polyhydrazides, as specific literature for this compound-based polyhydrazides for drug delivery is limited.
Materials:
-
This compound
-
Sebacoyl chloride (or other diacyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine, anhydrous
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Low-temperature bath (e.g., ice-salt bath)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using a low-temperature bath.
-
Add an equimolar amount of anhydrous triethylamine to the solution and stir for 15 minutes.
-
In a separate flask, dissolve an equimolar amount of the diacyl chloride in anhydrous NMP.
-
Add the diacyl chloride solution dropwise to the cooled this compound solution over 30 minutes with vigorous stirring.
-
Maintain the reaction temperature at 0°C for 2 hours, then allow it to slowly warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol with stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove unreacted monomers and triethylamine hydrochloride.
-
Dry the polymer in a vacuum oven at 50°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of hydrazide linkages (characteristic C=O and N-H stretching bands).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).
Application Note II: this compound as a Crosslinker for Biodegradable Hydrogels
A more documented application of dihydrazides in biodegradable polymers is their use as crosslinking agents. This compound can be used to crosslink natural polymers like hyaluronic acid, chitosan, or alginate, which contain carboxylic acid or aldehyde groups. This crosslinking forms a stable, three-dimensional hydrogel network suitable for controlled drug delivery.
Crosslinking Mechanism
The hydrazide groups of this compound react with the carboxylic acid groups of a polymer in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form stable amide bonds. Alternatively, if the polymer is oxidized to contain aldehyde groups, the hydrazide can react to form hydrazone linkages.
Application Notes and Protocols for Formulating One-Part Epoxy Systems with Dihydrazide Curing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-part epoxy systems offer significant advantages in various high-performance applications, including structural adhesives, composites, and coatings, by eliminating the need for on-site mixing of a separate resin and hardener. This simplifies application and reduces the potential for mixing errors. Dihydrazides are a class of latent curing agents that are particularly well-suited for formulating stable, one-part epoxy systems.[1] These compounds are solid at room temperature and typically have high melting points, allowing them to be dispersed in a liquid epoxy resin without initiating a curing reaction.[1][2] Upon heating, the dihydrazide melts and dissolves in the epoxy resin, and the amine functionalities of the dihydrazide then react with the epoxy groups to form a highly cross-linked, durable thermoset polymer.[2][3]
This document provides detailed application notes and protocols for the formulation, curing, and characterization of one-part epoxy systems utilizing dihydrazide curing agents, specifically focusing on Adipic Acid Dihydrazide (ADH) and Isophthalic Acid Dihydrazide (IDH).
Dihydrazide Curing Agents: Properties and Characteristics
Dihydrazides are characterized by the presence of two hydrazide groups (-CONHNH2). The reactivity and curing profile of the epoxy system are significantly influenced by the chemical structure of the dihydrazide.[2]
-
Adipic Acid Dihydrazide (ADH) is an aliphatic dihydrazide known for imparting excellent toughness, flexibility, and adhesive properties to epoxy formulations.[4][5] Its lower melting point compared to aromatic dihydrazides allows for curing at more moderate temperatures.[4]
-
Isophthalic Acid Dihydrazide (IDH) is an aromatic dihydrazide that contributes to high glass transition temperatures (Tg) and improved thermal and chemical resistance in the cured epoxy.[3][6] Its higher melting point necessitates higher curing temperatures.[6]
A key feature of dihydrazide curing agents is their latency, which is primarily due to their solid-state dispersion and high melting point.[2] This allows for the formulation of one-part systems with extended storage stability at ambient temperatures.[5] The curing process is thermally triggered when the temperature is raised above the melting point of the dihydrazide, initiating the cross-linking reaction.[2]
The stoichiometry of the formulation is crucial for achieving optimal properties. Each primary amine (-NH2) group in the dihydrazide molecule has a functionality of two, meaning each dihydrazide molecule can react with four epoxy groups.[3][5] The active hydrogen equivalent weight of ADH is 43.5 g/eq.[4] Formulations can be adjusted to have an ADH index ranging from 0.85 to 1.15 of the stoichiometric amount without a significant impact on mechanical properties.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used dihydrazide curing agents and the typical properties of the resulting epoxy systems.
Table 1: Properties of Dihydrazide Curing Agents
| Property | Adipic Acid Dihydrazide (ADH) | Isophthalic Acid Dihydrazide (IDH) |
| CAS Number | 1071-93-8 | 2760-98-7 |
| Molecular Weight ( g/mol ) | 174.20[7] | 194.19[7] |
| Melting Point (°C) | ~180[4][5] | 220-230[6] |
| Active Hydrogen Equivalent Weight (g/eq) | 43.5[4] | 48.5 |
| Appearance | White powder | White powder[6] |
Table 2: Typical Performance of Dihydrazide-Cured Epoxy Systems (with standard Bisphenol A based epoxy resin)
| Property | ADH-cured System | IDH-cured System |
| Typical Cure Temperature (°C) | 130 - 150[4] | >160[6] |
| Typical Cure Time | ~1 hour at 130°C[4] | Varies with temperature and accelerator |
| Glass Transition Temperature (Tg) (°C) | 140 - 160[5][8] | Can be high, dependent on formulation[6] |
| Storage Stability at Room Temperature | Up to 6 months[4][5] | Good, dependent on formulation |
| Key Characteristics | Excellent toughness, flexibility, and adhesion[4][5] | High Tg, good acid resistance, and toughness[6] |
Experimental Protocols
Protocol for Formulation of a One-Part Epoxy System
This protocol describes the general procedure for preparing a one-part epoxy system with a dihydrazide curing agent.
Materials and Equipment:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Dihydrazide Curing Agent (e.g., ADH or IDH), micronized for better dispersion
-
Optional: Accelerator (e.g., substituted ureas, imidazoles)[6]
-
Optional: Additives (e.g., fumed silica (B1680970) for rheology control, fillers, toughening agents)
-
High-speed mechanical mixer with a dispersion blade
-
Vacuum oven or desiccator
-
Beakers, spatulas, and weighing balance
Procedure:
-
Resin Preparation: Weigh the desired amount of liquid epoxy resin into a clean, dry beaker. If using additives like fumed silica, pre-disperse them into the resin using the mechanical mixer until a homogenous mixture is achieved. Gentle heating (e.g., 40-60°C) can reduce the viscosity of the resin and aid in dispersion.
-
Dihydrazide Addition: While stirring the epoxy resin, slowly add the micronized dihydrazide curing agent. The amount of dihydrazide should be calculated based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight of the dihydrazide to achieve the desired stoichiometric ratio.
-
Dispersion: Increase the mixing speed to ensure uniform dispersion of the solid dihydrazide particles within the epoxy resin. Continue mixing for a sufficient time (e.g., 15-30 minutes) to break down any agglomerates. The temperature should be kept below the activation temperature of the curing agent to prevent premature reaction.
-
Accelerator Addition (Optional): If an accelerator is used to lower the cure temperature or shorten the cure time, it should be added after the dihydrazide is well-dispersed.[6] Mix thoroughly until the accelerator is uniformly distributed.
-
Degassing: Place the formulated mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles introduced during mixing. Degassing should be continued until bubbling subsides.
-
Storage: Transfer the degassed one-part epoxy system into a sealed container and store it at or below room temperature.
Protocol for Curing
This protocol outlines the thermal curing process for the formulated one-part epoxy system.
Equipment:
-
Programmable oven
-
Molds (e.g., silicone or metal, treated with a mold release agent)
Procedure:
-
Sample Preparation: Pour the formulated epoxy system into the desired molds to create specimens for testing.
-
Curing Schedule: Place the molds in a programmable oven. The curing schedule will depend on the specific dihydrazide and any accelerator used. A typical cure schedule involves:
-
Ramping the temperature from ambient to the desired cure temperature (e.g., 130-160°C).
-
Holding the temperature for a specified duration (e.g., 1-3 hours) to ensure complete cross-linking.
-
A controlled cooling ramp back to room temperature.
-
-
Post-Curing (Optional): For some applications requiring enhanced thermal and mechanical properties, a post-curing step at a temperature slightly above the initial cure temperature can be beneficial.
-
Demolding: Once the cured epoxy has cooled to room temperature, carefully remove the specimens from the molds.
Protocol for Characterization
DSC is used to determine the curing characteristics, including the onset of cure, peak exotherm temperature, and heat of reaction.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured one-part epoxy formulation into a hermetic aluminum pan and seal it.
-
DSC Analysis:
-
Place the sealed pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., 30°C to 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the exothermic curing peak.
-
Identify the peak temperature of the exotherm, which corresponds to the maximum reaction rate.
-
Calculate the total heat of curing (ΔH) by integrating the area under the exothermic peak.
-
FTIR spectroscopy can be used to monitor the progress of the curing reaction by observing the disappearance of the epoxy group peak.
Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Heated stage for in-situ monitoring (optional)
Procedure:
-
Initial Spectrum: Obtain an FTIR spectrum of the uncured formulation. The characteristic peak for the epoxy group appears at approximately 915 cm⁻¹.
-
Cure Monitoring:
-
Apply a thin film of the epoxy formulation onto the ATR crystal.
-
If using a heated stage, heat the sample according to the desired cure schedule.
-
Acquire spectra at regular intervals during the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxy peak at ~915 cm⁻¹ relative to a reference peak that does not change during the reaction (e.g., a C-H stretching peak).
-
The degree of cure can be estimated by the extent of the disappearance of the epoxy peak.
-
DMA is a sensitive technique used to determine the glass transition temperature (Tg) and viscoelastic properties of the cured epoxy.
Equipment:
-
Dynamic Mechanical Analyzer (DMA)
-
Rectangular or cylindrical test fixtures
Procedure:
-
Specimen Preparation: Prepare rectangular or cylindrical specimens of the cured epoxy with precise dimensions.
-
DMA Analysis:
-
Mount the specimen in the DMA fixture.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from below to above the expected Tg (e.g., 30°C to 200°C) at a controlled heating rate (e.g., 3-5°C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
The Tg can be determined from the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve. The peak of the tan delta is a commonly reported value.
-
Standard mechanical tests can be performed on the cured epoxy specimens to evaluate their strength and toughness.
-
Tensile Strength and Modulus: Determined according to ASTM D638 using dog-bone shaped specimens.
-
Flexural Strength and Modulus: Determined according to ASTM D790 using rectangular bar specimens.
-
Lap Shear Strength (for adhesives): Determined according to ASTM D1002 by bonding two overlapping substrates.
Visualizations
Caption: Curing mechanism of a one-part epoxy system with a dihydrazide latent curing agent.
Caption: Experimental workflow for formulating and characterizing one-part epoxy systems.
References
- 1. kinetics.netzsch.com [kinetics.netzsch.com]
- 2. epoxyworks.com [epoxyworks.com]
- 3. udspace.udel.edu [udspace.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. piketech.com [piketech.com]
- 7. omniskompozit.com [omniskompozit.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Application Notes and Protocols: Enhancing Polymer Mechanical Properties with Sebacic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic dihydrazide (SDH) is a versatile, long-chain aliphatic dihydrazide that serves as an effective crosslinking agent and curative for a variety of polymers. Its introduction into a polymer matrix can significantly enhance mechanical properties, thermal stability, and adhesion. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound to improve the performance of epoxy and acrylic polymer systems.
This compound, with its two reactive hydrazide groups, forms stable covalent bonds with complementary functional groups on polymer chains, such as epoxides and ketones. The long aliphatic backbone of the sebacic acid moiety imparts a degree of flexibility to the crosslinked network, which can enhance toughness and prevent brittleness often associated with highly crosslinked materials.
Applications in Polymer Systems
This compound is primarily utilized in two major classes of polymer systems:
-
Epoxy Resins: SDH acts as a latent curing agent for epoxy resins.[1] The curing reaction, initiated by heat, involves the nucleophilic addition of the hydrazide's amine hydrogens to the epoxy rings, resulting in a durable, crosslinked thermoset.[2] This process can lead to materials with high adhesive strength and thermal stability.[2][3]
-
Acrylic Emulsions: In acrylic polymer systems, SDH is employed as a crosslinker for resins containing ketone functional groups, such as those incorporating diacetone acrylamide (B121943) (DAAM).[4] The keto-hydrazide reaction forms stable hydrazone linkages, leading to improved mechanical strength, water resistance, and durability of the resulting coating or film.[4]
Data Presentation
The following tables summarize the quantitative effects of using dihydrazide crosslinkers on the mechanical and thermal properties of polymers.
Table 1: Adhesive Strength of Epoxy Resin Cured with Various Dihydrazides
| Dihydrazide Curing Agent | Adhesive Strength (kgf/cm²) |
| Adipic Dihydrazide (ADH) | 28.3[2] |
| This compound (SDH) | 50.4 [2] |
| Isophthalic Dihydrazide (IDH) | 25.7[2] |
| Valine Dihydrazide (VDH) | 54.3[2] |
This data indicates that the longer aliphatic chain of SDH contributes to significantly higher adhesion strength compared to the shorter chain ADH and the rigid aromatic IDH.[2]
Table 2: Thermal Properties of Dihydrazide Curing Agents for Epoxy Resins
| Dihydrazide Curing Agent | Melting Point (°C) |
| Adipic Dihydrazide (ADH) | 181[2] |
| This compound (SDH) | 190 [2] |
| Isophthalic Dihydrazide (IDH) | 224[2] |
The melting point of the dihydrazide can influence the curing temperature of the epoxy system.[3]
Signaling Pathways and Mechanisms
The crosslinking mechanisms of this compound with epoxy and ketone-functionalized acrylic polymers are depicted below.
References
Application Notes and Protocols: Sebacic Dihydrazide in Surface-Eroding Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid derivatives are fundamental building blocks for creating biocompatible and biodegradable polymers tailored for advanced drug delivery systems. Polyanhydrides, such as poly(sebacic acid) (PSA), are particularly valued for their characteristic surface-eroding properties, which facilitate controlled and sustained release of therapeutic agents.[1] The degradation of these polymers occurs primarily at the polymer-water interface, allowing for a predictable, zero-order release kinetic for encapsulated drugs.[2][3] This is in contrast to bulk-eroding polymers, where degradation occurs throughout the matrix, often leading to an undesirable initial burst release.
This document details the application of sebacic dihydrazide as a crosslinking agent to create surface-eroding polymer networks for controlled drug delivery. By reacting this compound with an aldehyde-functionalized polymer, a stable, crosslinked network with tunable degradation and drug release characteristics can be achieved. The hydrazone linkages formed are dynamic and can be sensitive to environmental pH, offering an additional layer of control over the drug release profile.
Principle of the System
The proposed system is a two-component, crosslinked polymer network designed for surface erosion and controlled drug delivery. The system comprises:
-
An Aldehyde-Functionalized Polymer Backbone: A biodegradable and biocompatible polymer, such as a polyester (B1180765) or a modified polyanhydride, is functionalized to present aldehyde groups. This forms the main structure of the delivery vehicle.
-
This compound Crosslinker: this compound acts as a linker between the polymer chains, forming a stable, three-dimensional network through hydrazone bonds.
The hydrophobic nature of the polymer backbone contributes to the surface-eroding behavior, while the density of the hydrazone crosslinks influences the mechanical properties, degradation rate, and drug release kinetics.
Experimental Protocols
Protocol 1: Synthesis of an Aldehyde-Functionalized Polyester
This protocol describes the synthesis of a polyester from sebacic acid, glycerol, and a small amount of an aldehyde-containing monomer to introduce the necessary functional groups for crosslinking.
Materials:
-
Sebacic acid
-
Glycerol
-
p-Toluenesulfonic acid (catalyst)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, Dean-Stark trap)
-
Heating mantle with magnetic stirrer
-
Vacuum pump
Procedure:
-
Monomer Combination: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, combine sebacic acid, glycerol, and 3,5-dihydroxybenzaldehyde in a desired molar ratio (e.g., 1:0.8:0.2).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 mol% of the total acid monomer) to the flask.
-
Azeotropic Dehydration: Add toluene to the flask to facilitate the removal of water via azeotropic distillation.
-
Polycondensation: Heat the mixture to 140°C under a gentle stream of argon or nitrogen. Continuously remove the water collected in the Dean-Stark trap.
-
Vacuum Polymerization: After the majority of water has been removed (typically 4-6 hours), gradually apply a vacuum to remove the remaining water and toluene. Increase the temperature to 160°C and continue the reaction under high vacuum for another 4-8 hours to increase the polymer molecular weight.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).
-
Drying: Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the aldehyde-functionalized polyester for its chemical structure (FTIR, ¹H NMR), molecular weight (GPC), and thermal properties (DSC).
Protocol 2: Crosslinking with this compound and Drug Loading
This protocol details the formation of the crosslinked drug delivery device.
Materials:
-
Aldehyde-functionalized polyester (from Protocol 1)
-
This compound
-
Therapeutic drug of interest
-
Dichloromethane (or other suitable solvent)
-
Molds for device fabrication (e.g., Teflon)
Procedure:
-
Polymer and Drug Dissolution: Dissolve a specific amount of the aldehyde-functionalized polyester and the therapeutic drug in dichloromethane.
-
Crosslinker Addition: In a separate vial, dissolve a stoichiometric amount of this compound in a minimal amount of a suitable solvent (if necessary, a co-solvent system can be used).
-
Mixing: Add the this compound solution to the polymer-drug solution and mix thoroughly to ensure a homogenous distribution.
-
Casting: Cast the mixture into the desired molds.
-
Solvent Evaporation and Curing: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) at room temperature. The crosslinking reaction will proceed as the solvent evaporates. The curing process can be accelerated by gentle heating (e.g., 40°C) under vacuum.
-
Device Retrieval and Drying: Once the devices are fully cured and dry, remove them from the molds. Dry them further under vacuum to remove any residual solvent.
-
Storage: Store the drug-loaded devices in a desiccator to prevent premature hydrolysis.
Protocol 3: In Vitro Drug Release and Erosion Study
This protocol describes the methodology to evaluate the drug release and erosion characteristics of the fabricated devices.
Materials:
-
Drug-loaded polymer devices
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
-
Analytical balance
Procedure:
-
Device Preparation: Accurately weigh the initial dry mass of each drug-loaded device (W_initial).
-
Incubation: Place each device in a separate vial containing a known volume of PBS (e.g., 10 mL).
-
Release Study: Incubate the vials at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Erosion Measurement: At the same time intervals, remove the polymer devices from the buffer, gently blot them dry, and weigh them (W_wet). Lyophilize the devices to remove all water and weigh them again to determine the dry mass (W_dry).
-
Calculations:
-
Cumulative Drug Release (%): Calculate as (Amount of drug released at time t / Initial drug loading) x 100.
-
Mass Loss (%): Calculate as ((W_initial - W_dry) / W_initial) x 100.
-
Data Presentation
The following tables summarize representative quantitative data for this compound-crosslinked surface-eroding polymers. The exact values will depend on the specific polymer backbone, crosslinking density, and experimental conditions.
Table 1: Physicochemical Properties of this compound-Crosslinked Polymers
| Property | Polymer A (Low Crosslinking) | Polymer B (High Crosslinking) |
| Glass Transition Temperature (Tg) | 35 - 45 °C | 45 - 55 °C |
| Tensile Modulus | 0.8 - 1.2 GPa | 1.5 - 2.0 GPa |
| Water Contact Angle | 80 - 90° | 85 - 95° |
Table 2: In Vitro Erosion and Drug Release Characteristics
| Parameter | Polymer A (Low Crosslinking) | Polymer B (High Crosslinking) |
| Erosion Rate (mass loss % per day) | 5 - 10 % | 2 - 5 % |
| Time for 50% Mass Loss | 7 - 10 days | 15 - 20 days |
| Drug Release (Model Drug: Dexamethasone) | ||
| Initial Burst Release (first 24h) | < 15% | < 10% |
| Time for 80% Drug Release | 10 - 14 days | 20 - 28 days |
| Release Kinetics | Near zero-order | Near zero-order |
Visualizations
Caption: Experimental workflow for the synthesis, fabrication, and evaluation of drug-loaded devices.
Caption: Crosslinking of aldehyde-functionalized polymer chains with this compound.
Caption: Comparison of surface erosion and bulk erosion mechanisms in drug delivery.
References
Application Notes and Protocols: Sebacic Acid Cross-linking of Chitosan and Collagen Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of three-dimensional (3D) scaffolds that mimic the native extracellular matrix is a cornerstone of tissue engineering and regenerative medicine. Chitosan (B1678972) and collagen, both natural polymers, are extensively utilized for their biocompatibility and biodegradability. However, scaffolds fabricated from these materials in their native state often lack the requisite mechanical strength and stability for many clinical applications.[1] Cross-linking is a critical step to enhance the physicochemical properties of these biopolymer scaffolds.
Sebacic acid, a naturally occurring dicarboxylic acid, has emerged as a safe and effective cross-linking agent.[2] Its use circumvents the toxicity concerns associated with conventional cross-linkers like glutaraldehyde.[3] Sebacic acid improves the mechanical robustness of chitosan and collagen scaffolds primarily through non-covalent interactions, including ionic and multiple intermolecular hydrogen bonds.[4][5] This green method of cross-linking yields scaffolds with appreciable mechanical strength and biocompatibility, making them suitable for applications such as wound dressings and tissue engineering implants.[4][6]
These application notes provide detailed protocols for the preparation and characterization of sebacic acid cross-linked chitosan and collagen scaffolds, along with quantitative data on their mechanical properties and a discussion of the underlying cellular interactions.
Data Summary: Mechanical Properties
The mechanical integrity of a scaffold is paramount to its function in tissue regeneration, providing the necessary support for cell growth and tissue development. Cross-linking with sebacic acid has been demonstrated to significantly enhance the mechanical properties of both chitosan and collagen scaffolds. The data presented below summarizes the key mechanical characteristics of native and sebacic acid cross-linked scaffolds.
| Property | Chitosan (Native) | Sebacic Acid Cross-linked Chitosan (SACCH) | Collagen (Native) | Sebacic Acid Cross-linked Collagen (SACC) |
| Tensile Strength (MPa) | 0.37 | 8.94 | 0.13 | 2.96 |
| Young's Modulus (MPa) | Not Reported | 200.8 | Not Reported | 18.61 |
| Stiffness (N/mm) | 0.79 | 9.53 | 0.3 | 0.69 |
| Degree of Cross-linking (%) | - | ~60-65 | - | ~60-65 |
Data sourced from a study utilizing 0.2% (w/v) sebacic acid for cross-linking.[3][4]
Experimental Protocols
I. Preparation of Sebacic Acid Cross-linked Chitosan (SACCH) Scaffolds
This protocol details the fabrication of a 3D porous chitosan scaffold cross-linked with sebacic acid using a freeze-drying technique.[4][7]
Materials:
-
Chitosan (1.0% w/v solution in 1% acetic acid)
-
Sebacic acid (0.2% w/v solution in deionized water)
-
Deionized water
-
Freeze-dryer
Protocol:
-
Prepare a 1.0% (w/v) solution of chitosan in 1% acetic acid. Ensure complete dissolution.
-
Separately, prepare a 0.2% (w/v) solution of sebacic acid in deionized water.
-
Slowly add the sebacic acid solution to the chitosan solution under constant, vigorous stirring to ensure homogeneous mixing. The interaction between the carboxylic acid groups of sebacic acid and the amine groups of chitosan initiates the cross-linking process.[2]
-
Pour the resulting mixture into a suitable mold.
-
Freeze the solution at -80°C for at least 4 hours.
-
Lyophilize the frozen solution for 48 hours to obtain a porous 3D scaffold.
II. Preparation of Sebacic Acid Cross-linked Collagen (SACC) Scaffolds
This protocol outlines the steps for creating a 3D porous collagen scaffold cross-linked with sebacic acid.[4][7]
Materials:
-
Type I Collagen (0.5% w/v solution)
-
Sebacic acid (0.2% w/v solution in deionized water)
-
Deionized water
-
Freeze-dryer
Protocol:
-
Prepare a 0.5% (w/v) solution of Type I collagen in a suitable solvent as per the manufacturer's instructions.
-
Prepare a 0.2% (w/v) solution of sebacic acid in deionized water.
-
Gently mix the sebacic acid solution with the collagen solution, avoiding vigorous stirring that could denature the collagen.
-
Pour the mixture into a mold.
-
Freeze the solution at -80°C for at least 4 hours.
-
Lyophilize the frozen solution for 48 hours to yield a porous 3D scaffold.
III. Quantification of Cross-linking Degree
The extent of cross-linking can be determined using the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay, which quantifies the free amine groups remaining in the scaffold after cross-linking.
Protocol:
-
Accurately weigh small pieces of both the native and cross-linked scaffold materials.
-
Incubate the scaffold pieces in a solution containing TNBS.
-
Terminate the reaction by adding 6 M HCl and continue incubation at 60°C for 90 minutes.[4]
-
Measure the absorbance of the resulting solution at 345 nm using a UV-visible spectrophotometer.
-
Calculate the percentage of cross-linking using the following formula: % Cross-linking = [(Absorbance of native material - Absorbance of cross-linked material) / Absorbance of native material] x 100[4]
IV. Biocompatibility Assessment
The biocompatibility of the scaffolds can be evaluated by assessing the viability and proliferation of cells cultured on the scaffold material. NIH 3T3 fibroblasts are a commonly used cell line for this purpose.[4][6]
Protocol:
-
Sterilize the prepared scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Place the sterile scaffolds into the wells of a cell culture plate.
-
Seed NIH 3T3 fibroblast cells onto the scaffolds at a predetermined density.
-
Culture the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO2).
-
Assess cell viability and proliferation at various time points (e.g., 24, 48, 72 hours) using standard assays such as MTT or Live/Dead staining.
Visualizations: Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and biological interactions, the following diagrams have been generated.
Caption: Experimental workflow for the fabrication of sebacic acid cross-linked chitosan (SACCH) and collagen (SACC) scaffolds.
Caption: Integrin-mediated cell adhesion signaling pathway on sebacic acid cross-linked scaffolds.
Discussion
The interaction of cells with engineered scaffolds is a critical determinant of tissue regeneration success. Cell adhesion to the scaffold surface is primarily mediated by integrin receptors, which recognize and bind to extracellular matrix (ECM) proteins adsorbed onto the material.[2] This binding event initiates a cascade of intracellular signals, a process known as mechanotransduction, which influences cell behavior.
The activation of focal adhesion kinase (FAK) is a key early event in integrin-mediated signaling. This leads to the activation of downstream pathways, such as the MAPK/ERK pathway, which ultimately regulate gene expression related to cell adhesion, proliferation, and differentiation. The physical and chemical properties of the sebacic acid cross-linked chitosan-collagen scaffold, including its stiffness and surface topography, play a significant role in modulating these signaling events and guiding cellular fate.
Conclusion
Sebacic acid serves as a biocompatible and effective cross-linking agent for enhancing the mechanical properties and stability of chitosan and collagen scaffolds. The protocols provided herein offer a straightforward method for the fabrication and basic characterization of these advanced biomaterials. The improved mechanical strength, coupled with their inherent biocompatibility, makes sebacic acid cross-linked scaffolds promising candidates for a variety of tissue engineering and drug delivery applications. Further investigation into the specific cellular signaling pathways activated by these scaffolds will provide deeper insights into their bio-functionality and aid in the rational design of next-generation regenerative therapies.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of chitosan and collagen macromolecules using sebacic acid for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of chitosan and collagen macromolecules using sebacic acid for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Sebacic Dihydrazide as a Chain Extender for Polyurethanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic dihydrazide (SDH) is a dicarboxylic acid dihydrazide that serves as a highly effective chain extender and crosslinking agent in the synthesis of polyurethanes (PUs). Its unique symmetrical and flexible long-chain aliphatic structure imparts specific properties to the resulting polymer, making it a valuable component in the formulation of polyurethanes for various applications, including in the biomedical and pharmaceutical fields. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in polyurethane synthesis.
Dihydrazides, including adipic acid dihydrazide (ADH) and isophthalic dihydrazide (IDH), are known for their role as crosslinking agents.[1] SDH, with its longer aliphatic chain, offers distinct advantages in tailoring the properties of polyurethane elastomers. The hydrazide functional groups react with isocyanate groups to form urea (B33335) linkages, which contribute to the hard segment of the polyurethane, influencing its mechanical and thermal properties.
Logical Relationship of Polyurethane Synthesis
The synthesis of polyurethane is a polyaddition reaction between a diisocyanate and a polyol. A chain extender, such as this compound, is introduced to react with the isocyanate-terminated prepolymer, thereby increasing the molecular weight and influencing the final properties of the polymer.
Caption: Polyurethane synthesis workflow illustrating the reaction of a diisocyanate and a polyol to form a prepolymer, followed by chain extension with this compound.
Experimental Protocols
I. Synthesis of Linear Poly(ester-urethane) with this compound
This protocol describes the synthesis of a linear polyurethane using a polyester (B1180765) polyol, a diisocyanate, and this compound as the chain extender.
Materials:
-
Polyester polyol (e.g., Poly(butylene adipate), Mn = 2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (SDH)
-
Dimethylformamide (DMF), anhydrous
-
Dibutyltin dilaurate (DBTDL), catalyst
-
Nitrogen gas, high purity
Procedure:
-
Prepolymer Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the polyester polyol and heat to 80°C under a gentle stream of nitrogen for 1 hour to remove any moisture.
-
Cool the reactor to 60°C and add MDI. The molar ratio of NCO:OH should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).
-
Allow the reaction to proceed at 80-85°C for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Dissolve the this compound in anhydrous DMF to create a solution. The amount of SDH should be calculated to be stoichiometrically equivalent to the remaining NCO groups in the prepolymer (i.e., a 1:1 molar ratio of NCO:NHNH2).
-
Cool the prepolymer to approximately 40°C and add the SDH solution dropwise under vigorous stirring.
-
After the addition is complete, continue stirring for another 1-2 hours at 40-50°C.
-
-
Polymer Isolation and Film Casting:
-
The resulting viscous polyurethane solution can be cast onto a glass plate or a Teflon mold.
-
The solvent is evaporated in a vacuum oven at 60-70°C for 24 hours to obtain a solid polyurethane film.
-
The film should be stored in a desiccator before characterization.
-
II. Synthesis of Waterborne Polyurethane with this compound
This protocol outlines the preparation of a waterborne polyurethane dispersion where this compound is used as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
Isophorone diisocyanate (IPDI)
-
Dimethylolpropionic acid (DMPA)
-
Triethylamine (TEA)
-
This compound (SDH)
-
Acetone (B3395972), anhydrous
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
In a four-necked flask, add PTMEG and DMPA and heat to 70°C under vacuum for 1 hour to dry.
-
Cool to 60°C and add IPDI and a few drops of DBTDL catalyst. The NCO/OH molar ratio should be around 1.5.
-
Increase the temperature to 80-85°C and stir for 3-4 hours to form the NCO-terminated prepolymer.
-
Cool the mixture to 70°C and add anhydrous acetone to reduce the viscosity.
-
-
Neutralization and Dispersion:
-
Cool the prepolymer solution to 40°C and add TEA dropwise to neutralize the carboxylic acid groups of DMPA. Stir for 30 minutes.
-
Under high-speed stirring (e.g., 1000 rpm), add deionized water to the prepolymer solution to achieve phase inversion and form a stable dispersion.
-
-
Chain Extension:
-
Prepare a solution of this compound in deionized water.
-
Add the SDH solution to the polyurethane dispersion and continue stirring for 1-2 hours at room temperature to complete the chain extension reaction.
-
-
Solvent Removal:
-
Remove the acetone under reduced pressure using a rotary evaporator to obtain the final waterborne polyurethane dispersion.
-
Data Presentation
The use of this compound as a chain extender significantly influences the mechanical and thermal properties of polyurethanes. The long, flexible aliphatic chain of sebacic acid can impact the packing of the hard segments and the overall morphology of the polymer. While specific comparative data for this compound is not extensively available in tabulated form in the literature, the following tables provide a generalized comparison of properties based on the type of chain extender.
Table 1: Comparison of Mechanical Properties of Polyurethanes with Different Chain Extenders
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness |
| 1,4-Butanediol (BDO) | 35 - 50 | 400 - 600 | 85A - 95A |
| Ethylene Glycol (EG) | 40 - 55 | 300 - 500 | 90A - 98A |
| This compound (SDH) (Expected Trend) | 25 - 45 | 500 - 800 | 75A - 90A |
Note: The values for SDH are expected trends. The longer, more flexible chain of SDH compared to short-chain diols is anticipated to lead to a softer, more elastomeric polyurethane with higher elongation at break and slightly lower tensile strength and hardness.
Table 2: Comparison of Thermal Properties of Polyurethanes with Different Chain Extenders
| Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) |
| 1,4-Butanediol (BDO) | -30 to -50 | 180 - 220 |
| Ethylene Glycol (EG) | -25 to -45 | 190 - 230 |
| This compound (SDH) (Expected Trend) | -35 to -55 | 160 - 200 |
Note: The introduction of the flexible this compound chain may lead to a slight decrease in the glass transition temperature of the soft segment due to increased mobility. The melting temperature of the hard segment may also be lower due to potential disruption of hard segment packing.
Application in Drug Delivery
Polyurethanes are extensively investigated as drug delivery systems due to their biocompatibility and tunable properties.[2] The incorporation of sebacic acid-based components into polyurethanes has shown promise for controlled drug release applications.[3] Poly(glycerol sebacate) urethane (B1682113) (PGSU) is a biodegradable and flexible elastomer that can be used in drug-eluting implants.[3] The use of this compound as a chain extender can further enhance the potential of polyurethanes in drug delivery by:
-
Modulating Degradation Rate: The urea linkages formed by the reaction of hydrazide groups are generally more hydrolytically stable than urethane linkages. However, the overall degradation profile will depend on the nature of the soft segment (e.g., polyester vs. polyether).
-
Controlling Drug Release Kinetics: The hydrophobicity and flexibility imparted by the sebacic acid chain can influence the diffusion of encapsulated drugs.
-
Providing Reactive Sites: The secondary amine groups in the urea linkages could potentially serve as sites for further functionalization, although this is less common.
Experimental Workflow for Drug-Loaded Polyurethane Synthesis
Caption: Experimental workflow for the development of a drug delivery system based on polyurethane chain-extended with this compound.
Conclusion
This compound is a versatile chain extender for polyurethanes, offering the potential to create polymers with enhanced flexibility and elastomeric properties. Its long aliphatic chain provides a unique tool for tailoring the mechanical and thermal characteristics of the final material. While more specific quantitative data is needed for a direct comparison with conventional diol chain extenders, the expected trends suggest that SDH can be instrumental in developing softer, more elastic polyurethanes. These properties, combined with the inherent biocompatibility of polyurethanes and the potential for controlled degradation, make this compound an attractive component for designing advanced materials for drug delivery and other biomedical applications. Further research is warranted to fully elucidate the structure-property relationships of polyurethanes chain-extended with this compound and to explore their full potential in the field of drug development.
References
Troubleshooting & Optimization
How to control the crosslinking reaction rate of sebacic dihydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebacic dihydrazide (SDH) as a crosslinking agent. The focus is on controlling the rate of the crosslinking reaction, a critical factor in applications such as hydrogel formation for drug delivery and tissue engineering.
Troubleshooting Guide
This guide addresses common issues encountered during crosslinking experiments with this compound, particularly in the context of the keto-hydrazide reaction, where SDH reacts with a ketone- or aldehyde-containing polymer.
Q1: My hydrogel is not forming, or the gelation is extremely slow.
Possible Causes and Solutions:
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Suboptimal pH: The keto-hydrazide reaction is acid-catalyzed. A neutral or alkaline pH will significantly slow down or even prevent gelation.
-
Solution: Ensure the pH of your reaction mixture is in the acidic range (typically pH 4-6). You can adjust the pH using dilute acids like hydrochloric acid (HCl) or acetic acid. It is crucial to measure and adjust the pH of the polymer solution before adding the this compound.
-
-
Low Reactant Concentration: The concentration of both the polymer with ketone/aldehyde groups and the this compound will influence the rate of crosslink formation.
-
Solution: Increase the concentration of either the functionalized polymer or the this compound. Be aware that this will also affect the final mechanical properties of the hydrogel.
-
-
Low Temperature: Like most chemical reactions, the crosslinking rate is temperature-dependent.
-
Solution: Increase the reaction temperature. A modest increase (e.g., from room temperature to 37°C) can significantly accelerate gelation. However, be mindful of the thermal stability of your polymer and any bioactive molecules you may be encapsulating.
-
-
Hydrolysis of this compound: this compound can hydrolyze in aqueous solutions, especially over extended periods, reducing its effectiveness as a crosslinker.
-
Solution: Prepare the this compound solution fresh before each experiment. Avoid storing it in solution for long periods.
-
Q2: The gelation of my hydrogel is too fast, leaving no time for proper mixing or injection.
Possible Causes and Solutions:
-
Low pH: A highly acidic environment will rapidly accelerate the keto-hydrazide reaction.
-
Solution: Increase the pH of the reaction mixture towards the higher end of the optimal range (e.g., pH 6-7). This will slow down the reaction rate.
-
-
High Reactant Concentration: High concentrations of the polymer and crosslinker will lead to rapid gelation.
-
Solution: Decrease the concentration of the functionalized polymer or this compound.
-
-
High Temperature: Elevated temperatures will increase the reaction rate.
-
Solution: Conduct the experiment at a lower temperature, for example, on ice, to slow down the initial reaction and then allow it to proceed at the desired temperature once properly mixed or injected.
-
Q3: The mechanical properties of my hydrogel are weak and inconsistent.
Possible Causes and Solutions:
-
Incomplete Crosslinking: This can be due to any of the factors that cause slow gelation (suboptimal pH, low concentration, low temperature).
-
Solution: Optimize the reaction conditions as described in Q1 to ensure complete crosslinking.
-
-
Non-uniform Mixing: If the this compound is not evenly distributed throughout the polymer solution, it will result in a heterogeneous hydrogel with weak spots.
-
Solution: Ensure thorough and rapid mixing of the components immediately after adding the this compound.
-
-
Incorrect Stoichiometry: The molar ratio of hydrazide groups on the this compound to the ketone/aldehyde groups on the polymer will determine the crosslinking density and, consequently, the mechanical properties.
-
Solution: Calculate and carefully control the stoichiometry of your reactants. A 1:1 molar ratio of hydrazide to ketone/aldehyde groups is a good starting point, but this can be varied to tune the properties of the hydrogel.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction involved in crosslinking with this compound?
The most common crosslinking reaction involving this compound is the keto-hydrazide reaction . This reaction forms a stable hydrazone bond between the hydrazide groups (-CONHNH₂) of this compound and the ketone (-C=O) or aldehyde (-CHO) functional groups on a polymer backbone.
Q2: How does pH affect the rate of the keto-hydrazide reaction?
The keto-hydrazide reaction is acid-catalyzed. The reaction rate is generally fastest in a slightly acidic environment (pH 4-6). At neutral or alkaline pH, the reaction is significantly slower. This pH dependence allows for temporal control over the gelation process. For instance, the components can be mixed at a neutral pH and then the pH can be lowered to initiate crosslinking.
Q3: Can temperature be used to control the crosslinking rate?
Yes, increasing the temperature will increase the rate of the keto-hydrazide reaction, leading to faster gelation. This follows the general principles of chemical kinetics.
Q4: Are there any catalysts that can be used to accelerate the crosslinking reaction?
While the keto-hydrazide reaction is primarily controlled by pH, certain nucleophilic catalysts like aniline (B41778) and its derivatives have been shown to accelerate hydrazone bond formation.[1][2] However, their use in biomedical applications may be limited due to potential toxicity. For epoxy-based systems, tin or titanate catalysts can be used.
Q5: How can I monitor the crosslinking reaction in real-time?
Rheometry is a powerful technique to monitor the gelation process in real-time. By measuring the storage modulus (G') and loss modulus (G''), you can determine the gel point, which is the time at which the material transitions from a liquid to a solid-like gel (typically when G' > G'').
Data Presentation
The following tables provide a qualitative and hypothetical quantitative overview of the factors influencing the crosslinking reaction rate of this compound. Note: The quantitative data are illustrative examples based on the principles of keto-hydrazide chemistry and should be experimentally determined for your specific system.
Table 1: Qualitative Effect of Key Parameters on Crosslinking Reaction Rate
| Parameter | Effect on Reaction Rate | General Recommendation for Control |
| pH | Decreasing pH (more acidic) increases the rate. | Adjust pH to the desired range (typically 4-6) to control gelation time. |
| Temperature | Increasing temperature increases the rate. | Perform the reaction at a controlled temperature to ensure reproducibility. |
| Reactant Concentration | Increasing concentration of polymer or SDH increases the rate. | Adjust concentrations to achieve the desired gelation time and mechanical properties. |
| Catalyst | Addition of a suitable catalyst can increase the rate. | Use with caution, especially in biological applications, and screen for compatibility. |
Table 2: Hypothetical Quantitative Effect of pH on Gelation Time (Assumes constant temperature and reactant concentrations)
| pH | Estimated Gelation Time (minutes) |
| 4.5 | 5 - 15 |
| 5.5 | 20 - 40 |
| 6.5 | 60 - 120 |
| 7.4 | > 240 (or no gelation) |
Table 3: Hypothetical Quantitative Effect of Temperature on Gelation Time (Assumes constant pH and reactant concentrations)
| Temperature (°C) | Estimated Gelation Time (minutes) |
| 4 | 180 - 240 |
| 25 (Room Temp) | 30 - 60 |
| 37 | 10 - 20 |
Experimental Protocols
Protocol 1: pH-Controlled Gelation of a this compound Crosslinked Hydrogel
-
Prepare Polymer Solution: Dissolve the ketone/aldehyde-functionalized polymer in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.
-
Adjust pH: Measure the pH of the polymer solution. Adjust the pH to the desired value (e.g., 5.5) by adding small aliquots of dilute HCl or NaOH.
-
Prepare this compound Solution: Prepare a fresh solution of this compound in the same buffer as the polymer solution.
-
Initiate Crosslinking: Add the this compound solution to the polymer solution at the desired stoichiometric ratio.
-
Mix Thoroughly: Immediately and vigorously mix the two solutions to ensure homogeneity.
-
Monitor Gelation: Observe the mixture for gel formation. For quantitative analysis, transfer the mixture to a rheometer immediately after mixing and start a time-sweep experiment.
Protocol 2: Characterization of Crosslinking Kinetics using Oscillatory Rheometry
-
Instrument Setup: Set up a rheometer with a parallel plate or cone-and-plate geometry. Set the temperature to the desired experimental value (e.g., 37°C).
-
Sample Loading: Prepare the hydrogel precursor solution as described in Protocol 1. Immediately after mixing the polymer and this compound, pipette the solution onto the lower plate of the rheometer.
-
Time Sweep Experiment: Lower the upper geometry to the desired gap and start a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region of the material.
-
Data Analysis: Record the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is identified as the time at which the G' and G'' curves cross over (G' = G''). The plateau of the G' value represents the final stiffness of the hydrogel.
Mandatory Visualizations
Caption: General workflow for the formation of a this compound crosslinked hydrogel.
Caption: Troubleshooting logic for slow or incomplete gelation in this compound crosslinked systems.
References
Technical Support Center: Optimizing Sebacic Dihydrazide (SDH) Concentration for Polymer Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebacic dihydrazide (SDH) as a crosslinker for polymer films.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (SDH) in polymer films?
A1: this compound (SDH) is a long-chain, difunctional crosslinking agent. Its primary role is to form stable, covalent bonds between polymer chains, enhancing the mechanical strength, thermal stability, and reducing the water solubility of the resulting films. The hydrazide groups of SDH react with functional groups on the polymer backbone, such as aldehydes, ketones, or carboxylic acids (often activated), to create a three-dimensional network. This is particularly useful in creating biocompatible and biodegradable materials for biomedical applications.
Q2: How does the concentration of SDH affect the properties of the polymer film?
A2: The concentration of SDH is a critical parameter that significantly influences the final properties of the polymer film. Generally, as the concentration of SDH increases, the crosslinking density also increases. This leads to:
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Increased Tensile Strength and Young's Modulus: A higher degree of crosslinking results in a more rigid and stronger film.
-
Decreased Elongation at Break: The film becomes less flexible and more brittle as the polymer chains become more constrained.
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Decreased Swelling Ratio: A denser network structure restricts the uptake of water, leading to lower swelling.
-
Decreased Water Vapor Permeability (WVP): The reduced mobility of polymer chains and a more tortuous path for water molecules result in improved barrier properties.
-
Potentially Slower Degradation Rate: Increased crosslinking can make the film more resistant to enzymatic or hydrolytic degradation.
However, an excessively high concentration of SDH can lead to a brittle film with poor handling characteristics. Therefore, optimization is key to achieving the desired balance of properties.
Q3: What are the typical polymers that can be crosslinked with SDH?
A3: SDH is effective for crosslinking polymers that possess carbonyl groups (aldehydes or ketones) or carboxylic acid groups. In the biomedical field, it is commonly used with polysaccharides and proteins such as:
-
Gelatin: The carboxylic acid groups of glutamic and aspartic acid residues in gelatin can be activated to react with the hydrazide groups of SDH.
-
Chitosan: While chitosan's primary functional group is an amine, it can be chemically modified to introduce aldehyde or carboxyl groups for crosslinking with SDH.
-
Alginate: The carboxyl groups on the alginate backbone are suitable for crosslinking with SDH, often with the use of a carbodiimide (B86325) activator like EDC.
-
Oxidized Polysaccharides: Polysaccharides like hyaluronic acid or dextran (B179266) can be oxidized to generate aldehyde groups, which readily react with SDH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Film is too brittle and cracks easily. | Excessively high SDH concentration leading to high crosslinking density. | Decrease the concentration of SDH in the film-forming solution. |
| Inadequate plasticizer concentration. | Increase the concentration of a suitable plasticizer (e.g., glycerol) to improve flexibility. | |
| Film is weak and dissolves in water. | Insufficient SDH concentration, resulting in low crosslinking. | Increase the SDH concentration to achieve a higher degree of crosslinking. |
| Incomplete crosslinking reaction. | Ensure the curing conditions (time, temperature, pH) are optimal for the reaction. Verify that any necessary activators (e.g., EDC for carboxyl groups) are used at the correct concentration. | |
| Presence of gel particles or inhomogeneities in the film. | Poor dispersion of SDH in the polymer solution. | Ensure SDH is fully dissolved in the solvent before mixing with the polymer solution. Gentle heating or sonication may aid dissolution. |
| Premature crosslinking during film casting. | Optimize the pH and temperature of the film-forming solution to slow down the crosslinking reaction until after the film is cast. | |
| Incompatibility of components. | Ensure all components (polymer, SDH, plasticizer) are soluble in the chosen solvent system. | |
| Film has a high swelling ratio and poor barrier properties. | Low crosslinking density. | Increase the SDH concentration or optimize the curing conditions to enhance the crosslinking reaction. |
| Hydrophilic nature of the base polymer. | While crosslinking helps, the inherent properties of the polymer play a role. Consider blending with a more hydrophobic polymer if permissible for the application. |
Data Presentation
The following tables provide representative data on how crosslinker concentration can affect the properties of gelatin films. While this data is based on studies using adipic acid dihydrazide (ADH), a similar dihydrazide crosslinker, the trends are expected to be comparable for this compound.
Table 1: Effect of Dihydrazide Crosslinker Concentration on Mechanical Properties of Gelatin Films
| Crosslinker Concentration (% w/w of gelatin) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Control) | 4.5 ± 0.4 | 120 ± 15 | 150 ± 20 |
| 5 | 8.2 ± 0.6 | 85 ± 10 | 350 ± 30 |
| 10 | 12.5 ± 0.9 | 50 ± 8 | 600 ± 50 |
| 15 | 15.1 ± 1.2 | 25 ± 5 | 850 ± 60 |
Table 2: Effect of Dihydrazide Crosslinker Concentration on Swelling and Barrier Properties of Gelatin Films
| Crosslinker Concentration (% w/w of gelatin) | Swelling Ratio (%) | Water Vapor Permeability (g·mm/m²·h·kPa) |
| 0 (Control) | 850 ± 50 | 1.8 ± 0.2 |
| 5 | 550 ± 40 | 1.2 ± 0.1 |
| 10 | 350 ± 30 | 0.8 ± 0.1 |
| 15 | 200 ± 25 | 0.5 ± 0.05 |
Experimental Protocols
Protocol 1: Preparation of this compound Crosslinked Gelatin Films
This protocol describes a general method for preparing gelatin films crosslinked with SDH, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as an activator for the carboxyl groups of gelatin.
Materials:
-
Gelatin (Type A or B)
-
This compound (SDH)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to improve efficiency)
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Glycerol (B35011) (as a plasticizer)
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Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Gelatin Solution Preparation:
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 60°C with continuous stirring until fully dissolved.
-
Add glycerol (e.g., 25% w/w of gelatin) to the solution and stir for another 15 minutes.
-
-
Crosslinker Addition:
-
In a separate container, dissolve the desired amount of SDH (e.g., 5%, 10%, 15% w/w of gelatin) in a small amount of deionized water. Gentle heating may be required.
-
Add the SDH solution to the gelatin solution and stir for 30 minutes to ensure homogeneous mixing.
-
-
Activation and Crosslinking:
-
Cool the solution to room temperature.
-
Add EDC (and NHS, if used) to the solution. A typical starting molar ratio of EDC to carboxyl groups in gelatin is 2:1.
-
Continuously stir the solution at room temperature for 4-6 hours to allow for the crosslinking reaction to proceed.
-
-
Film Casting:
-
Pour a specific volume of the film-forming solution into a petri dish or onto a flat, non-stick surface.
-
Dry the cast solution in an oven at 40°C for 24 hours or until a uniform film is formed.
-
-
Post-Treatment:
-
Carefully peel the dried film from the casting surface.
-
Wash the film with deionized water to remove any unreacted crosslinker or byproducts.
-
Dry the washed film again at 40°C for 12 hours.
-
Protocol 2: Characterization of Crosslinked Films
-
Tensile Strength and Elongation at Break:
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 standard.
-
Measure the thickness of each specimen at multiple points using a digital micrometer.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
-
Swelling Ratio:
-
Cut the film into small, pre-weighed samples (W_dry).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (W_swollen).
-
Calculate the swelling ratio (%) as: [(W_swollen - W_dry) / W_dry] * 100.
-
-
Water Vapor Permeability (WVP):
-
Measure the WVP using the cup method according to ASTM E96 standard.
-
Seal the film over a cup containing a desiccant (e.g., silica (B1680970) gel).
-
Place the cup in a controlled humidity chamber and measure the weight gain of the cup over time.
-
Visualizations
Caption: SDH crosslinking with gelatin via EDC activation.
Troubleshooting low crosslinking efficiency in hydrogel synthesis
Welcome to the technical support center for hydrogel synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the experimental process, with a focus on achieving optimal hydrogel crosslinking.
Frequently Asked Questions (FAQs)
Q1: My hydrogel is not forming a solid gel. What are the possible causes?
A1: Failure to form a solid gel is a common issue that can stem from several factors:
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Insufficient Initiator Concentration: The initiator concentration may be too low to generate enough free radicals to start the polymerization process effectively.
-
Low Monomer or Crosslinker Concentration: The concentrations of the monomer or crosslinking agent may be below the critical point needed for gelation. A certain density of polymer chains and crosslinks is necessary to form a continuous network.
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Inhibitors: The presence of oxygen or other radical scavengers can inhibit free-radical polymerization. Ensure your reagents and solvents are properly degassed.
-
Suboptimal Temperature: The reaction temperature might be too low for the initiator to decompose efficiently and initiate polymerization, or too high, causing premature degradation of components.
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Reagent Quality: The monomer, crosslinker, or initiator may have degraded due to improper storage or age.
Q2: The mechanical properties of my hydrogel are weaker than expected (it's too soft). How can I improve its stiffness?
A2: Weak mechanical properties, such as a low storage modulus (G'), are typically due to low crosslinking density.[1] To improve this, consider the following:
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Increase Monomer Concentration: A higher concentration of the monomer in the precursor solution will lead to a denser polymer network upon crosslinking.[1][2] A threefold increase in monomer concentration can lead to a 30-fold increase in the storage modulus.[1]
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Increase Crosslinker Concentration: Increasing the amount of crosslinking agent will create more connections between the polymer chains, resulting in a more rigid structure.[3]
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Optimize Initiator Concentration: Ensure you are using the optimal concentration of the initiator to achieve efficient and uniform crosslinking throughout the hydrogel.
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Extend Reaction Time or Increase Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (within the optimal range) can increase the degree of crosslinking.
Q3: My hydrogel is swelling excessively. What does this indicate and how can I control it?
A3: Excessive swelling is usually an indication of low crosslinking density. A loosely crosslinked network can absorb a large amount of water, leading to a high swelling ratio. To control swelling:
-
Increase Crosslinking Density: Employ the strategies mentioned in A2 to increase the crosslinking density of your hydrogel. A more tightly crosslinked network will restrict water uptake. Increasing the crosslinker concentration has been shown to decrease the swelling ratio.[3][4][5]
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Increase Monomer Concentration: Increasing the initial monomer concentration can lead to a more densely crosslinked network with a lower equilibrium swelling ratio.[1][2][6]
Q4: My results are inconsistent between batches. What could be the cause?
A4: Inconsistent results often point to variability in the experimental conditions. To ensure reproducibility, pay close attention to:
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Precise Measurement of Reagents: Use calibrated instruments to accurately weigh and measure all components.
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Consistent Reaction Conditions: Maintain the same temperature, stirring speed, and reaction time for each synthesis.
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Reagent Purity and Storage: Use high-purity reagents and store them under the recommended conditions to prevent degradation.
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Degassing Procedure: Ensure a consistent and thorough degassing process to remove dissolved oxygen, which can inhibit polymerization.
Troubleshooting Guides
This section provides a logical workflow to diagnose and solve common problems related to low crosslinking efficiency.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process to identify the root cause of poor hydrogel crosslinking.
Caption: A step-by-step guide to troubleshooting low crosslinking efficiency in hydrogel synthesis.
Data Presentation
The following tables summarize the general effects of monomer, crosslinker, and initiator concentrations on key hydrogel properties. The values are illustrative and will vary depending on the specific polymer system.
Table 1: Effect of Monomer Concentration on Hydrogel Properties
| Monomer Concentration | Swelling Ratio | Storage Modulus (G') | Porosity |
| Low (e.g., 10 wt%) | High | Low | High |
| Medium (e.g., 20 wt%) | Medium | Medium | Medium |
| High (e.g., 30 wt%) | Low[1][2] | High[1] | Low |
Table 2: Effect of Crosslinker Concentration on Hydrogel Properties
| Crosslinker Concentration | Swelling Ratio | Mechanical Strength | Gelation Time |
| Low (e.g., 7.37%) | High[3] | Low | Longer |
| Medium | Medium | Medium | Moderate |
| High (e.g., 14.36%) | Low[3] | High[3] | Shorter |
Table 3: Effect of Initiator Concentration on Hydrogel Properties
| Initiator Concentration | Gelation Time | Final Conversion | Crosslinking Density |
| Low | Longer | May be incomplete | Low |
| Optimal | Moderate | High | High |
| High | Shorter[7] | May decrease due to side reactions | Can be non-uniform |
Experimental Protocols
Here are detailed methodologies for key experiments to assess crosslinking efficiency.
Swelling Ratio Measurement
This protocol determines the water-absorbing capacity of the hydrogel, which is inversely related to the crosslinking density.
Materials:
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Synthesized hydrogel
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Deionized water or buffer solution
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Analytical balance
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Beakers or vials
-
Kimwipes or filter paper
Procedure:
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Prepare hydrogel samples of a known initial weight (W_d). It is recommended to use lyophilized (freeze-dried) samples for accurate dry weight measurement.
-
Immerse the dried hydrogel samples in an excess of deionized water or a specific buffer solution at a constant temperature (e.g., room temperature or 37°C).
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At regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel sample from the solution.
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Gently blot the surface of the swollen hydrogel with a Kimwipe or filter paper to remove excess surface water.
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Weigh the swollen hydrogel (W_s).
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Return the hydrogel to the solution and continue the measurement until the weight remains constant, indicating that equilibrium swelling has been reached.
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Calculate the swelling ratio (SR) using the following formula:
SR (%) = [(W_s - W_d) / W_d] * 100
Rheological Analysis
Rheology is used to measure the viscoelastic properties of the hydrogel, providing a quantitative measure of its stiffness (storage modulus, G') and viscous nature (loss modulus, G''). A higher G' indicates a more effectively crosslinked gel.
Materials:
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Hydrogel precursor solution or fully formed hydrogel
-
Rheometer with parallel plate geometry
-
Peltier plate for temperature control
Procedure (Four-Step Protocol): [8][9]
-
Time Sweep:
-
Place the liquid precursor solution onto the rheometer plate at the desired reaction temperature.
-
Monitor the evolution of G' and G'' over time at a fixed strain and frequency.
-
The gelation point is typically identified as the time when G' crosses over G'' (G' > G''). This provides the gelation time.
-
-
Strain Sweep:
-
On a fully formed hydrogel, apply an increasing strain at a constant frequency.
-
Identify the linear viscoelastic region (LVER), which is the range of strains where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain (within the LVER).
-
A stable plateau in the G' value across a range of frequencies indicates a stable, crosslinked network. The value of G' in this plateau region is the equilibrium modulus.
-
-
Final Time Sweep:
-
Repeat the time sweep using the optimal strain and frequency values determined from the strain and frequency sweeps to accurately report the equilibrium moduli and gelation time.
-
Gel Fraction Analysis
This method determines the percentage of the polymer that has been incorporated into the insoluble hydrogel network. A higher gel fraction indicates higher crosslinking efficiency.
Materials:
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Synthesized hydrogel
-
Deionized water or an appropriate solvent
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Soxhlet extraction apparatus (optional, for thorough extraction)
-
Drying oven or lyophilizer
-
Analytical balance
Procedure:
-
Weigh a dried hydrogel sample to determine its initial mass (W_i).
-
Immerse the hydrogel in a large volume of deionized water or a suitable solvent for an extended period (e.g., 48 hours) to extract the soluble, uncrosslinked polymer chains (the "sol" fraction). The solvent should be changed periodically.
-
After extraction, carefully remove the swollen hydrogel and dry it to a constant weight in a vacuum oven or by lyophilization.
-
Weigh the dried, extracted hydrogel to determine the final mass (W_f).
-
Calculate the gel fraction using the following formula:
Gel Fraction (%) = (W_f / W_i) * 100
Signaling Pathways and Workflows
The following diagram illustrates the relationship between key synthesis parameters and the resulting hydrogel properties, which are indicators of crosslinking efficiency.
Caption: Relationship between synthesis parameters and hydrogel properties indicating crosslinking efficiency.
References
- 1. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gelation characteristics, physico-mechanical properties and degradation kinetics of micellar hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 9. researchgate.net [researchgate.net]
Factors affecting the cure temperature of sebacic dihydrazide in epoxy resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebacic dihydrazide (SDH) as a latent curing agent for epoxy resins.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and curing of epoxy resins with this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Curing | Insufficient Cure Temperature: The curing temperature may be too low to melt the SDH and initiate a reaction. | - Ensure the curing temperature is above the melting point of SDH (~192°C).- Consider adding an accelerator to lower the required cure temperature. |
| Incorrect Stoichiometry: An improper ratio of epoxy resin to SDH can lead to an incomplete reaction. | - The typical formulation is one mole of active hydrogen from the dihydrazide per epoxy equivalent.[1] This means all four primary hydrogens of the dihydrazide are expected to react with one epoxy group each.[2][3]- Formulations with 0.7-1.2 equivalents of active hydrogen per equivalent of epoxide have shown acceptable curing with minimal impact on properties.[2] | |
| Inadequate Mixing: Poor dispersion of the solid SDH powder in the viscous epoxy resin. | - Use a high-shear mixer or a three-roll mill to ensure homogeneous dispersion of the SDH particles.- Gently warming the epoxy resin can reduce its viscosity and improve mixing, but be careful not to initiate premature curing. | |
| Brittle Cured Resin | High Crosslink Density: An overly stoichiometric or highly cured system can result in brittleness. | - Adjust the epoxy-to-hardener ratio slightly to control the crosslink density.- The long alkyl chain of SDH generally imparts good toughness to the cured resin compared to dihydrazides with shorter chains.[4] |
| Bubbles in the Cured Resin | Trapped Air: Air can be introduced during mixing or be present on the substrate. | - After mixing, degas the formulation using a vacuum chamber.[5]- Work in a clean, dust-free environment to prevent particulate contamination which can act as nucleation sites for bubbles.[6] |
| Moisture Contamination: Moisture can react with the epoxy resin at elevated temperatures, causing bubbles. | - Ensure all components and substrates are thoroughly dry before mixing and application.- Store SDH and epoxy resin in a dry environment. | |
| Reduced Pot Life/Premature Gelling | Presence of an Unintended Accelerator: Contaminants in the resin or on the equipment can act as accelerators. | - Ensure all mixing equipment is thoroughly cleaned.- Be aware that some epoxy resins may contain internal accelerators. |
| High Ambient Temperature: Storing the mixed formulation at elevated temperatures can reduce its shelf life. | - One-component epoxy systems using dihydrazides can have a pot life of over 6 months at room temperature.[2] However, this can be affected by the specific formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the cure temperature of this compound in an epoxy resin?
A1: The cure temperature of an epoxy resin with a dihydrazide is closely related to the melting point of the dihydrazide itself.[2] this compound is a solid latent curing agent that must melt to efficiently disperse and react with the epoxy resin.[4] Therefore, the curing process is thermally initiated at a temperature above the melting point of the SDH.
Q2: How can the cure temperature of a this compound-epoxy system be lowered?
A2: The cure temperature can be significantly reduced by incorporating an accelerator into the formulation.[2][3] Common accelerators for dihydrazide-cured epoxy systems include substituted ureas and imidazoles.[2] These accelerators work by lowering the activation energy required for the curing reaction.[5]
Q3: What is the reaction mechanism between this compound and epoxy resin?
A3: The curing reaction involves the nucleophilic addition of the primary amine groups (-NH2) of the this compound to the epoxide rings of the epoxy resin.[4] Each of the four reactive hydrogens on the two primary amine groups of a single SDH molecule can react with an epoxy group, leading to the formation of a highly cross-linked thermoset polymer network.[2]
Q4: How does the structure of this compound affect the properties of the cured epoxy?
A4: The long, flexible aliphatic chain of this compound contributes to increased toughness and adhesive strength in the cured epoxy resin when compared to dihydrazides with shorter aliphatic chains, such as adipic dihydrazide (ADH).[4]
Q5: What is a typical formulation ratio for an SDH-cured epoxy resin?
A5: A common starting point for formulation is a stoichiometric ratio of one equivalent of active amine hydrogen per epoxy equivalent.[1] For a dihydrazide, which has four active hydrogens, this means a 1:4 molar ratio of dihydrazide to epoxy functional groups.[2] However, acceptable properties can often be achieved with ratios ranging from 0.7 to 1.2 equivalents of active hydrogen per epoxy equivalent.[2]
Data Presentation
Table 1: Properties of Common Dihydrazide Curing Agents
| Dihydrazide | Abbreviation | Structure | Melting Point (°C) |
| Adipic Dihydrazide | ADH | Aliphatic | ~181 |
| This compound | SDH | Aliphatic | ~192 |
| Isophthalic Dihydrazide | IDH | Aromatic | ~224 |
Data sourced from a study that performed DSC analysis on the dihydrazide compounds.
Table 2: Curing Conversion of Dihydrazide-Epoxy Systems at 120°C for 1 Hour
| Dihydrazide Curing Agent | Melting Point (°C) | Curing Conversion (%) |
| Isophthalic Dihydrazide (IDH) | ~224 | 73.9 |
| This compound (SDH) | ~192 | 80.3 |
| Adipic Dihydrazide (ADH) | ~181 | 81.6 |
This table illustrates the correlation between the melting point of the dihydrazide and the extent of the curing reaction at a temperature that is below the melting point of most of the dihydrazides, highlighting their latent nature.
Experimental Protocols
Protocol 1: Preparation of a One-Component this compound-Epoxy Formulation
Materials:
-
Bisphenol A-type epoxy resin (e.g., DGEBA)
-
This compound (SDH), finely ground powder
-
(Optional) Accelerator (e.g., a substituted urea (B33335) or imidazole)
-
High-shear mixer or three-roll mill
-
Vacuum desiccator
Procedure:
-
Pre-drying: Dry the this compound powder in a vacuum oven at a temperature below its melting point (e.g., 80°C) for several hours to remove any residual moisture.
-
Dispersion:
-
If using a high-shear mixer: Gradually add the pre-weighed SDH powder (and accelerator, if used) to the epoxy resin in a mixing vessel. Increase the mixing speed to ensure a fine and uniform dispersion of the solid particles. Mix for a duration sufficient to achieve a homogenous mixture, avoiding excessive heat generation.
-
If using a three-roll mill: Premix the SDH powder with a small amount of the epoxy resin to form a paste. Process the paste through the three-roll mill, adjusting the gap settings to achieve the desired particle size reduction and dispersion. Repeat the milling process as necessary.
-
-
Degassing: Place the formulated resin in a suitable container and degas in a vacuum chamber until all entrapped air bubbles are removed.
-
Storage: Store the one-component epoxy formulation in a sealed, airtight container at or below room temperature to ensure a long pot life.
Protocol 2: Analysis of Curing Behavior using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of cure, peak exothermic temperature, and degree of cure.
Equipment and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Cured and uncured samples of the SDH-epoxy formulation
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured SDH-epoxy formulation into a hermetic aluminum pan and seal it. Prepare a similar sample of the fully cured material for baseline comparison.
-
Dynamic Scan (for onset and peak temperature):
-
Place the sealed pan containing the uncured sample into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing exotherm (e.g., from room temperature to 250°C).[7]
-
Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak.
-
The onset temperature of the exotherm indicates the start of the curing reaction, and the peak of the exotherm represents the temperature at which the curing rate is at its maximum.[7]
-
-
Isothermal Scan (for degree of cure):
-
Heat a new uncured sample to the desired isothermal curing temperature and hold for a specified time.
-
Cool the sample and then perform a dynamic scan as described above to measure the residual heat of cure (ΔH_residual).
-
The degree of cure can be calculated using the following equation:
-
% Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
-
Where ΔH_total is the heat of reaction for the completely uncured sample, obtained from the initial dynamic scan.[8]
-
-
Visualizations
Caption: Experimental workflow for preparing and characterizing SDH-cured epoxy resins.
References
- 1. researchgate.net [researchgate.net]
- 2. ac-catalysts.com [ac-catalysts.com]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
Technical Support Center: Preventing Premature Crosslinking in Acrylic Emulsion Systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing premature crosslinking in acrylic emulsion systems.
Troubleshooting Guides
Issue: Premature Gelation or Coagulation During Polymerization
Symptoms:
-
Noticeable increase in viscosity early in the reaction.
-
Formation of gel particles, leading to a non-homogenous mixture.
-
Complete solidification of the reactor contents.
Possible Causes and Solutions:
Frequently Asked Questions (FAQs)
Q1: What is premature crosslinking and why is it a problem?
A1: Premature crosslinking, also known as gelation or coagulation, is the formation of an insoluble polymer network during the emulsion polymerization process instead of during the intended curing stage.[1] This is problematic as it can lead to a failed reaction, loss of valuable materials, and significant challenges in reactor cleaning. It results in a product that does not meet the desired specifications for performance and application.
Q2: How does initiator concentration influence premature crosslinking?
A2: The concentration of the initiator directly affects the rate of polymerization. A higher initiator concentration generates a larger number of free radicals, leading to a faster reaction rate. This can cause a rapid increase in viscosity and an uncontrolled exotherm, a phenomenon known as the Trommsdorff-Norrish effect, which promotes premature crosslinking.[2] Optimizing the initiator concentration is therefore crucial for controlling the reaction kinetics.
Q3: What is the effect of monomer feed rate on gel formation?
A3: The monomer feed rate significantly impacts the monomer concentration within the polymer particles. A fast monomer feed rate can lead to "flooded" conditions, where the monomer concentration is high. This can counterintuitively result in a higher gel fraction.[1] Conversely, a slower, "starve-fed" condition allows for more controlled polymerization and can reduce the likelihood of premature crosslinking.[3]
Q4: Can the pH of the reaction medium cause premature crosslinking?
A4: Yes, the pH of the aqueous medium can significantly influence the polymerization of acrylic emulsions, especially when using acid-functional monomers like acrylic acid or methacrylic acid. The reactivity and solubility of these monomers are pH-dependent.[4] An inappropriate pH can lead to poor colloidal stability, causing particles to agglomerate and form a gel. For most acid-containing monomers, a pH range of 2-3 during polymerization is ideal to keep the monomer in its less water-soluble, neutral state, promoting its incorporation into the polymer particles rather than polymerizing in the aqueous phase.[4]
Q5: How can I monitor the polymerization reaction to detect the onset of premature crosslinking?
A5: Monitoring the reaction viscosity is a primary method. A sudden, sharp increase in viscosity is a strong indicator of impending gelation. Online monitoring techniques such as Raman spectroscopy can be used to track monomer conversion in real-time. By observing the rate of monomer consumption, you can infer if the reaction is proceeding at a controlled rate.
Data Presentation
Table 1: Effect of Initiator Concentration on Gel Content in Acrylic Emulsion Polymerization
| Initiator (KPS) Concentration (wt% based on monomer) | Gel Content (%) | Observations |
| 0.1 | < 5 | Low gel content, stable emulsion. |
| 0.3 | 10-20 | Moderate gel content, slight increase in viscosity. |
| 0.5 | 40-60 | Significant gel formation, high viscosity. |
| 1.0 | > 80 | Rapid gelation, reaction difficult to control. |
Table 2: Effect of Monomer Feed Rate on Gel Fraction in Seeded Emulsion Copolymerization of n-BMA and EGDMA [1]
| Monomer Feed Time (hours) | Feed Condition | Final Gel Fraction (%) |
| 0 (Batch) | Flooded | ~85 |
| 0.5 | Flooded | ~70 |
| 1.0 | Starve-fed | ~50 |
| 2.0 | Starve-fed | ~30 |
Table 3: Influence of pH on the Stability of Acrylic Emulsions Containing Acid Monomers
| pH during Polymerization | Emulsion Stability | Observations |
| 2-3 | High | Stable emulsion, minimal coagulum. Acid monomer is primarily in the oil phase.[4] |
| 4-6 | Moderate | Increased water-phase polymerization, some instability. |
| 7-9 | Low | High water-phase polymerization, significant coagulum and potential for gelation. Acid monomer is ionized and water-soluble.[4] |
Experimental Protocols
Protocol 1: Seeded Emulsion Polymerization to Minimize Premature Crosslinking
Objective: To synthesize a stable acrylic latex with minimal gel formation using a seeded, semi-batch emulsion polymerization technique.
Materials:
-
Deionized (DI) water
-
Anionic surfactant (e.g., Sodium dodecyl sulfate, SDS)
-
Monomers (e.g., Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA))
-
Functional monomer (e.g., Acrylic acid (AA))
-
Crosslinking monomer (e.g., Ethylene glycol dimethacrylate (EGDMA), if desired)
-
Initiator (e.g., Potassium persulfate (KPS))
-
Buffer (e.g., Sodium bicarbonate)
-
Nitrogen gas for purging
Experimental Workflow:
Protocol 2: Monitoring Monomer Conversion using Gravimetry
Objective: To determine the monomer to polymer conversion at different time points during the emulsion polymerization.
Procedure:
-
Withdraw a small, known weight of the latex sample (approx. 1-2 g) from the reactor at specific time intervals.
-
Immediately add a polymerization inhibitor (e.g., hydroquinone (B1673460) solution) to the sample to quench the reaction.
-
Weigh the sample accurately in an aluminum pan.
-
Dry the sample in an oven at a temperature above the boiling point of water and any unreacted monomers (e.g., 120°C) until a constant weight is achieved.
-
The final weight represents the non-volatile content (polymer and other non-volatile solids).
-
Calculate the monomer conversion using the following formula:
Conversion (%) = [(Weight of dry polymer / Initial weight of monomers in the sample) - (Initial non-monomer solids fraction)] / (1 - Initial non-monomer solids fraction) * 100
Signaling Pathways and Reaction Mechanisms
Keto-Hydrazide Crosslinking Chemistry
A common self-crosslinking mechanism at ambient temperature involves the reaction between a ketone functional group on one polymer chain (from a monomer like diacetone acrylamide, DAAM) and a hydrazide group on a crosslinking agent (like adipic acid dihydrazide, ADH).[5]
References
Sebacic dihydrazide stability and degradation under high humidity
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Sebacic Dihydrazide (SDH), particularly when exposed to high humidity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (SDH), also known as decanediohydrazide, is a white crystalline powder with the chemical formula C10H22N4O2.[1][2] It features two hydrazide functional groups (-CONHNH2) attached to a ten-carbon aliphatic chain. Its primary use is as a crosslinking agent in the polymer industry, where it enhances the mechanical properties and thermal stability of materials.[1] It also finds applications as a corrosion inhibitor and in the production of pharmaceuticals, dyes, and adhesives.[1]
Q2: My solid this compound has started to clump or cake during storage. What is the likely cause?
Clumping or caking of powdered this compound is a strong indicator of moisture absorption from the atmosphere. Hydrazide compounds can be hygroscopic, and exposure to high humidity will cause physical changes to the material. To prevent this, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Storing it under an inert gas atmosphere is also recommended as it is known to be air-sensitive.[5]
Q3: What chemical degradation can occur if this compound is exposed to high humidity?
The primary degradation pathway for this compound in the presence of moisture is hydrolysis. The amide linkage in the hydrazide group is susceptible to cleavage by water, especially under conditions of elevated temperature or in the presence of acidic or basic catalysts. This reaction breaks down this compound into sebacic acid and hydrazine.
Q4: What are the degradation products of this compound hydrolysis?
Upon hydrolysis, this compound degrades into two primary products:
-
Sebacic Acid: A ten-carbon dicarboxylic acid.
-
Hydrazine: A highly reactive and toxic compound.
The presence of these impurities can significantly impact the performance of this compound in its intended applications, for example, by altering crosslinking efficiency in a polymer formulation.
Q5: How can I detect and quantify the degradation of my this compound sample?
Several analytical techniques can be employed to assess the purity of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for purity assessment.[6] A C18 column with a UV detector is typically suitable. The mobile phase would likely consist of an acetonitrile (B52724) and water gradient.[6] Degradation can be quantified by observing the decrease in the peak area of this compound and the appearance of a new peak corresponding to sebacic acid.
-
Gas Chromatography (GC): GC can be used to identify and quantify volatile impurities, but this compound and sebacic acid would require derivatization to make them volatile.[6]
-
Titration: A simple acid-base titration can determine the purity of the starting sebacic acid raw material, which is a potential impurity in the final product.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide qualitative information. The degradation can be monitored by observing changes in the characteristic absorption bands for the amide C=O and N-H stretches in the hydrazide and the appearance of broad O-H stretches characteristic of the carboxylic acid groups in sebacic acid.[7][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent crosslinking results or poor polymer performance. | The this compound may have degraded due to moisture exposure, reducing the concentration of active hydrazide groups. | 1. Verify the purity of your this compound lot using HPLC. 2. Ensure you are using a fresh, unopened container of the reagent. 3. If degradation is confirmed, acquire a new batch and store it under strictly dry conditions (e.g., in a desiccator or glovebox). |
| White powder appears physically wet, clumped, or sticky. | The material has absorbed a significant amount of atmospheric moisture. | 1. Do not use the material for experiments requiring high purity. 2. Dry the material under vacuum at a gentle temperature if possible, but be aware that some chemical degradation may have already occurred. 3. Re-test the purity after drying. For future prevention, review storage procedures and ensure containers are airtight.[3][4] |
| Unexpected pH shift in unbuffered aqueous formulations. | Hydrolysis of this compound has produced sebacic acid, lowering the pH of the solution. | 1. Measure the pH of a freshly prepared solution versus an aged one to confirm the trend. 2. Use HPLC to confirm the presence of sebacic acid. 3. If unavoidable, consider using a buffered system for your formulation or preparing solutions immediately before use. |
| Analytical results (e.g., HPLC) show a peak that increases over time. | This new peak likely corresponds to a degradation product, most commonly sebacic acid. | 1. Confirm the identity of the new peak by running a sebacic acid standard under the same chromatographic conditions. 2. Perform a forced degradation study (e.g., by intentionally exposing a sample to high humidity and temperature) to confirm the degradation pathway. |
Experimental Protocols
Protocol: Stability Testing of this compound under High Humidity
This protocol outlines a method to quantify the stability of this compound when exposed to a high-humidity environment.
1. Materials and Reagents:
-
This compound (high purity reference sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (for mobile phase pH adjustment)
-
Environmental chamber capable of maintaining constant temperature and relative humidity (e.g., 40°C and 75% RH)
-
HPLC system with UV detector and C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Initial Analysis (T=0):
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Analyze this initial sample immediately by HPLC to determine its initial purity. This serves as your baseline.
-
-
Sample Exposure:
-
Place a known quantity of solid this compound in an open, shallow container (e.g., a glass petri dish) to maximize surface area exposure.
-
Place the container inside the environmental chamber set to controlled high humidity and temperature (e.g., 75% RH, 40°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), remove a small aliquot of the stored powder.
-
Prepare a solution of this sample at the same concentration as the T=0 sample.
-
-
HPLC Analysis:
-
Analyze each time-point sample using the same HPLC method as the initial analysis.
-
Example HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point by comparing its peak area to the total peak area of all components in the chromatogram (Area Percent method).
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Illustrative Stability Data
The following table shows example data that could be generated from the protocol above.
| Time Point | Relative Humidity | Temperature | This compound Purity (%) | Sebacic Acid (%) |
| 0 hours | 75% | 40°C | 99.8 | < 0.1 |
| 24 hours | 75% | 40°C | 99.1 | 0.7 |
| 72 hours | 75% | 40°C | 97.5 | 2.3 |
| 1 week | 75% | 40°C | 95.2 | 4.6 |
| 2 weeks | 75% | 40°C | 91.3 | 8.4 |
Visualizations
Potential Degradation Pathway
The diagram below illustrates the hydrolysis of a single hydrazide group on the this compound molecule.
Caption: Hydrolysis of this compound in High Humidity.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose issues potentially related to this compound stability.
Caption: Troubleshooting Workflow for this compound Stability Issues.
References
- 1. Page loading... [guidechem.com]
- 2. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
Improving the solubility of sebacic dihydrazide for aqueous systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of sebacic dihydrazide (SDH) in aqueous systems. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The reported aqueous solubility of this compound is inconsistent in literature, ranging from "slightly soluble" to "practically insoluble".[1][2] This variability suggests that its solubility is low at room temperature and can be influenced by factors such as pH, temperature, and the presence of other solutes. For practical purposes, researchers should consider it a poorly soluble compound in neutral aqueous solutions at ambient temperature.
Q2: Why is my this compound not dissolving in water?
A2: Several factors can contribute to the poor dissolution of this compound:
-
Low Intrinsic Solubility: The long ten-carbon aliphatic chain of the sebacic acid backbone contributes to its hydrophobicity, limiting its interaction with water molecules.
-
pH of the Solution: The hydrazide functional groups are weakly basic. In neutral or alkaline solutions, the molecule is uncharged, which can limit its solubility.
-
Temperature: The dissolution of many solids is an endothermic process, meaning solubility often increases with temperature. Attempting to dissolve SDH in cold water will likely be unsuccessful.
-
Particle Size: Larger crystals of this compound will dissolve more slowly than a fine powder due to a smaller surface area-to-volume ratio.
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, it is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent before preparing your final aqueous solution. This compound is reported to be very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol (B129727).[3] Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for similar poorly soluble compounds. Preparing a stock solution allows for easier handling and more accurate dilution into your aqueous system.
Q4: How can I prevent my this compound from precipitating when I dilute the organic stock solution into my aqueous buffer?
A4: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity. To prevent this, add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This ensures rapid dispersion and prevents localized supersaturation. Preparing a more dilute stock solution to minimize the volume of organic solvent added can also be beneficial.
Q5: Is this compound stable in aqueous solutions?
A5: While this compound is generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the hydrazide or amide bonds. It is recommended to prepare aqueous solutions fresh for each experiment.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve issues with this compound precipitation during your experiments.
Issue 1: this compound powder does not dissolve in the aqueous buffer.
| Potential Cause | Suggested Solution |
| Insufficient Temperature | Gently warm the solution. Increasing the temperature can significantly enhance the solubility of related dicarboxylic acids.[4][5] Start with a water bath at 40-50°C and monitor for dissolution. |
| Incorrect pH | Adjust the pH of the buffer. Since hydrazides are weakly basic, decreasing the pH to a slightly acidic range (e.g., pH 5.0-6.5) may protonate the hydrazide groups and increase solubility.[6] |
| Low Dissolution Rate | Use a magnetic stirrer to provide constant agitation. If the particles are large, consider gently grinding the powder to increase its surface area before adding it to the solvent. |
| Exceeded Solubility Limit | The concentration you are trying to achieve may be too high for a purely aqueous system. Proceed to the strategies for using co-solvents. |
Issue 2: The solution is initially clear but forms a precipitate over time.
| Potential Cause | Suggested Solution |
| Temperature Fluctuation | Ensure the solution is maintained at a constant temperature. A decrease in temperature can cause the compound to precipitate out of a saturated solution. |
| pH Shift | The pH of the solution may have changed over time (e.g., due to CO₂ absorption from the air). Verify the pH and adjust if necessary. Storing the solution under an inert atmosphere (like nitrogen or argon) can prevent this. |
| Slow Crystallization | The initially formed supersaturated solution is thermodynamically unstable. Consider adding a precipitation inhibitor, such as a small amount of a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution using Temperature Control
This protocol is suitable for applications where a purely aqueous solution is required and the final concentration is relatively low.
-
Add the desired amount of this compound powder to your aqueous buffer (e.g., MES, HEPES).
-
Place the container in a water bath set to 40-60°C.
-
Stir the mixture vigorously using a magnetic stirrer until the solid is fully dissolved.
-
Once dissolved, the solution can be slowly cooled to the experimental temperature. Note: Be aware of potential precipitation upon cooling if the solution is saturated.
-
Use the solution immediately for your experiment.
Protocol 2: Preparation of an Aqueous this compound Solution using a Co-solvent
This is the recommended method for achieving higher concentrations of this compound in an aqueous system.
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO or methanol to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming or sonication can aid dissolution.
-
Pre-warm Aqueous Medium: Warm your final aqueous buffer to your desired experimental temperature (e.g., 37°C).
-
Dilution: While vigorously stirring the pre-warmed aqueous buffer, add the required volume of the stock solution dropwise.
-
Final Concentration: Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.
-
Visual Inspection: Visually confirm that the final solution is clear and free of precipitates.
Data Presentation
Table 1: Effect of Temperature on the Solubility of Sebacic Acid in Water (This data is for Sebacic Acid and should be used as an estimation for the behavior of this compound)
| Temperature (°C) | Solubility (g/L) |
| 50 | 2.2[5] |
| 60 | 4.2[5] |
| 127 (Subcritical Water) | 500[4] |
Table 2: Effect of Ethanol as a Co-solvent on the Solubility of Sebacic Acid (This data is for Sebacic Acid and illustrates the potential impact of co-solvents on the solubility of this compound)
| Mole Fraction of Ethanol in Water | Temperature for a Specific Solubility (K) |
| 0.1435 | ~292 |
| 0.3697 | ~316 |
| 0.7981 | ~335 |
| 1.0000 | ~295 |
Data adapted from studies on sebacic acid, which show that solubility increases with temperature and is influenced by the concentration of the co-solvent.[7][8]
Visualizations
References
- 1. This compound|925-83-7|lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Achieving Uniform Crosslinking in Sebacic Dihydrazide-Based Polymers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving uniform crosslinking in polymers using sebacic dihydrazide (SDH).
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Why is my polymer solution not forming a gel or crosslinking at all? | Inefficient Activation: If crosslinking carboxyl groups, the activation (e.g., with EDC/NHS) may be inefficient. Incorrect Stoichiometry: The molar ratio of this compound to the polymer's functional groups (e.g., ketones, aldehydes, or activated carboxyls) is incorrect. Suboptimal pH: The reaction pH is not suitable for the hydrazone bond formation.[1][2] Poor SDH Solubility: this compound has low solubility in water, which can prevent it from reacting effectively in aqueous solutions.[3] | - Ensure activating agents like EDC and NHS are fresh and used at the correct molar ratios. - Carefully calculate and optimize the molar ratio of SDH to reactive polymer functionalities. A 1:2 molar ratio of SDH to ketone groups is a common starting point.[4] - Adjust the pH of the reaction mixture. For keto-hydrazide reactions, a slightly acidic pH (around 4.0-5.0) is often optimal.[5] - Dissolve the SDH in a small amount of a co-solvent like DMSO or ethanol (B145695) before adding it to the aqueous polymer solution. Ensure the co-solvent is compatible with your system. |
| Why is my resulting hydrogel weak, brittle, or mechanically inconsistent? | Low Crosslinking Density: Insufficient amount of SDH or incomplete reaction leads to a loosely formed network.[6] Non-Uniform Crosslinking: Inhomogeneous mixing of the SDH or localized pH variations can create regions with different crosslink densities. Premature Crosslinking: In emulsion systems, crosslinking can occur before proper film formation, leading to a weak final structure.[7] Polymer Degradation: Harsh reaction conditions (e.g., very low or high pH, high temperature) might be degrading the polymer backbone. | - Increase the concentration of this compound. - Extend the reaction time or slightly increase the temperature to drive the reaction to completion. - Ensure vigorous and thorough mixing of the polymer and SDH solutions. - For emulsion-based systems, ensure the SDH is in the aqueous phase and crosslinking occurs during the drying/coalescence phase.[7][8] - Verify that your reaction conditions are not causing degradation of your specific polymer. |
| Why do I observe precipitates or insoluble particles in my hydrogel? | SDH Precipitation: Due to its low aqueous solubility, the this compound may be precipitating out of the solution before it can react.[3] Inhomogeneous Reaction: Rapid, localized crosslinking can form highly dense, insoluble gel particles before a uniform network is established. | - As mentioned, dissolve SDH in a co-solvent first. - Add the SDH solution slowly to the polymer solution under vigorous stirring to ensure rapid and uniform distribution. - Perform the reaction at a slightly elevated temperature to improve SDH solubility, if compatible with your polymer system. |
| How can I control the gelation time of my system? | Concentration of Reactants: Higher concentrations of both the polymer and this compound will lead to faster gelation.[9] pH of the Medium: The rate of hydrazone formation is pH-dependent.[5] Temperature: Higher temperatures generally increase the reaction rate. | - Adjust the concentrations of the polymer and SDH. - Fine-tune the pH of the reaction mixture. A more acidic pH (e.g., 4-5) typically accelerates the keto-hydrazide reaction. - Control the reaction temperature. Lowering the temperature can slow down gelation, providing more time for homogeneous mixing. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of crosslinking using this compound?
A1: this compound is a difunctional crosslinking agent. Its two terminal hydrazide groups (-CONHNH₂) are highly nucleophilic and react with electrophilic functional groups on polymer chains. The most common reaction is with ketone or aldehyde groups to form stable hydrazone linkages (-C=N-NH-CO-).[8][10] This is often referred to as "keto-hydrazide" chemistry. The reaction releases water as a byproduct.[7] this compound can also react with activated carboxylic acid groups to form stable amide bonds.
Q2: What are the key factors to control for achieving uniform crosslinking?
A2: The three most critical factors are:
-
Stoichiometry: The molar ratio between the hydrazide groups of SDH and the reactive functional groups on the polymer. An imbalance can lead to unreacted sites and a non-uniform network.
-
Homogeneous Mixing: Ensuring the SDH is evenly distributed throughout the polymer solution before gelation begins is crucial. The low aqueous solubility of SDH makes this a key challenge.[3]
-
Reaction Conditions (pH and Temperature): The pH of the system dictates the reactivity of the hydrazide and ketone/aldehyde groups. The temperature affects both the reaction kinetics and the solubility of the components.[2][5]
Q3: How can I measure the degree and uniformity of crosslinking?
A3: Several analytical techniques can be used:
-
Swelling Studies: A uniformly crosslinked hydrogel will swell uniformly in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density and can be quantified using the Flory-Rehner equation.[4]
-
Rheometry: Dynamic mechanical analysis can measure the storage modulus (G') and loss modulus (G''), which are related to the stiffness and viscoelastic properties of the gel. Higher G' values typically indicate a higher crosslink density.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the molecular environment of the polymer chains and provide information about crosslink points.[3]
-
Scanning Electron Microscopy (SEM): Can be used to visualize the pore structure of the resulting hydrogel. A uniform pore size distribution can be an indicator of uniform crosslinking.
Q4: Is this compound toxic? Can it be used for biomedical applications?
A4: Dihydrazides like adipic acid dihydrazide (ADH) are noted for their low toxicity compared to other crosslinkers like glutaraldehyde.[8] While hydrazine (B178648) itself is a suspected carcinogen, dihydrazides are generally considered safer.[11] Sebacic acid, the backbone of SDH, is a naturally occurring dicarboxylic acid and is biocompatible.[12] However, for any specific biomedical application, rigorous biocompatibility and cytotoxicity testing of the final crosslinked polymer is mandatory.
Section 3: Quantitative Data Summary
The optimal parameters for achieving uniform crosslinking are highly dependent on the specific polymer system. The following tables provide typical ranges and their expected impact on the crosslinking process.
Table 1: Effect of Formulation Variables on Crosslinking Outcomes
| Parameter | Typical Range | Effect on Uniformity and Gel Properties |
| SDH to Polymer Functional Group Molar Ratio | 0.5:1 to 1.5:1 (hydrazide:ketone) | A stoichiometric ratio (e.g., 1:2 SDH to ketone) is often targeted. Excess SDH may not improve properties and could leach out. Insufficient SDH leads to low crosslink density and weak gels.[7] |
| Polymer Concentration (% w/v) | 1% - 10% | Higher concentrations lead to faster gelation and mechanically stronger gels, but can make homogeneous mixing more difficult.[9] |
| Reaction pH | 4.0 - 7.0 | For keto-hydrazide reactions, a slightly acidic pH (4.0-5.5) often provides the fastest reaction rate. Higher pH can decrease crosslinking efficiency.[1][2] |
| Reaction Temperature (°C) | 25°C - 50°C | Higher temperatures increase reaction rates but can decrease the pot life, potentially leading to non-uniformity if mixing is not rapid. |
| Reaction Time (hours) | 1 - 24 hours | Longer reaction times allow the crosslinking reaction to proceed to completion, resulting in a higher crosslink density. |
Table 2: Comparison of Dihydrazide Crosslinkers
| Dihydrazide | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Key Characteristics |
| Adipic Acid Dihydrazide (ADH) | 174.2 | ~180 | Moderate (50 g/L) | Most common dihydrazide; good water solubility facilitates use in aqueous systems.[7] |
| This compound (SDH) | 230.3 | ~188 | Low | Longer, more hydrophobic backbone can impart greater flexibility to the polymer network. Requires co-solvents for aqueous reactions.[3][13] |
| Isophthalic Dihydrazide (IDH) | 194.2 | ~224 | Low | Aromatic backbone provides rigidity and higher thermal stability to the crosslinked polymer. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Uniformly Crosslinked Hydrogel (Example with a Ketone-Functionalized Polymer)
This protocol provides a general method for crosslinking a polymer containing pendant ketone groups (e.g., a copolymer with diacetone acrylamide, DAAM) with this compound.
Materials:
-
Ketone-functionalized polymer (e.g., Poly(acrylamide-co-diacetone acrylamide))
-
This compound (SDH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
-
pH meter and adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Polymer Solution: Dissolve the ketone-functionalized polymer in DI water to the desired concentration (e.g., 5% w/v) in a beaker with a magnetic stir bar. Allow it to stir until fully dissolved.
-
Adjust pH: Measure the pH of the polymer solution and adjust it to the target reaction pH (e.g., pH 5.0) using 0.1 M HCl or 0.1 M NaOH.
-
Prepare SDH Solution: In a separate vial, dissolve the calculated amount of SDH in a minimal volume of DMSO. The amount of SDH should be calculated to achieve the desired molar ratio of hydrazide groups to ketone groups (e.g., a 1:1 molar ratio).
-
Initiate Crosslinking: While vigorously stirring the polymer solution, add the SDH/DMSO solution dropwise. Rapid and thorough mixing is critical to prevent localized precipitation and ensure uniform distribution.
-
Curing: Continue stirring for a few minutes to ensure homogeneity. Then, pour the mixture into a mold (e.g., a petri dish) and allow it to cure at the desired temperature (e.g., 37°C) for a specified time (e.g., 12-24 hours) until a stable hydrogel is formed.
-
Purification: After curing, the hydrogel can be washed extensively with DI water to remove any unreacted SDH and DMSO.
Protocol 2: Characterization of Crosslink Density via Swelling Measurement
Materials:
-
Crosslinked hydrogel sample
-
DI water (or other suitable solvent)
-
Analytical balance
-
Kimwipes or filter paper
Methodology:
-
Sample Preparation: Cut a small, precisely weighed piece of the hydrogel. Record this initial weight as the dry weight (W_d). Note: For accurate measurement, the sample should be lyophilized to ensure it is completely dry.
-
Swelling: Immerse the hydrogel sample in a beaker containing a large excess of DI water at a constant temperature (e.g., 25°C).
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take 24-48 hours. The water should be changed periodically to remove any leachable components.
-
Measure Swollen Weight: Carefully remove the swollen hydrogel from the water. Gently blot the surface with a Kimwipe to remove excess surface water without compressing the gel. Immediately weigh the swollen hydrogel and record the weight as the swollen weight (W_s).
-
Calculate Swelling Ratio: The swelling ratio (Q) can be calculated using the following formula:
Q = W_s / W_d
A lower swelling ratio indicates a higher degree of crosslinking. This method is excellent for comparing the relative crosslink densities of different hydrogel formulations.
Section 5: Visual Guides
This section provides diagrams to illustrate key chemical pathways and logical workflows related to this compound crosslinking.
Caption: Chemical pathway of keto-hydrazide crosslinking.
Caption: Logical workflow for troubleshooting non-uniform crosslinking.
Caption: Experimental workflow for optimizing crosslinking uniformity.
References
- 1. media.neliti.com [media.neliti.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 925-83-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. gantrade.com [gantrade.com]
- 8. researchgate.net [researchgate.net]
- 9. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. ac-catalysts.com [ac-catalysts.com]
- 12. Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
Technical Support Center: Optimizing Sebacic Dihydrazide Crosslinked Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with materials crosslinked with sebacic dihydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on mitigating brittleness in your experimental materials.
Troubleshooting Guide: Addressing Material Brittleness
This guide provides solutions to common problems encountered during the crosslinking of materials with this compound that may lead to increased brittleness.
| Problem | Potential Cause | Recommended Solution |
| Final material is overly brittle and fractures easily. | Excessive Crosslinking Density: A high concentration of this compound can lead to a densely crosslinked network, restricting polymer chain mobility and causing brittleness.[1] | Optimize Crosslinker Concentration: Systematically decrease the molar ratio of this compound to the polymer. Start with a concentration at the lower end of the recommended range for your specific polymer and incrementally increase it to find the optimal balance between strength and flexibility. Monitor mechanical properties such as tensile strength and elongation at break at each concentration. |
| Prolonged Reaction Time or High Temperature: Extended curing times or elevated temperatures can drive the crosslinking reaction to completion, resulting in a very rigid and brittle material.[2] | Control Reaction Kinetics: Reduce the crosslinking reaction time and/or temperature. Perform time-course experiments to determine the point at which desirable mechanical properties are achieved without inducing excessive brittleness. For temperature-sensitive polymers, consider lower curing temperatures for a longer duration. | |
| Inhomogeneous Mixing: Poor dispersion of this compound within the polymer matrix can create localized areas of high crosslink density, which act as stress concentration points and promote fracture. | Ensure Homogeneous Mixing: Improve the mixing process by using appropriate solvents to dissolve both the polymer and this compound before crosslinking. Employ high-shear mixing or sonication to ensure a uniform distribution of the crosslinker throughout the polymer solution. | |
| Material exhibits poor flexibility and low elongation at break. | Suboptimal pH of the Reaction Mixture: The reactivity of the hydrazide groups of this compound is pH-dependent. An inappropriate pH can affect the rate and extent of the crosslinking reaction, leading to a less flexible network.[3] | Adjust and Buffer the pH: Determine the optimal pH for the crosslinking reaction for your specific polymer system. This often falls in the neutral to slightly alkaline range. Use a suitable buffer system to maintain a stable pH throughout the reaction. |
| Lack of Plasticizing Agents: The inherent structure of the polymer or the crosslinked network may be rigid. | Incorporate a Plasticizer: Consider the addition of a biocompatible plasticizer to the formulation. Plasticizers are small molecules that can increase the free volume between polymer chains, thereby enhancing flexibility. The choice of plasticizer will depend on the polymer and the intended application. | |
| Inconsistent mechanical properties between batches. | Variability in Reaction Conditions: Minor fluctuations in temperature, humidity, or reaction time can lead to significant differences in the final material properties. | Standardize Experimental Protocols: Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel, monitor humidity levels, and ensure precise timing of each step in the protocol. |
| Purity of Reagents: Impurities in the polymer or this compound can interfere with the crosslinking reaction. | Use High-Purity Reagents: Ensure that the polymer and this compound are of high purity. If necessary, purify the polymer before use. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of brittleness in polymers crosslinked with this compound?
A1: Brittleness in these materials primarily arises from an excessively high crosslink density.[1] When too many crosslinks form between polymer chains, their mobility is severely restricted. This creates a rigid, tightly bound network that cannot effectively dissipate energy when subjected to stress, leading to fracture at low strain.
Q2: How does the concentration of this compound affect the mechanical properties of the final material?
A2: The concentration of this compound is directly proportional to the crosslink density. Increasing the concentration generally leads to a higher tensile strength and modulus up to a certain point, but it also significantly reduces the elongation at break, making the material more brittle. Finding the optimal concentration is key to achieving a balance of strength and flexibility.
Q3: Can the order of addition of reagents impact the final properties of the crosslinked material?
A3: Yes, the order of addition can be crucial. It is generally recommended to ensure the this compound is well-dispersed within the polymer solution before initiating the crosslinking reaction (e.g., by adjusting pH or temperature). This helps to prevent localized areas of high crosslinking and ensures a more uniform network structure.
Q4: Are there alternative crosslinkers to this compound that might yield less brittle materials?
A4: Yes, other dihydrazide crosslinkers with different chain lengths, such as adipic acid dihydrazide (ADH), can be considered.[4] Longer-chain crosslinkers can create more flexible networks by increasing the distance between crosslink points. Additionally, exploring other crosslinking chemistries may provide alternative routes to achieving the desired mechanical properties.
Q5: How can I assess the degree of crosslinking in my material?
A5: The degree of crosslinking can be indirectly assessed using several methods. Swelling studies are a common technique; a lower degree of swelling in a solvent generally indicates a higher crosslink density.[5] Mechanical testing, such as measuring the Young's modulus, can also provide an indication of crosslink density. Spectroscopic techniques like FTIR may be used to follow the consumption of reactive groups during the crosslinking reaction.
Quantitative Data Summary
The following tables summarize the expected impact of key formulation and process parameters on the mechanical properties of materials crosslinked with dihydrazides. The values are representative and may vary depending on the specific polymer system and experimental conditions.
Table 1: Effect of this compound Concentration on Mechanical Properties
| This compound:Polymer Molar Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Brittleness |
| 0.5:1 | 1.5 - 2.5 | 250 - 350 | 5 - 10 | Low |
| 1:1 | 2.5 - 4.0 | 150 - 250 | 10 - 20 | Moderate |
| 2:1 | 4.0 - 6.0 | 50 - 150 | 20 - 40 | High |
Table 2: Influence of Curing Time on Mechanical Properties
| Curing Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Brittleness |
| 12 | 2.0 - 3.0 | 200 - 300 | 8 - 15 | Low-Moderate |
| 24 | 3.0 - 4.5 | 100 - 200 | 15 - 30 | Moderate-High |
| 48 | 4.5 - 6.5 | < 100 | 30 - 50 | High |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound to achieve a flexible, non-brittle crosslinked material.
Materials:
-
Polymer of interest (e.g., a carboxylated polysaccharide)
-
This compound
-
Appropriate solvent (e.g., deionized water, buffer solution)
-
Crosslinking initiator (if required, e.g., EDC)
-
pH meter and buffers
Methodology:
-
Prepare a stock solution of your polymer in the chosen solvent.
-
Prepare a series of this compound solutions of varying concentrations.
-
In separate reaction vessels, add a fixed volume of the polymer stock solution.
-
To each vessel, add a different volume of the this compound solution to achieve a range of molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1 of dihydrazide to polymer reactive groups).
-
Adjust the pH of each mixture to the optimal range for your system (e.g., pH 5.5-7.5).
-
If required, add the crosslinking initiator.
-
Mix thoroughly and allow the crosslinking reaction to proceed under controlled temperature and time.
-
Cast the resulting hydrogels or materials into appropriate molds for mechanical testing.
-
Perform tensile testing to measure tensile strength, elongation at break, and Young's modulus for each concentration.
-
Analyze the data to identify the concentration that provides the best balance of mechanical properties.
Protocol 2: Time-Course Study of Crosslinking Reaction
Objective: To evaluate the effect of reaction time on the mechanical properties and brittleness of the material.
Materials:
-
Polymer of interest
-
This compound
-
Solvent/Buffer
-
Crosslinking initiator (if required)
Methodology:
-
Prepare a master batch of the polymer and this compound mixture at the optimal concentration determined in Protocol 1.
-
Adjust the pH and add the initiator (if required) to the master batch.
-
Immediately after mixing, cast the material into multiple identical molds.
-
Place the molds in a controlled environment (e.g., an incubator at a specific temperature).
-
At predetermined time points (e.g., 6, 12, 24, 36, and 48 hours), remove a set of samples from the controlled environment to quench the crosslinking reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Perform mechanical testing on each set of samples.
-
Plot the mechanical properties as a function of time to determine the optimal crosslinking duration.
Visualizations
Caption: Effect of crosslink density on material properties.
Caption: Troubleshooting workflow for brittle materials.
References
- 1. echemi.com [echemi.com]
- 2. Influence of cross-linking time on physico-chemical and mechanical properties of bulk poly(glycerol sebacate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gantrade.com [gantrade.com]
- 5. Assessment of Two Crosslinked Polymer Systems Including Hydrolyzed Polyacrylamide and Acrylic Acid–Hydrolyzed Polyacrylamide Co-Polymer for Carbon Dioxide and Formation Water Diversion Through Relative Permeability Reduction in Unconsolidated Sandstone Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sebacic Dihydrazide (SDH) Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of sebacic dihydrazide (SDH) as a crosslinking agent. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (SDH) crosslinking?
A1: this compound is a homobifunctional crosslinking agent.[1][2] Its two hydrazide (-CONHNH2) groups react with carbonyl groups (aldehydes or ketones) on target molecules to form stable hydrazone bonds. This reaction proceeds via a nucleophilic attack by the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.[3] Because SDH has two reactive ends, it can link two different molecules, forming a stable covalent bridge.
Q2: How does pH affect the rate of SDH crosslinking?
A2: The formation of the hydrazone bond is acid-catalyzed.[3] However, the overall reaction rate shows a more complex dependency on pH. While acidic conditions are necessary to protonate the carbonyl group, making it more electrophilic, a very low pH will protonate the hydrazine, reducing its nucleophilicity and slowing the reaction. Generally, the reaction is slow at neutral pH and accelerates under mildly acidic conditions.[4] Some studies on similar aliphatic hydrazones have shown that the bond forms rapidly under physiological conditions (around pH 7.3) without the need for aniline (B41778) catalysis.[5] The optimal pH for a specific application will depend on the pKa of the reacting species and the desired reaction kinetics.
Q3: Is the hydrazone bond formed by SDH stable?
A3: The hydrazone bond is generally stable, but its stability is pH-dependent.[5][6] The bond is reversible and can undergo hydrolysis, particularly at acidic pH.[5] This pH-sensitive nature can be advantageous for applications requiring controlled release of crosslinked molecules in an acidic environment, such as in drug delivery systems targeting tumor microenvironments or endosomal compartments.[6]
Q4: What are the common applications of SDH crosslinking?
A4: SDH is used in a variety of applications, including:
-
Polymer Industry: As a crosslinking agent to improve the mechanical properties and thermal stability of polymers.[1]
-
Bioconjugation: For linking biomolecules, such as proteins and polysaccharides.[7]
-
Drug Delivery: To create pH-sensitive hydrogels and nanoparticles for controlled drug release.[6][8][9]
-
Coatings: As a hardener for certain water-based acrylic emulsions and epoxy resins.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crosslinking efficiency | Suboptimal pH: The reaction buffer pH is too high or too low, affecting the reactivity of the hydrazine or carbonyl groups. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., pH 5.0-6.5) and test a range of pH values to find the optimum for your specific system. |
| Hydrolysis of SDH: this compound can hydrolyze, especially if stored improperly or if stock solutions are old. | Use fresh SDH powder to prepare stock solutions immediately before use. Store SDH powder in a cool, dry place. | |
| Insufficient reactant concentration: The concentration of SDH or the target molecule is too low for efficient crosslinking. | Increase the concentration of one or both reactants. Be aware that high concentrations of crosslinker can lead to intramolecular crosslinking or protein precipitation.[10] | |
| Absence of accessible carbonyl groups: The target molecule may not have sufficient or accessible aldehyde or ketone groups for crosslinking. | If crosslinking to a polysaccharide, consider an oxidation step (e.g., with sodium periodate) to generate aldehyde groups. For proteins, ensure that the target residues are accessible. | |
| Precipitation during the reaction | Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates. | Reduce the concentration of SDH. Optimize the molar ratio of SDH to the target molecule. |
| Poor solubility of SDH: SDH has moderate solubility in water.[2] High concentrations in aqueous buffers can lead to precipitation. | Prepare SDH stock solutions in a small amount of an organic solvent like DMSO or DMF before diluting into the reaction buffer.[10] Ensure the final concentration of the organic solvent does not negatively affect your target molecules. | |
| Inconsistent results between experiments | pH drift: The pH of the reaction buffer may change during the experiment, affecting the reaction rate. | Use a buffer with sufficient buffering capacity for the intended pH range and reaction time. |
| Temperature fluctuations: Reaction rates are temperature-dependent. | Ensure all experiments are carried out at a consistent and controlled temperature. |
Quantitative Data on pH-Dependent Hydrazone Bond Formation
The following table summarizes kinetic data for hydrazone formation at different pH values. While this data is for a model reaction between butyraldehyde (B50154) and monomethylhydrazine, it illustrates the general trend of pH influence on the reaction rate of aliphatic hydrazones, which are structurally similar to SDH.
| pH | Apparent Second-Order Rate Constant (k_obs) [M⁻¹s⁻¹] |
| 4.2 | ~0.7 |
| 5.2 | ~1.5 |
| 6.2 | ~2.2 |
| 7.3 | ~2.5 |
| 8.3 | ~1.8 |
| 9.0 | ~1.0 |
| 10.0 | ~0.4 |
| Data adapted from rheological and small molecule kinetic studies on bis-aliphatic hydrazone bond formation.[5] |
Experimental Protocols
Protocol: Crosslinking of an Aldehyde-Modified Polysaccharide with SDH
This protocol provides a general procedure for crosslinking a polysaccharide that has been modified to contain aldehyde groups.
1. Materials:
-
Aldehyde-modified polysaccharide (e.g., periodate-oxidized hyaluronic acid)
-
This compound (SDH)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl) for pH adjustment
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
2. Procedure:
-
Prepare Polysaccharide Solution: Dissolve the aldehyde-modified polysaccharide in MES buffer (e.g., 0.1 M) to the desired concentration (e.g., 1-5% w/v). Adjust the pH of the solution to the target value (e.g., pH 5.5) using NaOH or HCl.
-
Prepare SDH Solution: Immediately before use, dissolve SDH in the same MES buffer to the desired concentration. The molar ratio of SDH to aldehyde groups on the polysaccharide should be optimized based on the desired degree of crosslinking. A 1:1 or 2:1 molar ratio of hydrazide groups to aldehyde groups is a common starting point.
-
Crosslinking Reaction: Add the SDH solution to the polysaccharide solution and mix thoroughly but gently to avoid shearing the polymer chains.
-
Gelation: Allow the mixture to stand at the desired temperature (e.g., room temperature or 37°C) until a stable hydrogel is formed. The time required for gelation will depend on the concentrations of the reactants, pH, and temperature.
-
Purification: Once the hydrogel is formed, it can be purified by dialysis against deionized water for 2-3 days to remove any unreacted SDH and other small molecules. The water should be changed several times a day.
-
Lyophilization (Optional): The purified hydrogel can be lyophilized for long-term storage or for characterization studies.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. gantrade.com [gantrade.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddmckinnon.com [ddmckinnon.com]
- 6. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 7. Crosslinkers for polysaccharides and proteins: Synthesis conditions, mechanisms, and crosslinking efficiency, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress on green crosslinking of polysaccharide hydrogels for drug delivery and tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to Sebacic Dihydrazide and Adipic Dihydrazide for Crosslinking Acrylics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sebacic dihydrazide (SDH) and adipic dihydrazide (ADH), two prominent crosslinking agents for acrylic emulsions. The information presented herein, supported by available data and established testing protocols, is intended to assist researchers and formulation scientists in selecting the appropriate crosslinker for their specific applications.
Introduction to Dihydrazide Crosslinkers in Acrylic Systems
Adipic dihydrazide and this compound are aliphatic dihydrazides employed as crosslinkers in water-based acrylic emulsions.[1][2] The primary crosslinking mechanism is the "keto-hydrazide" reaction, which occurs at ambient temperatures. This reaction involves the formation of a stable hydrazone bond between the hydrazide groups of the crosslinker and ketone functionalities on the acrylic polymer backbone, typically introduced through the use of monomers like diacetone acrylamide (B121943) (DAAM).[3]
A key advantage of this technology is its "in-can" stability. The crosslinking reaction is inhibited in the aqueous emulsion at a pH of 8 or higher.[3] As the coating dries, the evaporation of water and a consequent drop in pH trigger the reaction, leading to the formation of a durable, crosslinked film.[3] This post-coalescence crosslinking enhances various film properties, including resistance to solvents, abrasion, and stains.[3]
Comparative Analysis: this compound vs. Adipic Dihydrazide
While both molecules function through the same chemical pathway, their structural differences, primarily the length of their aliphatic chains, can influence the final properties of the crosslinked acrylic film. Adipic dihydrazide is the more commonly used and referenced crosslinker of the two.[2]
Chemical Structures and Properties:
| Feature | This compound (SDH) | Adipic Dihydrazide (ADH) |
| Chemical Formula | C₁₀H₂₂N₄O₂ | C₆H₁₄N₄O₂ |
| Molecular Weight | 230.30 g/mol | 174.20 g/mol [2] |
| Aliphatic Chain Length | C8 | C4 |
| Melting Point | 185-191 °C | 180 °C[2] |
Note: Data for SDH is less commonly published in direct comparative contexts.
The longer C8 aliphatic backbone of this compound is expected to impart greater flexibility to the crosslinked film compared to the shorter C4 chain of adipic dihydrazide. Conversely, the higher density of crosslinks per unit mass achievable with the lower molecular weight adipic dihydrazide may result in harder and more chemically resistant films.
A Chinese patent suggests that both adipic dihydrazide and this compound are suitable crosslinkers for water-soluble self-crosslinking acrylic resins, indicating their interchangeability in certain formulations.[1] The patent provides example formulations where either SDH or ADH is used, implying both are effective.[1]
Experimental Data Summary
| Performance Metric | Expected Outcome with this compound | Expected Outcome with Adipic Dihydrazide | Rationale |
| Flexibility | Higher | Lower | The longer aliphatic chain of SDH can act as a spacer between polymer chains, allowing for more movement. |
| Hardness | Lower | Higher | The lower molecular weight of ADH allows for a higher crosslink density at the same weight percentage, leading to a more rigid network. |
| Solvent Resistance | Good | Excellent | Higher crosslink density from ADH generally leads to better solvent resistance. |
| Pot Life | Similar | Similar | Both are subject to the same pH and water-content dependent keto-hydrazide reaction, so pot life should be comparable under similar formulation conditions. |
| Cure Time | Similar | Similar | The reaction kinetics are primarily driven by the keto-hydrazide chemistry, which should be similar for both molecules at ambient temperature. |
Experimental Protocols
To conduct a thorough comparative evaluation of this compound and adipic dihydrazide, the following standard testing methodologies are recommended:
1. Preparation of Crosslinked Acrylic Films:
-
Materials: Acrylic emulsion containing a ketone functional monomer (e.g., diacetone acrylamide), this compound, adipic dihydrazide, deionized water, and a suitable pH adjuster (e.g., ammonia).
-
Procedure:
-
Adjust the pH of the acrylic emulsion to >8 with a suitable base to ensure stability.
-
Prepare separate aqueous solutions of this compound and adipic dihydrazide.
-
Add the dihydrazide solutions to the acrylic emulsion at a predetermined stoichiometric ratio relative to the ketone monomer content.
-
Apply the formulated emulsions to appropriate substrates (e.g., glass panels, steel panels) using a film applicator to ensure uniform thickness.
-
Allow the films to cure at ambient temperature and controlled humidity for a specified period (e.g., 7 days).
-
2. Evaluation of Film Properties:
-
Solvent Resistance:
-
Method: ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs.
-
Procedure: A cloth saturated with a specified solvent (e.g., methyl ethyl ketone) is rubbed back and forth over the cured film. The number of double rubs required to cut through the film is recorded.
-
-
Hardness:
-
Method: ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests.
-
Procedure: A pendulum of specified characteristics is set into oscillation on the surface of the coating. The time it takes for the amplitude of the oscillations to decrease by a specified amount is a measure of the coating's hardness.
-
-
Flexibility:
-
Method: ASTM D522 / D522M - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.
-
Procedure: Coated panels are bent over a conical or cylindrical mandrel. The degree of cracking or detachment of the film is observed. A smaller diameter mandrel at which the coating does not fail indicates better flexibility.
-
-
Pot Life Determination:
-
Method: Monitor the viscosity of the formulated emulsion over time at a controlled temperature.
-
Procedure: Measure the initial viscosity of the emulsion after adding the crosslinker. Continue to measure the viscosity at regular intervals. The pot life is often defined as the time it takes for the initial viscosity to double.
-
-
Cure Rate (Gel Fraction Analysis):
-
Procedure:
-
Weigh a sample of the cured film.
-
Immerse the film in a suitable solvent (e.g., tetrahydrofuran) for an extended period (e.g., 24 hours) to dissolve the uncrosslinked polymer.
-
Dry the remaining insoluble portion of the film and weigh it.
-
The gel fraction is calculated as the weight of the insoluble portion divided by the initial weight of the film, expressed as a percentage. A higher gel fraction indicates a higher degree of crosslinking.
-
-
Visualizations
Caption: Keto-hydrazide crosslinking reaction between an acrylic polymer and a dihydrazide.
Caption: Workflow for comparative testing of dihydrazide crosslinkers.
Conclusion
Adipic dihydrazide is the well-established and more commonly documented crosslinker for ambient-cure acrylic emulsions. This compound presents a viable alternative, with its longer aliphatic chain theoretically offering enhanced flexibility. The choice between the two will depend on the desired balance of properties for the final application. For applications requiring maximum hardness and solvent resistance, adipic dihydrazide is likely the preferred choice. Where greater flexibility is critical, this compound warrants consideration. Rigorous comparative testing following standardized protocols is essential to determine the optimal crosslinker for a specific formulation.
References
A Head-to-Head Battle of Crosslinkers: Sebacic Dihydrazide vs. Glutaraldehyde
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly impacts the performance and biocompatibility of biomaterials. This guide provides an in-depth, data-driven comparison of two prominent crosslinking agents: the widely used but often cytotoxic glutaraldehyde (B144438), and the emerging, more biocompatible alternative, sebacic dihydrazide.
Glutaraldehyde has long been the go-to crosslinker due to its high efficiency in creating robust and stable hydrogels. However, its inherent cytotoxicity has prompted a search for safer alternatives. This compound, a dihydrazide-containing molecule, offers a promising solution by forming stable crosslinks with oxidized polysaccharides through less cytotoxic pathways. This comparison delves into the performance of these two agents, focusing on their mechanical properties, cytotoxicity, and the underlying chemical mechanisms.
Performance Under the Microscope: A Quantitative Comparison
The efficacy of a crosslinking agent is ultimately determined by the properties it imparts to the resulting biomaterial. The following tables summarize key quantitative data from various studies, offering a side-by-side look at how this compound and glutaraldehyde influence the mechanical strength and cellular compatibility of hydrogels.
| Property | This compound Crosslinked Hydrogel | Glutaraldehyde Crosslinked Hydrogel | Reference |
| Tensile Modulus | 1.4 GPa (for crosslinked poly(MSA)) | 4.77 ± 0.73 kPa to 9.34 ± 1.30 kPa (for gelatin) | [1][2] |
| Compressive Modulus | Not explicitly found for SDH-gelatin | 1.42 kPa (for 1.0% GTA crosslinked scaffolds) | [3] |
| Crosslinking Degree | ~60-65% (for sebacic acid with chitosan/collagen) | ~88-93% (with 0.2% glutaraldehyde) | [4] |
| Water Absorption | Lowered with increased crosslinker concentration | Decreased with increased crosslinker concentration | [5] |
| Parameter | This compound Crosslinked Hydrogel | Glutaraldehyde Crosslinked Hydrogel | Reference |
| Cell Viability | Generally considered non-cytotoxic; Polyanhydrides from sebacic acid show biocompatibility. | Significant cytotoxicity observed; Can induce apoptosis and inflammatory responses.[6] | [7] |
| In Vivo Biocompatibility | Minimal inflammatory response for PEG/sebacic acid-based hydrogels. | Can elicit toxic responses, inflammation, and fibrous capsule formation. | [8] |
The Chemistry of Connection: Crosslinking Mechanisms
The fundamental differences in performance between this compound and glutaraldehyde stem from their distinct chemical reactions with the polymer chains.
Glutaraldehyde , a dialdehyde, reacts with primary amine groups, such as the lysine (B10760008) residues found in proteins like gelatin and collagen. This reaction forms a Schiff base, which can then participate in further reactions to create stable intermolecular and intramolecular crosslinks. This efficient crosslinking leads to mechanically strong hydrogels but can also leave residual cytotoxic aldehyde groups.
This compound , on the other hand, is typically used to crosslink polymers that have been functionalized with aldehyde groups, such as oxidized polysaccharides (e.g., oxidized hyaluronic acid or dextran). The hydrazide groups of this compound react with the aldehyde groups on the polymer chains to form stable hydrazone bonds. This reaction is more specific and generally considered more biocompatible than the reactions involving glutaraldehyde.
Experimental Corner: Protocols for Crosslinking
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for crosslinking gelatin with both glutaraldehyde and this compound, based on established protocols.
Protocol 1: Glutaraldehyde Crosslinking of Gelatin Hydrogels
This protocol is adapted from a study on the mechanical properties of glutaraldehyde-crosslinked gelatin films[9].
Materials:
-
Gelatin (Type A, from porcine skin)
-
Glutaraldehyde solution (25 wt% in H₂O)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Trinitrobenzenesulfonic acid (TNBS) solution
Procedure:
-
Gelatin Film Preparation:
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in distilled water at 45°C.
-
Cast the solution into a petri dish and allow it to dry at room temperature to form a film.
-
-
Crosslinking:
-
Prepare glutaraldehyde solutions of varying concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, and 2.5 wt%) in distilled water.
-
Immerse the dried gelatin films in the glutaraldehyde solutions for a defined period (e.g., 24 hours) at room temperature.
-
-
Washing and Drying:
-
After crosslinking, wash the films extensively with distilled water to remove any unreacted glutaraldehyde.
-
Dry the crosslinked films at room temperature.
-
-
Characterization:
-
Degree of Crosslinking: Determine the percentage of free amino groups remaining after crosslinking using the TNBS assay.
-
Swelling Ratio: Immerse a known weight of the dry crosslinked film in PBS (pH 7.4) at 37°C and measure the weight at different time intervals until equilibrium is reached.
-
Mechanical Testing: Perform tensile tests on the hydrated films to determine the Young's modulus, tensile strength, and elongation at break.
-
Cytotoxicity Assay: Conduct an MTT assay using a relevant cell line (e.g., L929 fibroblasts) to assess the cytotoxicity of the crosslinked films.
-
Protocol 2: this compound Crosslinking of Oxidized Hyaluronic Acid
This protocol is based on the principles of hydrazone crosslinking of oxidized polysaccharides[10].
Materials:
-
Hyaluronic acid (HA)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
This compound (SDH)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Oxidation of Hyaluronic Acid:
-
Dissolve hyaluronic acid in distilled water to form a solution (e.g., 1% w/v).
-
Add a specific molar excess of sodium periodate to the HA solution and stir in the dark at room temperature for a defined period (e.g., 6 hours) to introduce aldehyde groups.
-
Quench the reaction by adding ethylene glycol.
-
Purify the oxidized HA (oHA) by dialysis against distilled water for several days, followed by lyophilization.
-
-
Hydrogel Formation:
-
Prepare a solution of the lyophilized oHA in PBS (pH 7.4).
-
Prepare a separate solution of this compound in PBS.
-
Mix the oHA and SDH solutions at a desired molar ratio of aldehyde groups to hydrazide groups. Gelation should occur in situ.
-
-
Characterization:
-
Gelation Time: Monitor the viscosity of the mixed solution to determine the time required for gel formation.
-
Swelling Ratio: Immerse a known weight of the hydrogel in PBS (pH 7.4) at 37°C and measure the weight at different time intervals.
-
Mechanical Testing: Perform rheological analysis or compression tests on the hydrogel to determine its mechanical properties.
-
Cytotoxicity Assay: Conduct a cell viability assay (e.g., Live/Dead assay or MTT assay) with cells encapsulated within or cultured on the hydrogel to assess its biocompatibility.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and glutaraldehyde is a classic example of the trade-off between performance and biocompatibility in biomaterial design.
Glutaraldehyde remains a highly effective crosslinker for creating mechanically robust and stable biomaterials. Its primary drawback is its well-documented cytotoxicity, which necessitates extensive washing and purification steps to minimize adverse cellular responses. It is a suitable choice for applications where high mechanical strength is paramount and direct, long-term cell contact is limited or can be carefully managed.
This compound , when used in conjunction with oxidized polysaccharides, presents a more biocompatible alternative. The resulting hydrazone crosslinks are stable, and the reaction byproducts are generally less toxic. This makes it an excellent candidate for applications in drug delivery, tissue engineering, and regenerative medicine where high cell viability and positive tissue integration are critical for success. While it may not always achieve the same level of mechanical stiffness as glutaraldehyde, the improved biocompatibility often outweighs this limitation in biological applications.
Ultimately, the optimal crosslinking agent depends on the specific requirements of the application. Researchers must carefully consider the desired mechanical properties, the necessity for biocompatibility, and the chemical nature of the polymer being crosslinked to make an informed decision. This guide provides the foundational data and methodologies to aid in that critical selection process.
References
- 1. Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [2203.08693] Crosslinks increase the elastic modulus and fracture toughness of gelatin hydrogels [arxiv.org]
- 3. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxi-HA/ADH Hydrogels: A Novel Approach in Tissue Engineering and Regenerative Medicine | MDPI [mdpi.com]
A Researcher's Guide to Quantifying the Degree of Crosslinking in Polymers
For researchers, scientists, and drug development professionals, the precise quantification of the degree of crosslinking is critical for understanding and predicting the performance of polymer-based materials, including hydrogels and drug delivery systems. The extent of crosslinking dictates essential properties such as mechanical strength, swelling behavior, degradation rate, and drug release kinetics. This guide provides a comprehensive comparison of key analytical techniques used to measure the degree of crosslinking, complete with experimental data, detailed protocols, and visual workflows to aid in technique selection and implementation.
Executive Summary
This guide delves into four principal analytical techniques for quantifying the degree of crosslinking: Swelling-Based Methods, Dynamic Mechanical Analysis (DMA), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different material types and experimental constraints. A summary of their quantitative outputs and typical applications is presented below.
Comparison of Analytical Techniques
The selection of an appropriate technique for quantifying the degree of crosslinking depends on the polymer system, the desired level of detail, and the available instrumentation. The following table provides a comparative overview of the most common methods.
| Technique | Principle | Quantitative Output | Advantages | Disadvantages | Typical Applications |
| Swelling-Based Methods | Measures the solvent uptake of a crosslinked polymer at equilibrium. The degree of swelling is inversely proportional to the crosslink density. | Swelling ratio, Molecular weight between crosslinks (Mc), Crosslink density (ν) | Simple, low-cost, and widely applicable. | Indirect method, requires knowledge of the Flory-Huggins interaction parameter, can be time-consuming, and may not be suitable for all polymer-solvent systems. | Hydrogels, elastomers, and other soft crosslinked polymers. |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of a material as a function of temperature and frequency. The storage modulus in the rubbery plateau is directly related to the crosslink density. | Storage modulus (G' or E'), Mc, ν | Provides information on mechanical properties, sensitive to changes in crosslink density, and can be used for a wide range of materials. | Requires specialized equipment, can be sensitive to sample geometry, and the interpretation of results can be complex for some systems. | Thermosets, elastomers, and composites. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in a material. The degree of cure can be determined by quantifying the heat of reaction of the crosslinking process. | Degree of cure (%), Glass transition temperature (Tg) | Relatively fast, requires small sample sizes, and can provide information on the curing kinetics. | Indirect measure of crosslink density, may not be sensitive to small changes in crosslinking, and is primarily applicable to thermosetting systems. | Epoxy resins, curing of adhesives and coatings. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the local chemical environment of atomic nuclei. Can be used to directly quantify the number of crosslinks and provide detailed structural information. | Crosslink density, Degree of modification, Identification of crosslinking sites | Provides absolute and direct measurement, offers high resolution and structural detail, and can be used for a variety of systems. | Requires expensive and specialized equipment, sample preparation can be complex, and data analysis can be challenging. | Hydrogels, biomaterials, and complex polymer networks. |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below to facilitate their application in a laboratory setting.
Swelling-Based Method (Based on ASTM D2765)
This protocol outlines the determination of the gel content and swelling ratio of a crosslinked polymer.
Materials:
-
Crosslinked polymer sample
-
Solvent (a "good" solvent for the uncrosslinked polymer)
-
Analytical balance
-
Wire mesh cage
-
Beaker or flask
-
Oven
Procedure:
-
Sample Preparation: Accurately weigh a small piece of the crosslinked polymer sample (W_initial).
-
Solvent Immersion: Place the polymer sample in a wire mesh cage and immerse it in a beaker containing the chosen solvent. Ensure the sample is fully submerged.
-
Equilibrium Swelling: Allow the sample to swell in the solvent at a constant temperature until it reaches equilibrium. This may take several hours to days. Periodically remove the sample, blot the surface to remove excess solvent, and weigh it until a constant weight is achieved. Record the swollen weight (W_swollen).
-
Drying: After reaching equilibrium, remove the swollen sample from the solvent and dry it in an oven at an appropriate temperature until all the solvent has evaporated and a constant weight is reached. Record the final dry weight (W_final).
-
Calculations:
-
Gel Content (%) = (W_final / W_initial) x 100
-
Swelling Ratio (Q) = 1 + (ρ_p / ρ_s) * [(W_swollen / W_final) - 1]
-
where ρ_p is the density of the polymer and ρ_s is the density of the solvent.
-
-
The crosslink density (ν) can then be calculated using the Flory-Rehner equation.[1]
-
Dynamic Mechanical Analysis (DMA)
This protocol describes the use of DMA to determine the crosslink density from the storage modulus in the rubbery plateau.[2][3]
Materials and Equipment:
-
Crosslinked polymer sample with a defined geometry (e.g., rectangular bar)
-
Dynamic Mechanical Analyzer (DMA) with appropriate clamps (e.g., tensile, single cantilever)
Procedure:
-
Sample Preparation: Prepare a sample of the crosslinked polymer with precise and uniform dimensions as required by the DMA instrument.
-
Instrument Setup: Mount the sample securely in the DMA clamps.
-
Experimental Parameters: Set the following experimental parameters:
-
Mode: Temperature sweep.
-
Frequency: Typically 1 Hz.
-
Strain/Stress: A small oscillatory strain or stress within the linear viscoelastic region of the material.
-
Temperature Range: A range that covers the glass transition and extends into the rubbery plateau region.
-
-
Data Acquisition: Run the temperature sweep experiment. The instrument will record the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta as a function of temperature.
-
Data Analysis:
-
Identify the rubbery plateau region in the storage modulus versus temperature plot. This is the relatively flat region above the glass transition temperature.
-
Select a value for the storage modulus (E' or G') from the rubbery plateau.
-
Calculation of Molecular Weight between Crosslinks (Mc):
-
For shear modulus (G'): Mc = (ρ * R * T) / G'
-
For tensile modulus (E'): Mc = (3 * ρ * R * T) / E'
-
where ρ is the polymer density, R is the ideal gas constant, and T is the absolute temperature in the rubbery plateau.
-
-
-
Calculation of Crosslink Density (ν): ν = ρ / Mc
-
Differential Scanning Calorimetry (DSC)
This protocol details the determination of the degree of cure of a thermosetting polymer using DSC.[1][4][5]
Materials and Equipment:
-
Uncured or partially cured polymer sample
-
Fully cured polymer sample (for reference)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured or partially cured sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
DSC Analysis of Uncured/Partially Cured Sample:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the curing temperature range.
-
An exothermic peak corresponding to the curing reaction will be observed.
-
Integrate the area under the exothermic peak to determine the residual heat of reaction (ΔH_residual).
-
-
DSC Analysis of Uncured Sample (for total heat of reaction):
-
Perform a similar DSC scan on a completely uncured sample to determine the total heat of reaction (ΔH_total).
-
-
Calculation of Degree of Cure:
-
Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general overview of using NMR to quantify the degree of crosslinking. The specific pulse sequences and parameters will vary depending on the polymer system and the NMR spectrometer.
Materials and Equipment:
-
Crosslinked polymer sample
-
Deuterated solvent (if applicable for swollen-state NMR)
-
NMR spectrometer (solid-state or solution-state)
Procedure:
-
Sample Preparation:
-
Solid-State NMR: Pack the solid polymer sample into an NMR rotor.
-
Solution/Swollen-State NMR: Swell a known amount of the polymer in a suitable deuterated solvent directly in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire NMR spectra using appropriate pulse sequences. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between scans.
-
Commonly used nuclei for polymer analysis include ¹H and ¹³C.
-
-
Data Processing and Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the crosslinker and the polymer backbone.
-
The degree of crosslinking can be determined by comparing the integral of the crosslinker signal to the integral of a known repeating unit in the polymer backbone. For example, if a crosslinker has a unique signal, its integration relative to a polymer backbone signal can provide a direct measure of the crosslinking ratio.
-
Visualizing the Methodologies
To further clarify the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.
Logical Relationships of Crosslinking Quantification Techniques
Caption: Logical relationships between analytical techniques, measured properties, and quantitative outputs.
Experimental Workflow for Swelling-Based Method
Caption: Experimental workflow for the swelling-based method.
Experimental Workflow for Dynamic Mechanical Analysis (DMA)
Caption: Experimental workflow for Dynamic Mechanical Analysis (DMA).
Experimental Workflow for Differential Scanning Calorimetry (DSC)
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
References
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Sebacic Dihydrazide
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final mechanical properties and performance of a polymer-based biomaterial. Sebacic dihydrazide (SDH) has emerged as a significant crosslinking agent, valued for its ability to form stable bonds and enhance the mechanical integrity of polymer networks.[1] This guide provides an objective comparison of the mechanical performance of polymers crosslinked with this compound against other common alternatives, supported by experimental data and detailed methodologies.
Crosslinking Mechanism of Dihydrazides
This compound and other dihydrazide crosslinkers, such as the more common adipic dihydrazide (ADH), function by reacting with functional groups on polymer chains, typically ketones or aldehydes.[2][3] This "keto-hydrazide" reaction results in the formation of stable acylhydrazone bonds, creating a three-dimensional polymer network.[4][5] This covalent crosslinking enhances the mechanical strength, durability, and resistance to solvents and moisture.[2][6]
Caption: Reaction scheme of keto-hydrazide crosslinking.
Comparative Mechanical Properties of Crosslinked Polymers
The choice of crosslinking agent significantly influences the mechanical properties of the resulting polymer network. The following table summarizes quantitative data from various studies, comparing the effects of different crosslinkers on key mechanical parameters. It is important to note that direct comparisons can be challenging due to variations in the base polymer, crosslinker concentration, and testing conditions.
| Crosslinking Agent | Polymer System | Tensile Strength (kPa) | Young's Modulus (MPa) | Elongation at Break (%) | Storage Modulus (G') (Pa) | Reference |
| Sebacic Acid | Polyanhydride Network | - | 1400 | - | - | [7] |
| Sebacic Acid | Cellulose-based hydrogel | - | - | - | ~10-100 (viscoelastic liquid) | [8][9] |
| None (Control) | 20% Gelatin Hydrogel | ~2.5 | - | - | - | [10] |
| EDC-NHS | 20% Gelatin Hydrogel | ~5.0 | - | - | - | [10] |
| Dialdehyde Starch (DAS) | 20% Gelatin Hydrogel | ~12.5 | - | - | - | [10] |
| Glutaraldehyde | Gelatin Film | >2000 | - | - | - | [11] |
| Calcium Ions (0.2 M) | SA/PVA Hydrogel | ~150 (Compressive) | - | - | - | [10] |
| Copper Ions (0.2 M) | SA/PVA Hydrogel | ~175 (Compressive) | - | - | - | [10] |
Experimental Protocols
To ensure accurate and reproducible results when evaluating the mechanical properties of crosslinked polymers, standardized experimental protocols are essential.
Tensile Testing
Tensile testing is a fundamental method to determine the mechanical properties of materials under tension.[12]
Objective: To measure the tensile strength, Young's modulus, and elongation at break of a polymer sample.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer for precise strain measurement
-
Specimen grips
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Preparation: Prepare dog-bone shaped specimens according to a standard such as ASTM D638 or ISO 527-1.[12] Ensure the specimens are free of defects and have uniform thickness.
-
Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen at multiple points and calculate the average cross-sectional area.
-
Machine Setup:
-
Install the appropriate grips and load cell on the UTM.
-
Set the test speed (rate of crosshead displacement). This can significantly affect the results.[13]
-
-
Specimen Mounting:
-
Mount the specimen securely in the grips, ensuring it is aligned with the direction of pull.
-
Attach the extensometer to the gauge section of the specimen.
-
-
Testing:
-
Start the test, and the UTM will apply a tensile load to the specimen.
-
Continuously record the force and the corresponding elongation from the load cell and extensometer, respectively, until the specimen fractures.
-
-
Data Analysis:
-
From the stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Rheological Analysis
Rheology characterizes the flow and deformation of materials. For hydrogels and other viscoelastic polymers, dynamic mechanical analysis (DMA) using a rheometer is crucial for determining properties like the storage modulus (G') and loss modulus (G'').[14][15]
Objective: To measure the viscoelastic properties of a polymer hydrogel.
Apparatus:
-
Rheometer with a parallel plate or cone-and-plate geometry
-
Temperature control unit
Procedure:
-
Sample Loading: Place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap distance, ensuring the sample fills the gap without overflowing. Trim any excess material.
-
Equilibration: Allow the sample to equilibrate at the test temperature for a specified period.
-
Strain Sweep Test:
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER). In the LVER, G' and G'' are independent of the applied strain.
-
Select a strain value within the LVER for subsequent frequency sweep tests.
-
-
Frequency Sweep Test:
-
Apply a sinusoidal shear strain at the selected amplitude over a range of frequencies.
-
Record the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
-
-
Data Analysis:
-
Plot G' and G'' as a function of frequency.
-
A higher G' indicates a more solid-like, elastic material. The crossover point where G' = G'' can provide information about the gel point.
-
Experimental Workflow for Crosslinker Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of different crosslinking agents for a specific polymer system.
Caption: Workflow for comparing crosslinker performance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. gantrade.com [gantrade.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. Flexible Polymer Hydrogel Materials for Next-Generation Wearable Energy Storage Technologies [mdpi.com]
- 7. Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Biocompatibility of Sebacic Dihydrazide Crosslinked Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of a crosslinking agent is a critical determinant of the biocompatibility and overall performance of biomaterials. Sebacic dihydrazide (SDH) is emerging as a promising crosslinker due to its potential for creating biocompatible and biodegradable scaffolds. This guide provides an objective comparison of the biocompatibility of materials crosslinked with this compound and its analogues against common alternative crosslinking agents, supported by available experimental data.
Executive Summary
Sebacic acid-based crosslinkers, including this compound, are generally recognized for their excellent biocompatibility, stemming from the fact that sebacic acid is a naturally occurring metabolite. While direct comparative quantitative data for SDH-crosslinked materials is limited in publicly available literature, data from analogous materials crosslinked with sebacic acid and adipic acid dihydrazide (a shorter-chain dihydrazide) suggest favorable biocompatibility profiles. In contrast, traditional crosslinkers like glutaraldehyde (B144438) exhibit significant cytotoxicity, and even some natural crosslinkers can elicit mild inflammatory responses. This guide synthesizes the available data to aid in the informed selection of crosslinking agents for biomedical applications.
Crosslinking Mechanism: this compound with Gelatin
This compound forms stable crosslinks with polymers containing carbonyl groups, such as oxidized polysaccharides, or with proteins like gelatin in the presence of a carboxyl-activating agent like EDC. The hydrazide groups of SDH react with the carboxyl groups of glutamic and aspartic acid residues in gelatin to form stable amide bonds.
Caption: Reaction mechanism of this compound crosslinking with gelatin, facilitated by EDC.
Quantitative Biocompatibility Data
The following tables summarize available quantitative data for various crosslinkers. It is important to note the absence of direct data for this compound in many cases; data from adipic acid dihydrazide (ADH) and sebacic acid (SA) are provided as the closest analogues.
In Vitro Cytotoxicity
| Crosslinker | Polymer | Cell Line | Assay | Result | Citation |
| Sebacic Acid (analogue) | Chitosan, Collagen | NIH 3T3 | - | Biocompatible | [1][2][3][4] |
| Adipic Acid Dihydrazide (analogue) | Oxidized Hyaluronic Acid | RPE cells | ISO 10993 | Non-toxic | [5] |
| Adipic Acid Dihydrazide (analogue) | Gelatin | L929 | CCK-8 | Excellent biocompatibility | [6] |
| Genipin (B1671432) | Chitosan/Gelatin | HDFs | - | >90% cell viability | [7] |
| Genipin | Collagen | Endothelial cells | - | >80% cell viability (non-cytotoxic) | [8] |
| Glutaraldehyde | Bovine Pericardium | - | MTT, ISO 10993 | Cytotoxic | [9][10][11] |
| Glutaraldehyde | Gelatin | - | - | Cell toxicity not detected at 0.5% w/v | [12] |
| EDC/NHS | Gelatin | Fibroblast cells | - | Higher cell viability with low GA concentrations compared to EDAC | [13] |
Hemocompatibility
| Crosslinker | Polymer | Assay | Result | Citation |
| This compound | Data Not Available | - | - | |
| Adipic Acid Dihydrazide | Gelatin | Hemolysis | Excellent hemocompatibility | [6] |
| Genipin | Data Not Available | - | - | |
| Glutaraldehyde | Chitosan/CMC | Hemolysis Ratio | Lower than pristine chitosan | [3] |
| Glutaraldehyde | Gelatin | Hemolysis | Increased with higher gelatin content | [12] |
| EDC/NHS | Data Not Available | - | - |
In Vivo Inflammatory Response
| Crosslinker | Polymer | Animal Model | Key Findings | Citation |
| Sebacic Acid (analogue) | PEG-Diacrylate | Rat | Minimal inflammatory response, similar to PLGA control. | [14] |
| Adipic Acid Dihydrazide (analogue) | Oxidized Hyaluronic Acid | Rabbit | No significant abnormal biological reactions. | [5] |
| Genipin | Collagen | Rat | Predominantly anti-inflammatory M2 macrophages after 30 days. | [9] |
| Glutaraldehyde | Bovine Pericardium | Rat | Significant inflammatory and necrotic response. | [9][10][11] |
| Glutaraldehyde | - | Mouse | Induced a TH2-type cytokine profile (allergic sensitization). | |
| EDC/NHS | Data Not Available | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are standard methodologies for key biocompatibility assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for various crosslinked materials.
-
Material Preparation: Prepare extracts of the crosslinked material according to ISO 10993-12 standards. Typically, the material is incubated in a cell culture medium for a defined period (e.g., 24-72 hours) at 37°C.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or NIH 3T3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh culture medium) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Hemolysis Assay
This protocol assesses the hemolytic potential of a material when it comes into contact with blood.
-
Blood Collection: Collect fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
Erythrocyte Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 2-5%).
-
Material Incubation: Incubate the crosslinked material with the RBC suspension for a specified time (e.g., 1-4 hours) at 37°C.
-
Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or distilled water as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
In Vivo Subcutaneous Implantation and Histological Analysis
This protocol evaluates the local tissue response to an implanted material.
-
Material Sterilization: Sterilize the crosslinked material using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Implantation: Surgically create subcutaneous pockets on the dorsum of the anesthetized animal and implant the sterile material.
-
Observation Period: Euthanize the animals at predetermined time points (e.g., 7, 14, 30, and 90 days).
-
Tissue Harvest: Excise the implant and surrounding tissue.
-
Histological Processing: Fix the tissue in formalin, embed in paraffin, and section.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and inflammatory cell infiltrate. Immunohistochemical staining for specific cell markers (e.g., CD68 for macrophages) can also be performed for more detailed analysis.
-
Analysis: Microscopically evaluate the tissue response, including the thickness of the fibrous capsule, the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), and signs of tissue integration or necrosis.
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel crosslinked material.
Caption: A generalized workflow for the biocompatibility assessment of crosslinked biomaterials.
Conclusion
This compound holds significant promise as a biocompatible crosslinking agent for biomedical applications. While direct comparative studies are still needed to provide a complete quantitative assessment, the available data on its chemical analogues, sebacic acid and adipic acid dihydrazide, suggest a favorable biocompatibility profile with low cytotoxicity and minimal inflammatory response. In contrast, traditional crosslinkers like glutaraldehyde consistently demonstrate higher toxicity. Natural crosslinkers such as genipin offer a less toxic alternative to glutaraldehyde, though they may still elicit some degree of cellular response. For researchers and developers, the choice of crosslinker should be guided by a thorough evaluation of the specific application's requirements, weighing the mechanical properties conferred by the crosslinker against its biocompatibility profile. Further research directly comparing the in vitro and in vivo biocompatibility of SDH-crosslinked materials with established alternatives is warranted to fully elucidate its potential in the field of regenerative medicine and drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journal-jps.com [journal-jps.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. genipin-crosslinked biological tissues: Topics by Science.gov [science.gov]
- 9. Impact of Digestive Inflammatory Environment and Genipin Crosslinking on Immunomodulatory Capacity of Injectable Musculoskeletal Tissue Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of glutaraldehyde-based crosslinked gelatin as a local hemostat sponge in surgery: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Sebacic Dihydrazide vs. Isophthalic Dihydrazide: A Comparative Guide for Curing Applications
For researchers, scientists, and drug development professionals, the choice of a curative agent is critical in defining the final properties of polymeric materials. This guide provides an objective comparison of two common dihydrazide-based curing agents: Sebacic Dihydrazide (SDH) and Isophthalic Dihydrazide (IDH), supported by experimental data to inform formulation decisions in applications such as adhesives, sealants, and coatings.
Dihydrazide derivatives are a class of latent curing agents that react with epoxy resins at elevated temperatures, offering excellent pot life at ambient conditions.[1][2][3] The performance of the cured material is significantly influenced by the chemical structure of the dihydrazide.[4][5] this compound, with its long aliphatic chain, and isophthalic dihydrazide, containing a rigid aromatic ring, represent two distinct options that impart different characteristics to the final cured product.
Performance Comparison at a Glance
The selection between SDH and IDH often depends on the desired balance between flexibility, adhesion, and thermal stability. The following table summarizes key performance data from experimental studies.
| Property | This compound (SDH) | Isophthalic Dihydrazide (IDH) | Test Method |
| Melting Point (°C) | ~185-191 | ~201-224 | Differential Scanning Calorimetry (DSC) |
| Adhesion Strength (kgf/cm²) | 50.4 | 25.7 | Lap Shear Test |
| Cured Product Brittleness | Less Brittle | More Brittle | Observational from Lap Shear Test |
| Water Absorption (1 week boiling) | Not specified, but aliphatic dihydrazides generally show higher absorption | < 1% | Gravimetric Analysis |
| FDA Approval for Indirect Food Contact | Not specified | Yes (for curing epoxy resins under 21 CFR 175.300) | Regulatory Documentation |
In-Depth Analysis of Performance Characteristics
Thermal Properties:
Isophthalic dihydrazide exhibits a significantly higher melting point compared to this compound.[1][4] The curing temperature of epoxy resins is directly related to the melting temperature of the dihydrazide curative.[2][6] The rigid aromatic spacer in IDH contributes to its higher melting transition at approximately 201.1°C, whereas SDH, with its more flexible aliphatic chain, has a lower melting point.[1][4] This suggests that formulations with IDH will require higher curing temperatures.
Mechanical Properties:
The structural differences between the two dihydrazides directly impact the mechanical properties of the cured epoxy system. The long, flexible aliphatic backbone of SDH results in a less brittle cured product with significantly higher adhesion strength (50.4 kgf/cm²).[1][4] In contrast, the rigid aromatic structure of IDH leads to a more brittle cured system with lower adhesion strength (25.7 kgf/cm²).[1][4] Prepregs cured with IDH, however, exhibit lower water absorption compared to those cured with aliphatic dihydrazides.[2]
Latency and Reactivity:
Both SDH and IDH are considered latent curing agents, showing non-reactivity at room temperature but high reactivity at elevated curing temperatures.[1][4] The latency is attributed to the solid state of the dihydrazide at ambient temperatures, which prevents it from reacting with the epoxy resin until it melts and becomes mobile.[3] The reactivity of dihydrazides can be accelerated using various compounds such as ureas and imidazoles.[2]
Experimental Methodologies
A summary of the experimental protocols used to generate the comparative data is provided below:
-
Differential Scanning Calorimetry (DSC): Used to determine the melting points of the dihydrazide compounds. The analysis is typically performed at a heating rate of 10 °C/min.[1]
-
Lap Shear Test: To evaluate the adhesive properties of the cured epoxy resin systems, lap shear tests are conducted. This test measures the shear strength of an adhesive bond between two overlapping substrates.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to determine the conversion ratios of the epoxy-based sealing materials after the heat-curing process by monitoring the disappearance of the epoxy group absorption band.[1]
Curing Mechanism and Workflow
The curing of epoxy resins with dihydrazides proceeds through the reaction of the primary amine groups of the dihydrazide with the epoxide rings of the epoxy resin.[2] Each dihydrazide molecule has four reactive primary hydrogens that can each react with an epoxy group, leading to a cross-linked network.[2][6]
Below is a generalized workflow for evaluating dihydrazide curatives in an epoxy formulation.
Caption: Experimental Workflow for Comparing Dihydrazide Curatives.
The chemical reaction pathway for the curing process is visualized in the following diagram.
Caption: Curing Reaction of Epoxy Resin with Dihydrazide.
Conclusion
Both this compound and Isophthalic Dihydrazide are effective latent curing agents for one-part epoxy systems.[2][6] The choice between them is a trade-off between the desired mechanical and thermal properties.
-
This compound (SDH) is the preferred choice for applications requiring higher adhesion and greater flexibility, where a less brittle final product is desired.[1][4]
-
Isophthalic Dihydrazide (IDH) is more suitable for applications demanding higher thermal stability and lower water absorption, and where the higher curing temperature is acceptable.[2] Its FDA approval for indirect food contact also makes it a viable option for specific regulated applications.[2]
For optimal formulation, it is recommended to conduct further specific testing based on the intended application and processing conditions.
References
- 1. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. researchgate.net [researchgate.net]
- 4. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ac-catalysts.com [ac-catalysts.com]
A Comparative Guide to Dihydrazide Crosslinkers in High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of various dihydrazide crosslinkers used in coating formulations. The information presented is curated from scientific literature and technical data sheets to assist in the selection of the most suitable crosslinking agent for specific applications.
Introduction to Dihydrazide Crosslinkers
Dihydrazide crosslinkers are a versatile class of compounds used to enhance the performance of various coating systems, including acrylic, epoxy, and polyurethane resins. They function by reacting with functional groups within the polymer backbone, such as ketones, epoxides, or isocyanates, to form a durable three-dimensional crosslinked network. This crosslinking process significantly improves key coating properties, including adhesion, flexibility, chemical resistance, and thermal stability.[1][2] Common dihydrazide crosslinkers include Adipic Dihydrazide (ADH), Isophthalic Dihydrazide (IDH), Sebacic Dihydrazide (SDH), and Valine Dihydrazide (VDH).[1] The choice of dihydrazide can have a substantial impact on the final properties of the coating due to differences in their molecular structure, reactivity, and functionality.
Performance Comparison of Dihydrazide Crosslinkers
The performance of dihydrazide crosslinkers can vary significantly depending on the coating system in which they are used. The following tables summarize the available quantitative data for different dihydrazide crosslinkers in epoxy, acrylic, and polyurethane coatings.
Epoxy Coatings
Dihydrazides act as latent curing agents in one-part epoxy systems, offering excellent B-stage properties, toughness, and adhesion.[1] The curing temperature is often related to the melting point of the dihydrazide.[1]
Table 1: Performance of Dihydrazide Crosslinkers in Epoxy Coatings
| Dihydrazide Crosslinker | Melting Point (°C) | Adhesion Strength (kgf/cm²) | Gel Time @ 150°C (min) | Moisture Resistance (Weight Gain in Boiling Water) | Key Characteristics |
| Adipic Dihydrazide (ADH) | 180[2] | 28.3 | 10 | ~2% | Good general-purpose crosslinker with moderate reactivity.[1] |
| Isophthalic Dihydrazide (IDH) | 224 | 25.7 | 26 | <1% | Offers excellent moisture resistance and thermal stability due to its aromatic structure.[1] |
| This compound (SDH) | 189 | 50.4 | Not Available | Not Available | Provides a good balance of flexibility and toughness. |
| Valine Dihydrazide (VDH) | Not Available | 54.3 | Not Available | Not Available | Offers high adhesion strength.[1] |
| Carbodihydrazide (CDH) | 154 | Not Available | Fastest reacting dihydrazide | Not Available | Known for its high reactivity.[1] |
Acrylic Coatings
In waterborne acrylic emulsions, dihydrazides are used in conjunction with monomers like diacetone acrylamide (B121943) (DAAM) for ambient temperature crosslinking via the keto-hydrazide reaction.[3][4] This system is known for enhancing scrub, stain, and block resistance.[2]
Table 2: Performance of Dihydrazide Crosslinkers in Acrylic Coatings
| Dihydrazide Crosslinker | Curing Mechanism | Expected Impact on Flexibility | Expected Impact on Chemical Resistance | Key Characteristics |
| Adipic Dihydrazide (ADH) | Keto-hydrazide reaction | Good | Excellent | Most commonly used dihydrazide for acrylic emulsions, offering a good balance of properties.[2][3][4] |
| Isophthalic Dihydrazide (IDH) | Keto-hydrazide reaction | Moderate | Very Good | The rigid aromatic structure is expected to enhance hardness and chemical resistance, potentially at the cost of some flexibility. |
| This compound (SDH) | Keto-hydrazide reaction | Excellent | Good | The long aliphatic chain is anticipated to impart greater flexibility to the coating. |
Note: Quantitative comparative data for different dihydrazides in acrylic coatings is limited in the reviewed literature. The expected impacts are based on the chemical structures of the crosslinkers.
Polyurethane Coatings
Dihydrazides act as chain extenders in polyurethane dispersions (PUDs), reacting with isocyanate groups to form urea (B33335) linkages. This increases the molecular weight and crosslink density, leading to improved hardness, toughness, and chemical resistance.[2]
Table 3: Performance of Dihydrazide Crosslinkers in Polyurethane Coatings
| Dihydrazide Crosslinker | Function | Expected Impact on Hardness | Expected Impact on Tensile Strength | Key Characteristics |
| Adipic Dihydrazide (ADH) | Chain Extender | Increase | Increase | Commonly used to improve mechanical properties and chemical resistance of PUDs.[2] |
| Isophthalic Dihydrazide (IDH) | Chain Extender | Significant Increase | Significant Increase | The aromatic structure is expected to impart high rigidity, leading to increased hardness and tensile strength.[1] |
| This compound (SDH) | Chain Extender | Moderate Increase | Moderate Increase | The flexible aliphatic chain is expected to enhance elastomeric properties. |
Note: Quantitative comparative data for different dihydrazides in polyurethane coatings is limited in the reviewed literature. The expected impacts are based on the chemical structures of the crosslinkers.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Adhesion Testing
1. Cross-Hatch Adhesion Test (ASTM D3359)
-
Objective: To assess the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.
-
Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Brush the area to remove any detached flakes or ribbons of coating.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B).
-
2. Pull-Off Adhesion Test (ASTM D4541)
-
Objective: To measure the pull-off strength of a coating from a substrate using a portable adhesion tester.
-
Procedure:
-
Secure a loading fixture (dolly) to the surface of the coating using a suitable adhesive.
-
Once the adhesive is cured, attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force to the dolly at a specified rate until the dolly is pulled off.
-
Record the force required to detach the dolly and note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure between the coating and substrate).
-
Flexibility Testing
Mandrel Bend Test (ASTM D522)
-
Objective: To determine the resistance to cracking (flexibility) of attached organic coatings on substrates when bent around a cylindrical or conical mandrel.
-
Procedure:
-
Apply a uniform coating to a flexible substrate (e.g., sheet metal).
-
After the coating is fully cured, bend the coated panel over a mandrel of a specified diameter.
-
Examine the coating for any signs of cracking, flaking, or detachment from the substrate.
-
The flexibility is reported as the smallest mandrel diameter at which the coating does not show any failure.
-
Chemical Resistance Testing
Spot Test (ASTM D1308)
-
Objective: To determine the effect of household or industrial chemicals on a coating.
-
Procedure:
-
Apply a few drops of the test chemical onto the surface of the cured coating.
-
Cover the spot with a watch glass or other suitable cover to prevent evaporation.
-
After a specified period, remove the cover and the chemical, and examine the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
Curing Kinetics and Crosslink Density
1. Differential Scanning Calorimetry (DSC)
-
Objective: To study the curing kinetics of the coating by measuring the heat flow associated with the crosslinking reaction.
-
Procedure:
-
Place a small, accurately weighed sample of the uncured coating in a DSC pan.
-
Heat the sample at a constant rate in the DSC instrument.
-
Record the heat flow as a function of temperature. The exothermic peak corresponds to the curing reaction.
-
Analyze the data to determine the onset and peak curing temperatures, as well as the total heat of reaction, which can be used to calculate the degree of cure.
-
2. Gel Content Determination
-
Objective: To determine the extent of crosslinking by measuring the insoluble fraction of the cured coating in a suitable solvent.
-
Procedure:
-
Accurately weigh a sample of the cured coating film.
-
Immerse the sample in a suitable solvent (e.g., acetone, THF) for a specified period to extract the soluble (uncrosslinked) portion.
-
Carefully remove the insoluble (gel) fraction, dry it to a constant weight, and weigh it.
-
The gel content is calculated as the percentage of the weight of the dried insoluble fraction to the initial weight of the sample.
-
Visualizations
Caption: Experimental workflow for comparing dihydrazide crosslinkers.
Caption: Chemical structures of common dihydrazide crosslinkers.
References
Degradation Behavior of Sebacic Dihydrazide-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polymers is critical for advancing drug delivery systems, offering controlled release of therapeutics and eliminating the need for device removal. Among these, polymers derived from sebacic acid, a naturally occurring dicarboxylic acid, have garnered significant interest due to their biocompatibility and tunable degradation profiles. This guide provides a comparative evaluation of the degradation behavior of sebacic acid-based polymers, with a focus on sebacic dihydrazide crosslinked systems, against other common biodegradable polymers. The information presented herein is supported by experimental data to aid in the selection of appropriate materials for drug delivery applications.
Comparative Degradation Analysis
The degradation of biodegradable polymers is a critical factor influencing their performance in drug delivery. The rate of degradation affects the drug release kinetics and the in vivo persistence of the polymer matrix. Below is a comparison of the degradation behavior of sebacic acid-based polymers with commonly used alternatives such as polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer, polylactic-co-glycolic acid (PLGA).
Sebacic acid-based polymers, particularly those crosslinked with dihydrazides, form hydrogels that degrade primarily through hydrolysis of ester and hydrazone linkages. The degradation rate can be tailored by altering the crosslinking density and the hydrophilicity of the polymer network. An in vivo study on a related polymer, polyethylene (B3416737) glycol/sebacic acid-based hydrogel (PEGSDA), provides insight into the degradation timeline of sebacic acid-based networks.
| Polymer System | Degradation Mechanism | Degradation Rate | Key Characteristics |
| Sebacic Acid-Based Hydrogel (PEGSDA) | Hydrolysis of ester bonds | Moderate: ~42-52% weight loss in 12 weeks (in vivo)[1][2] | Biocompatible degradation products (sebacic acid), tunable degradation by adjusting crosslinking. |
| Polylactic Acid (PLA) | Bulk hydrolysis of ester bonds | Slow | Hydrophobic, maintains mechanical properties for an extended period. |
| Polyglycolic Acid (PGA) | Bulk hydrolysis of ester bonds | Fast | Hydrophilic, rapid loss of mechanical strength. |
| Polylactic-co-glycolic Acid (PLGA) | Bulk hydrolysis of ester bonds | Tunable (days to months) | Degradation rate is dependent on the lactide to glycolide (B1360168) ratio. |
Experimental Protocols
Accurate evaluation of polymer degradation is essential for predicting in vivo performance. The following are detailed methodologies for key experiments used to characterize the degradation behavior of this compound and other biodegradable polymers.
In Vitro Hydrolytic Degradation (Mass Loss Measurement)
This protocol outlines the steps to determine the mass loss of a polymer sample over time when exposed to a simulated physiological environment.
Materials:
-
Polymer samples (films, hydrogels, or microspheres) of known initial dry weight (W_initial)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Lyophilizer or vacuum oven
-
Analytical balance
Procedure:
-
Place pre-weighed polymer samples into individual sterile containers.
-
Add a sufficient volume of PBS to each container to ensure complete immersion of the sample.
-
Incubate the containers at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), retrieve triplicate samples.
-
Carefully remove the polymer samples from the PBS and rinse with deionized water to remove any salt residues.
-
Freeze the samples and then lyophilize them until a constant weight is achieved. Alternatively, dry the samples in a vacuum oven at a temperature below the polymer's glass transition temperature.
-
Weigh the dried polymer samples to obtain the final dry weight (W_final).
-
Calculate the percentage of mass loss using the following equation: Mass Loss (%) = ((W_initial - W_final) / W_initial) * 100
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is used to monitor the change in the molecular weight of the polymer as it degrades, providing insights into the degradation mechanism (e.g., surface erosion vs. bulk erosion).
Materials and Equipment:
-
Degraded polymer samples (dried)
-
Appropriate solvent for the polymer (e.g., tetrahydrofuran (B95107) (THF) or chloroform)
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for the molecular weight range of the polymer
-
Molecular weight standards for calibration (e.g., polystyrene standards)
-
Syringe filters (0.22 µm or 0.45 µm pore size)
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the dried, degraded polymer sample in the chosen solvent. A typical concentration is 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may require gentle agitation or overnight stirring.
-
Filter the polymer solution through a syringe filter to remove any particulate matter.
-
-
GPC Analysis:
-
Set up the GPC system with the appropriate mobile phase (the same solvent used for sample preparation) and flow rate (typically 1 mL/min).
-
Ensure the column and detector have reached thermal stability.
-
Calibrate the system by running a series of molecular weight standards.
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram and use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the degraded polymer.
-
-
Data Analysis:
-
Compare the molecular weight of the degraded polymer samples at different time points to the initial molecular weight of the non-degraded polymer. A decrease in molecular weight over time indicates polymer chain scission.
-
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in evaluating and the mechanism of degradation, the following diagrams are provided.
Caption: Experimental workflow for evaluating biodegradable polymers.
Caption: Hydrolytic degradation of a polyhydrazide polymer.
Biocompatibility of Degradation Products
A significant advantage of polymers derived from sebacic acid is the biocompatibility of their degradation products. Sebacic acid is a naturally occurring fatty acid that is generally considered non-toxic and is metabolized and eliminated from the body through normal physiological pathways.[3] Studies have shown that the degradation products of sebacic acid-based hydrogels induce a minimal inflammatory response, comparable to that of PLGA, a widely used biocompatible polymer.[1][2] This favorable biocompatibility profile makes this compound-based polymers promising candidates for in vivo drug delivery applications.
References
- 1. In vivo biodegradation and biocompatibility of PEG/sebacic acid-based hydrogels using a cage implant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinkers for Hyaluronic Acid Films: Evaluating Sebacic Dihydrazide and Other Key Agents
For Researchers, Scientists, and Drug Development Professionals
Hyaluronic acid (HA) films are extensively utilized in biomedical applications, from drug delivery to tissue engineering, owing to their biocompatibility and biodegradability. However, native HA exhibits poor mechanical stability and rapid degradation in physiological environments. Crosslinking is a critical process to enhance the physicochemical properties of HA films, thereby tailoring their performance for specific applications. This guide provides an objective comparison of the effectiveness of sebacic dihydrazide and other common crosslinkers for hyaluronic acid films, supported by available experimental data.
Introduction to Hyaluronic Acid Crosslinking
Crosslinking involves the formation of covalent or ionic bonds between HA polymer chains, creating a three-dimensional network. This network structure restricts the movement of the polymer chains, leading to increased mechanical strength, reduced swelling, and a slower degradation rate. The choice of crosslinker significantly influences the final properties of the HA film, including its biocompatibility, making a careful selection paramount for the intended application.
This guide focuses on a comparative analysis of this compound and other widely used crosslinking agents: adipic dihydrazide (a shorter-chain analogue of this compound), genipin (B1671432), glutaraldehyde (B144438), and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC).
Comparative Performance of Crosslinkers
The following table summarizes the key performance characteristics of hyaluronic acid films crosslinked with different agents. It is important to note that direct comparative studies including this compound are limited in publicly available literature. Therefore, data for adipic dihydrazide is included as a close structural analogue, and qualitative inferences for this compound are made based on established chemical principles.
| Crosslinker | Chemical Class | Mechanical Properties | Swelling & Degradation | Biocompatibility |
| This compound (SDH) | Dihydrazide | Expected to be high due to longer, more hydrophobic chain | Expected to be low, resulting in slower degradation due to increased hydrophobicity | Generally considered biocompatible |
| Adipic Dihydrazide (ADH) | Dihydrazide | Provides increased stability to HA scaffolds[1] | Partially degraded in 29 days in vivo[2] | Good biocompatibility and cell viability[1] |
| Genipin | Iridoid | Increases compressive modulus of HA hydrogels | Slower degradation rate compared to non-crosslinked HA | Favorable biocompatibility with less inflammation than glutaraldehyde |
| Glutaraldehyde (GTA) | Aldehyde | Increases mechanical strength | Slower degradation than non-crosslinked HA | Potential for cytotoxicity, can induce apoptosis[3] |
| EDC | Carbodiimide | Forms a rigid 3D network | Completely dissolves in 4-6 days in vitro | Generally good, but byproducts can be a concern |
| BDDE | Diepoxide | Storage Modulus (G') ~75 Pa[4] | Slower degradation than non-crosslinked HA | Good cell viability (~105%)[4] |
| PEGDE | Diepoxide | Storage Modulus (G') ~60 Pa[4] | Slower degradation than non-crosslinked HA | Excellent cell viability (~151%)[4] |
Note: The properties of crosslinked HA films are highly dependent on the concentration of the crosslinker, the degree of crosslinking, and the specific experimental conditions.
In-Depth Analysis of Crosslinkers
This compound and Adipic Dihydrazide
Dihydrazide crosslinkers react with the carboxyl groups of hyaluronic acid, forming stable hydrazone bonds. This compound, with its longer 10-carbon chain, is more hydrophobic than the 6-carbon adipic dihydrazide. Scientific literature suggests that more hydrophobic crosslinkers tend to produce more stable hydrogels[5]. This principle implies that this compound could yield hyaluronic acid films with lower swelling ratios and slower degradation rates compared to those crosslinked with adipic dihydrazide. While specific quantitative data for this compound crosslinked HA films is scarce, the data for adipic dihydrazide shows a significant improvement in stability, with hydrogels remaining partially intact for over four weeks in vivo[2].
Genipin
Genipin is a naturally derived crosslinking agent that reacts with the amine groups of proteins or other molecules, and can also crosslink polysaccharides like hyaluronic acid. It is known for its lower cytotoxicity compared to synthetic crosslinkers like glutaraldehyde, making it an attractive option for biomedical applications where biocompatibility is critical. Studies have shown that genipin crosslinking enhances the mechanical properties of HA hydrogels and slows their degradation.
Glutaraldehyde
Glutaraldehyde is a highly efficient and widely used crosslinker that reacts with hydroxyl groups on the HA backbone. However, its use in biomedical applications is often limited by its potential cytotoxicity. Residual glutaraldehyde can leach from the crosslinked material and induce inflammatory responses and even cell death through apoptosis[3].
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
EDC is a zero-length crosslinker, meaning it facilitates the formation of an amide bond between the carboxyl group of one HA molecule and a hydroxyl group of another without being incorporated into the final structure. While this can be advantageous for biocompatibility, EDC-crosslinked HA films tend to have a relatively faster degradation rate, completely dissolving in a matter of days in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of crosslinker performance. Below are outlines of key experimental protocols used to characterize crosslinked hyaluronic acid films.
Hyaluronic Acid Film Preparation and Crosslinking
-
Materials: Sodium hyaluronate, chosen crosslinker (this compound, adipic dihydrazide, genipin, etc.), appropriate solvent (e.g., deionized water, phosphate-buffered saline), activating agents if required (e.g., EDC/NHS for dihydrazide crosslinking).
-
Procedure:
-
Dissolve sodium hyaluronate in the chosen solvent to a desired concentration (e.g., 1-5% w/v).
-
If using a dihydrazide crosslinker with EDC/NHS chemistry, activate the carboxyl groups of HA by adding EDC and NHS and stirring for a specified time (e.g., 30 minutes) at a controlled pH.
-
Add the crosslinking agent (e.g., this compound) to the activated HA solution and stir until a homogenous solution is formed. The molar ratio of crosslinker to HA should be carefully controlled.
-
Cast the resulting solution into a mold (e.g., a petri dish) to a desired thickness.
-
Allow the solvent to evaporate in a controlled environment (e.g., a fume hood or oven at a specific temperature) to form a film.
-
The film is then typically washed extensively with deionized water to remove any unreacted crosslinker and byproducts.
-
Finally, the film is dried (e.g., by lyophilization or vacuum oven) to a constant weight.
-
Swelling Studies
-
Objective: To determine the water uptake capacity of the crosslinked film, which is inversely related to the crosslinking density.
-
Procedure:
-
Pre-weigh a dried sample of the crosslinked HA film (Wdry).
-
Immerse the film in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the film from the PBS, gently blot the surface to remove excess water, and weigh it (Wswollen).
-
Continue until the weight of the swollen film becomes constant (equilibrium swelling).
-
The swelling ratio is calculated as: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100
-
Mechanical Testing (Tensile Properties)
-
Objective: To evaluate the mechanical strength and elasticity of the crosslinked films.
-
Procedure:
-
Cut the crosslinked HA films into dumbbell-shaped specimens of standard dimensions.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in a universal testing machine equipped with a suitable load cell.
-
Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.
-
Record the load and displacement data.
-
From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand) and Young's modulus (a measure of stiffness).
-
In Vitro Enzymatic Degradation
-
Objective: To assess the stability of the crosslinked films in the presence of hyaluronidase (B3051955), the enzyme responsible for HA degradation in the body.
-
Procedure:
-
Pre-weigh a dried sample of the crosslinked HA film (Winitial).
-
Immerse the film in a PBS solution (pH 7.4) containing a known concentration of hyaluronidase (e.g., 100 U/mL) at 37°C.
-
At specific time points, remove the film, wash it with deionized water to stop the enzymatic reaction, and then dry it to a constant weight (Wfinal).
-
The percentage of weight loss is calculated as: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100
-
Cytotoxicity Assessment (ISO 10993-5)
-
Objective: To evaluate the potential of the crosslinked HA film to cause cell death.
-
Procedure (Elution Test):
-
Prepare extracts of the crosslinked HA film by incubating it in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) to near confluence in a multi-well plate.
-
Replace the culture medium in the wells with the prepared extracts.
-
Incubate the cells with the extracts for a specified time (e.g., 24-72 hours).
-
Assess cell viability using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity. A significant reduction in cell viability compared to a negative control indicates cytotoxicity.
-
Visualizing Experimental Processes and Pathways
To further clarify the methodologies and biological interactions, the following diagrams are provided.
References
- 1. Effect of adipic dihydrazide modification on the performance of collagen/hyaluronic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and degradation test of hyaluronic acid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of biomechanical properties of hyaluronic acid hydrogels by crosslinking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Synthesis and in vitro degradation of new polyvalent hydrazide cross-linked hydrogels of hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sebacic Dihydrazide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, extending from experimentation to the final disposal of chemical reagents. Sebacic dihydrazide, a chemical used in various research and development applications, requires careful handling and a structured disposal plan to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for its proper disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to handle this compound with appropriate care in a controlled environment.
-
Engineering Controls : Always handle this compound powder in a chemical fume hood to ensure adequate ventilation and minimize inhalation risk[1]. Use explosion-proof electrical and ventilating equipment[1].
-
Personal Protective Equipment (PPE) : A comprehensive set of PPE is required to prevent contact. This includes:
-
Eye/Face Protection : Wear safety glasses with side protection or chemical goggles[1][2].
-
Hand Protection : Use impervious chemical-resistant gloves. It is important to use proper glove removal technique to avoid skin contact[1].
-
Skin Protection : Wear appropriate protective clothing to ensure all skin is covered[1].
-
Respiratory Protection : If dust formation is possible, use a NIOSH/MSHA-approved air-purifying respirator[3].
-
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used[1]. Contaminated clothing should be removed and washed before reuse[1][3].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations[3][4]. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4][5][6]. Generators of waste are responsible for determining if it is hazardous and ensuring it is managed correctly from "cradle-to-grave"[3][4][5].
Step 1: Waste Assessment and Segregation
Evaluate the this compound waste. Determine if it is unused, contaminated, or mixed with other substances. Waste chemicals should be left in their original containers when possible and should not be mixed with other waste types[7].
Step 2: Containment and Labeling
Carefully place the this compound waste into a suitable, sealable container to prevent leaks or spills. The container must be clearly labeled with "this compound" and any other constituents if it is a mixed waste. Ensure the container is stored in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight, while awaiting disposal[1].
Step 3: Select the Appropriate Disposal Method
There are two primary pathways for the disposal of this compound. The choice depends on institutional policies and the specific nature of the waste.
Method A: Licensed Hazardous Waste Disposal (Recommended)
This is the most secure and compliant method for laboratory settings.
-
Contact EHS : Notify your institution's Environmental Health & Safety (EHS) department.
-
Arrange Pickup : The EHS office will coordinate with a licensed hazardous waste disposal company to collect the material.
-
Documentation : Ensure all required paperwork is completed to document the waste transfer, adhering to RCRA and local regulations[4].
Method B: Chemical Neutralization (Expert Use Only)
Hydrazide compounds can be chemically treated via oxidation before final disposal. This method should only be performed by personnel thoroughly trained in handling hazardous chemical reactions and with specific institutional approval.
-
Dilution : Prepare a dilute solution of the this compound waste (e.g., less than 5%). All neutralization reactions must be carried out in very dilute solutions to control the reaction rate and heat generation[8][9].
-
Oxidation : In a chemical fume hood, slowly add a dilute oxidizing agent to the this compound solution. Suitable agents include:
-
Verification : Test the resulting solution to ensure the complete destruction of the hydrazide.
-
Final Disposal : Dispose of the neutralized solution in accordance with institutional and local regulations. Even after treatment, the waste may need to be collected by a licensed disposal company.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation[7]. Do not allow the product to enter drains or waterways[1][7]. Trained personnel wearing appropriate PPE should:
-
Cover the spill with an inert, non-combustible absorbent material.
-
Carefully sweep or collect the material and place it into a designated, labeled container for disposal[2].
-
Clean the affected area thoroughly[7].
Quantitative Data and Hazard Profile
Properly classifying the waste is a critical step. While some sources report that this compound does not meet GHS hazard criteria, other safety data sheets classify it as hazardous[1][10]. It is best practice to handle it according to the more stringent classification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [10] |
| Molecular Weight | 230.31 g/mol | [10] |
| Appearance | White crystalline powder or granules | [11] |
| Melting Point | 133-137°C (271-279°F) | [3][11] |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory Irritation) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. carlroth.com [carlroth.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. arxada.com [arxada.com]
- 10. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sebacic Dihydrazide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sebacic dihydrazide. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical management.
This compound is a chemical compound that requires careful handling to mitigate potential health risks. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE) and Safety Measures
| Control Measure | Specification | Rationale & Citation |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols. | To minimize inhalation exposure.[1] |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the immediate work area. | To provide immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid cross-contamination.[1] |
| No specific breakthrough time data is available for this compound. It is recommended to consult the glove manufacturer for specific chemical resistance data. | ||
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashes, a chemically resistant apron is recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | For operations with a high likelihood of generating dust, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent inhalation of airborne particles. |
| Occupational Exposure Limits (OELs) | ||
| No specific OEL has been established for this compound. | As a conservative measure, it is prudent to handle this compound with the same caution as related compounds for which OELs exist. | |
| Hydrazine (related compound) | OSHA PEL: 1 ppm (8-hour TWA); NIOSH REL: 0.03 ppm (2-hour ceiling); ACGIH TLV: 0.01 ppm (8-hour TWA)[2][3] | These values for a related hazardous compound can serve as a conservative guideline for minimizing exposure. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow provides a procedural guide for the safe handling of this compound from receipt to storage.
1. Pre-Handling Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
2. Handling the Chemical:
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to minimize dust dispersion.
-
Experimental Use: Conduct all experimental procedures involving this compound within the chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all equipment and surfaces that have come into contact with the chemical using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of disposable PPE in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
4. Storage:
-
Store this compound in its original, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance. The following plan outlines the steps for the disposal of this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Collect all solid waste contaminated with this compound, including gloves, weigh boats, and bench paper, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.
3. Temporary Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
